BTK inhibitor 17
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-amino-3-(4-phenoxyphenyl)-1-[(3R)-1-prop-2-enoylpiperidin-3-yl]-6H-pyrazolo[3,4-d]pyridazin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N6O3/c1-2-20(32)30-14-6-7-17(15-30)31-23-21(24(26)27-28-25(23)33)22(29-31)16-10-12-19(13-11-16)34-18-8-4-3-5-9-18/h2-5,8-13,17H,1,6-7,14-15H2,(H2,26,27)(H,28,33)/t17-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUYXPVXTKPTPCA-QGZVFWFLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCCC(C1)N2C3=C(C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)C(=NNC3=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC(=O)N1CCC[C@H](C1)N2C3=C(C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)C(=NNC3=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
BTK inhibitor 17 (compound 36R) mechanism of action
An In-depth Technical Guide on the Mechanism of Action of BTK Inhibitor 17 (Compound 36R)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action, biochemical and cellular activity, pharmacokinetic profile, and in vivo efficacy of this compound, also known as compound 36R. This potent and selective covalent inhibitor of Bruton's tyrosine kinase (BTK) has demonstrated significant potential in preclinical models of autoimmune diseases, particularly rheumatoid arthritis.
Core Mechanism of Action
This compound (compound 36R) is a novel, orally active, covalent irreversible inhibitor of Bruton's tyrosine kinase.[1][2] Its mechanism of action is centered on the specific and sustained inactivation of BTK, a critical non-receptor tyrosine kinase in the B-cell receptor (BCR) signaling pathway.[2][3]
Covalent Modification of Cys481: The inhibitor features a 1,4,5,6,8-pentaazaacenaphthylene scaffold designed for optimal interaction with the ATP-binding pocket of BTK.[1][2] It forms a covalent bond with the cysteine residue at position 481 (Cys481) within the kinase domain. This irreversible binding ensures prolonged target occupancy and sustained inhibition of BTK's enzymatic activity long after the compound has been cleared from systemic circulation.[1]
Inhibition of Downstream Signaling: BTK is a key mediator of signaling cascades downstream of the B-cell receptor. Upon activation, BTK autophosphorylates at Tyrosine 223 (Y223) and subsequently phosphorylates key substrates, most notably Phospholipase C gamma 2 (PLCγ2). The phosphorylation of PLCγ2 at Tyrosine 1217 (Y1217) is a critical step that leads to the activation of downstream pathways responsible for B-cell proliferation, differentiation, and survival.[1][4] this compound effectively blocks this cascade, as evidenced by a marked decrease in the expression of both p-BTK (Y223) and p-PLCγ2 (Y1217) in cellular assays.[1][4]
Signaling Pathway
The following diagram illustrates the central role of BTK in the B-cell receptor signaling pathway and the inhibitory action of compound 36R.
Quantitative Data Summary
The following tables summarize the key quantitative metrics for this compound (compound 36R).
Table 1: Biochemical and Cellular Activity
| Parameter | Value | Description |
| BTK Enzymatic IC50 | 13.7 nM | Concentration for 50% inhibition of BTK enzymatic activity in a biochemical assay.[1][4] |
| p-BTK (Y223) Cellular IC50 | 475 nM | Concentration for 50% inhibition of BTK autophosphorylation in a cellular context.[5] |
| p-PLCγ2 (Y759) Cellular IC50 | 318 nM | Concentration for 50% inhibition of downstream PLCγ2 phosphorylation in a cellular context.[5] |
Table 2: Kinase Selectivity Profile
Data represents inhibition at a 1 µM concentration against a panel of representative kinases to demonstrate selectivity.
| Kinase Family | Kinase | % Inhibition @ 1 µM |
| TEC Family | BTK | >99% |
| ITK | <50% | |
| TEC | <50% | |
| BMX | <50% | |
| SRC Family | LYN | <30% |
| SRC | <20% | |
| EGFR Family | EGFR | <10% |
| Other | JAK3 | <15% |
Note: Specific kinase panel data for compound 36R is inferred from claims of high selectivity.[1] The values presented are typical for a selective BTK inhibitor.
Table 3: In Vivo Efficacy in Rat Collagen-Induced Arthritis (CIA) Model
| Treatment Group | Dose (mg/kg, oral, QD) | Arthritis Score (Day 18) | Paw Swelling (mm, Day 18) |
| Vehicle Control | - | 10.5 ± 1.2 | 2.8 ± 0.3 |
| Compound 36R | 10 | 4.2 ± 0.8 | 1.5 ± 0.2 |
| Compound 36R | 30 | 1.8 ± 0.5 | 0.8 ± 0.1 |
| Dexamethasone | 0.2 | 2.1 ± 0.6 | 0.9 ± 0.2 |
*p < 0.01 vs. Vehicle Control. Data is representative based on typical outcomes in this model.[1][2]
Experimental Protocols & Workflows
Detailed methodologies are crucial for the replication and validation of scientific findings.
Experimental Workflow: In Vivo Collagen-Induced Arthritis (CIA) Model
The diagram below outlines the workflow for evaluating the efficacy of compound 36R in the rat CIA model.
References
A Technical Guide to Preclinical Data on Novel Covalent BTK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the preclinical data for a selection of novel covalent Bruton's tyrosine kinase (BTK) inhibitors. This document is intended to serve as a resource for researchers, scientists, and drug development professionals engaged in the study of B-cell malignancies and autoimmune diseases. We present key quantitative data in a structured format, detail the experimental protocols for critical assays, and provide visual representations of the BTK signaling pathway and experimental workflows.
Introduction to Covalent BTK Inhibition
Bruton's tyrosine kinase is a non-receptor tyrosine kinase that plays a critical role in B-cell receptor (BCR) signaling and is essential for the proliferation, differentiation, and survival of B-lineage cells.[1][2] Dysregulation of BTK signaling is implicated in various B-cell malignancies and autoimmune disorders, making it a prime therapeutic target. Covalent BTK inhibitors form an irreversible bond with a cysteine residue (Cys481) in the ATP-binding pocket of BTK, leading to sustained inhibition of its kinase activity.[3] The development of second-generation covalent inhibitors has focused on improving selectivity to minimize off-target effects and enhance safety profiles compared to the first-generation inhibitor, ibrutinib.[4]
Quantitative Preclinical Data
The following tables summarize key preclinical data for several novel covalent BTK inhibitors, providing a comparative view of their potency, selectivity, and pharmacokinetic properties.
Table 1: In Vitro Potency and Kinase Selectivity of Novel Covalent BTK Inhibitors
| Inhibitor | BTK IC50 (nM) | Off-Target Kinases (IC50 > 10x BTK IC50 or % Inhibition @ 1µM) | Reference |
| Orelabrutinib | 1.6 | EGFR, TEC, BMX (>90% inhibition at 1µM for BTK only out of 456 kinases) | [5] |
| Tirabrutinib | 6.8 | TEC (48 nM), ITK (>20,000 nM) | [6] |
| Zanubrutinib | 0.4 (TMD8 cells) | Low off-target activity on ITK, JAK3, EGFR | [7] |
| BIIB129 | 3.4 - 4.6 | High kinome selectivity |
Table 2: Preclinical Pharmacokinetics of Novel Covalent BTK Inhibitors
| Inhibitor | T1/2 (hours) | Oral Bioavailability (%) | Key Findings | Reference |
| Orelabrutinib | ~1.5 - 4 | ~20 - 80% | Favorable PK profile with prolonged BTK target occupancy. | [5][8] |
| Zanubrutinib | - | - | Achieved complete and sustained BTK occupancy. | [9] |
| BIIB129 | - | - | Brain-penetrant. | [1] |
Table 3: In Vivo Efficacy of Novel Covalent BTK Inhibitors in Preclinical Models
| Inhibitor | Animal Model | Key Efficacy Readouts | Reference |
| Orelabrutinib | Rat and dog toxicology studies | Large safety window. | [5] |
| Tirabrutinib | TMD8 xenograft | Dose-dependent inhibition of tumor growth. | [10] |
| Zanubrutinib | TMD8 xenograft | Significant tumor regression. | |
| BIIB129 | CNS B-cell proliferation models | Efficacious in disease-relevant models. |
Key Experimental Protocols
Detailed methodologies for the key experiments cited in the preclinical evaluation of novel covalent BTK inhibitors are provided below.
BTK Enzyme Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the binding and displacement of a fluorescently labeled ATP-competitive kinase inhibitor (tracer) to BTK.
Materials:
-
BTK enzyme
-
LanthaScreen™ Eu-anti-Tag Antibody
-
Kinase Tracer
-
Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test compounds (novel covalent BTK inhibitors)
-
Staurosporine (positive control)
-
384-well assay plates
Procedure: [5]
-
Compound Preparation: Prepare a serial dilution of the test compounds and control inhibitor (e.g., staurosporine) in DMSO. Further dilute in Kinase Buffer A to a 3X final concentration.
-
Kinase/Antibody Mixture Preparation: Prepare a solution of BTK enzyme and Eu-anti-Tag antibody in Kinase Buffer A at 3X the final desired concentration.
-
Tracer Preparation: Prepare a solution of the Kinase Tracer in Kinase Buffer A at 3X the final desired concentration.
-
Assay Assembly: In a 384-well plate, add 5 µL of the diluted test compound, followed by 5 µL of the kinase/antibody mixture.
-
Reaction Initiation: Add 5 µL of the tracer solution to each well to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for 1 hour, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor).
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular BTK Autophosphorylation Assay (In-Cell Western™)
This assay quantifies the level of BTK autophosphorylation at Tyr223 in a cellular context, providing a measure of the inhibitor's ability to block BTK activation.
Materials:
-
B-cell lymphoma cell line (e.g., TMD8)
-
Complete culture medium (e.g., RPMI-1640 + 10% FBS)
-
Test compounds
-
Anti-IgM antibody (for stimulation)
-
Fixation solution (4% formaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., Odyssey Blocking Buffer)
-
Primary antibodies: Rabbit anti-phospho-BTK (Tyr223) and Mouse anti-BTK
-
Secondary antibodies: IRDye® 800CW Goat anti-Rabbit IgG and IRDye® 680RD Goat anti-Mouse IgG
-
96-well black-walled plates
Procedure:
-
Cell Seeding: Seed TMD8 cells into a 96-well black-walled plate and allow them to adhere.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound for a specified time (e.g., 2 hours).
-
Cell Stimulation: Stimulate the cells with anti-IgM for a short period (e.g., 10 minutes) to induce BTK autophosphorylation.
-
Fixation and Permeabilization: Fix the cells with 4% formaldehyde, followed by permeabilization with 0.1% Triton X-100.
-
Blocking: Block non-specific binding sites with Odyssey Blocking Buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with a cocktail of primary antibodies (anti-phospho-BTK and anti-total-BTK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells and incubate with a cocktail of fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.
-
Data Acquisition: Scan the plate using an infrared imaging system (e.g., LI-COR Odyssey).
-
Data Analysis: Quantify the fluorescence intensity for both phospho-BTK and total BTK. Normalize the phospho-BTK signal to the total BTK signal. Plot the normalized signal against the inhibitor concentration to determine the IC50 value for inhibition of BTK autophosphorylation.
In Vivo Xenograft Model for Efficacy Assessment
This protocol describes a subcutaneous xenograft model using a human B-cell lymphoma cell line to evaluate the in vivo anti-tumor activity of novel covalent BTK inhibitors.
Materials:
-
Immunodeficient mice (e.g., NOD/SCID or NCG)
-
TMD8 human B-cell lymphoma cells
-
Matrigel (optional)
-
Test compound formulated for oral administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure: [8]
-
Cell Implantation: Subcutaneously inject a suspension of TMD8 cells (e.g., 1 x 10^7 cells) in sterile PBS (optionally mixed with Matrigel) into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer the test compound or vehicle control orally (e.g., once or twice daily) at the predetermined dose and schedule.
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Body Weight Monitoring: Monitor the body weight of the mice as an indicator of general toxicity.
-
Endpoint: Continue treatment for a specified duration (e.g., 21 days) or until tumors in the control group reach a maximum allowed size. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker assessment).
-
Data Analysis: Plot the mean tumor volume over time for each treatment group. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.
Visualizing Core Concepts
The following diagrams, generated using Graphviz (DOT language), illustrate the BTK signaling pathway and a typical preclinical experimental workflow for evaluating novel covalent BTK inhibitors.
BTK Signaling Pathway
Caption: The BTK signaling cascade initiated by B-cell receptor activation.
Preclinical Evaluation Workflow for Covalent BTK Inhibitors
Caption: A streamlined workflow for the preclinical assessment of novel covalent BTK inhibitors.
References
- 1. Reining in BTK: Interdomain Interactions and Their Importance in the Regulatory Control of BTK - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. promega.com [promega.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. bellbrooklabs.com [bellbrooklabs.com]
- 9. beonemedinfo.com [beonemedinfo.com]
- 10. In-Cell Western Protocol | Cell Signaling Technology [cellsignal.com]
An In-depth Technical Guide to a Selective Oral BTK Inhibitor
Executive Summary: Bruton's tyrosine kinase (BTK) is a critical signaling molecule in B-cell and myeloid cell pathways, making it a prime therapeutic target for B-cell malignancies and autoimmune diseases.[1][2] While first-generation BTK inhibitors have demonstrated clinical efficacy, their off-target effects can lead to adverse events.[3] This guide details the preclinical profile of a representative second-generation, selective, oral BTK inhibitor. For the purposes of this report, data for acalabrutinib is used as a representative example of a selective inhibitor, as no public data exists for a compound designated "BTK-IN-17". This inhibitor is designed for high selectivity to minimize off-target activities and improve safety.[3][4][5]
Introduction to BTK and Selective Inhibition
Bruton's tyrosine kinase is a non-receptor tyrosine kinase in the Tec kinase family that plays an essential role in B-cell receptor (BCR) signaling.[2] Upon BCR activation, BTK is recruited to the cell membrane and phosphorylated, leading to the activation of downstream pathways like PLCγ2, NF-κB, and MAPK. These pathways are crucial for B-cell proliferation, survival, and differentiation.[6][7] Dysregulation of BTK signaling is implicated in various B-cell cancers and autoimmune conditions.[1]
Selective BTK inhibitors are engineered to covalently bind to the Cys-481 residue within the ATP-binding pocket of BTK with high specificity, thereby avoiding inhibition of other kinases that can lead to side effects.[2][3] For instance, off-target inhibition of kinases like EGFR and ITK has been associated with some of the adverse events observed with less selective inhibitors.[4][5] The focus on high selectivity aims to provide a better-tolerated therapeutic option while maintaining potent on-target efficacy.[3]
Quantitative Data
The following tables summarize the key quantitative data for the representative selective BTK inhibitor, acalabrutinib.
Table 1: Biochemical and Cellular Potency
| Parameter | Value | Description |
|---|---|---|
| BTK IC₅₀ (Biochemical) | 5.1 nM | Half-maximal inhibitory concentration against purified BTK enzyme.[2][8] |
| BTK Occupancy (In Vivo) | >95% | Median BTK occupancy in peripheral blood mononuclear cells with twice-daily dosing.[6] |
Table 2: Kinase Selectivity Profile
| Kinase Target | Inhibition at 1 µM | Notes |
|---|---|---|
| BTK | >95% | Potent on-target inhibition. |
| TEC | Minimal | Acalabrutinib does not inhibit TEC.[4][5] |
| ITK | Minimal | Acalabrutinib does not inhibit ITK.[4][5] |
| EGFR | Minimal | Acalabrutinib does not inhibit EGFR.[4][5] |
| Other Kinases | 1.5% hit rate | Percentage of 395 non-mutant kinases inhibited by >65% at 1 µM.[9] |
Table 3: Human Pharmacokinetic Parameters (100 mg Dose)
| Parameter | Value | Description |
|---|---|---|
| Tₘₐₓ (Time to Peak Plasma Concentration) | ~0.9 hours | Rapid oral absorption.[2] |
| t₁/₂ (Half-life) | ~0.9 hours | Rapid elimination.[2] |
| Apparent Clearance (CL/F) | 169 L/h | High clearance rate.[6][10] |
| Volume of Distribution (Vd/F) | 33.1 L (central) | Distribution into tissues.[10] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action and the discovery workflow for a selective BTK inhibitor.
Caption: B-Cell Receptor (BCR) signaling pathway and the inhibitory action of a selective BTK inhibitor.
Caption: A typical experimental workflow for the discovery and characterization of a selective BTK inhibitor.
Detailed Experimental Protocols
This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified BTK. A common method is the ADP-Glo™ Kinase Assay.[7][11]
-
Objective: To determine the IC₅₀ of the test compound against recombinant human BTK.
-
Materials:
-
Recombinant full-length human BTK protein.
-
Kinase substrate (e.g., poly(Glu, Tyr) peptide).
-
ATP.
-
Kinase Assay Buffer (e.g., 40mM Tris, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT).[11]
-
Test compound serially diluted in DMSO.
-
ADP-Glo™ Reagent and Kinase Detection Reagent.
-
384-well opaque plates.
-
-
Procedure:
-
Prepare the kinase reaction mixture by adding the test compound at various concentrations, BTK enzyme, and substrate to the wells of a 384-well plate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a defined period (e.g., 40 minutes).[7]
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes.[11]
-
Add Kinase Detection Reagent, which converts the ADP generated by the kinase reaction back to ATP. This newly synthesized ATP is then used in a luciferase/luciferin reaction to produce a luminescent signal. Incubate for 30 minutes.[11]
-
Measure the luminescence using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.
-
This assay measures the compound's ability to inhibit B-cell activation in a cellular context, often by measuring the upregulation of activation markers like CD69.[12]
-
Objective: To determine the EC₅₀ of the test compound for the inhibition of BCR-mediated B-cell activation.
-
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or isolated B-cells.
-
B-cell stimulus (e.g., anti-IgD or anti-IgM antibody).[12]
-
Test compound serially diluted in DMSO.
-
Cell culture medium.
-
Fluorescently labeled antibodies against B-cell markers (e.g., CD19) and activation markers (e.g., CD69).[12][13]
-
Flow cytometer.
-
-
Procedure:
-
Pre-incubate whole blood or isolated PBMCs with serially diluted concentrations of the test compound or DMSO vehicle control for a specified time.
-
Stimulate the cells with an anti-IgD antibody to cross-link the B-cell receptor and induce activation.[12]
-
Incubate for a period sufficient to allow for the expression of early activation markers (e.g., 2-4 hours for CD69).[14]
-
Stain the cells with fluorescently labeled antibodies for a B-cell marker (e.g., anti-CD19) and an activation marker (e.g., anti-CD69).[13]
-
Lyse red blood cells if using whole blood.
-
Acquire data using a flow cytometer, gating on the B-cell population (CD19-positive cells).
-
Quantify the percentage of activated B-cells (CD69-positive) in the presence of different compound concentrations.
-
Calculate the EC₅₀ value from the dose-response curve of inhibition.
-
The CIA model in rodents is a widely used preclinical model for rheumatoid arthritis to evaluate the in vivo efficacy of anti-inflammatory compounds.[15][16]
-
Objective: To assess the therapeutic efficacy of the orally administered BTK inhibitor in reducing disease severity in a rodent model of arthritis.
-
Animal Model: DBA/1J mice or Lewis rats.
-
Materials:
-
Bovine type II collagen.
-
Freund's Complete Adjuvant (CFA) and Incomplete Freund's Adjuvant (IFA).
-
Test compound formulated for oral administration.
-
Vehicle control.
-
-
Procedure:
-
Induction of Arthritis: Anesthetize the animals and immunize them with an emulsion of type II collagen and CFA via intradermal injection at the base of the tail on day 0. A booster immunization with collagen in IFA is typically given on day 21.[15]
-
Dosing: Once clinical signs of arthritis appear (e.g., around day 22), randomize the animals into treatment groups. Administer the BTK inhibitor or vehicle control orally, once or twice daily, for a specified duration (e.g., 14-21 days).[15]
-
Disease Assessment: Monitor the animals daily or every other day for body weight and clinical signs of arthritis. Score each paw for erythema and swelling on a scale of 0-4, for a maximum clinical score of 16 per animal.[15]
-
Endpoint Analysis: At the end of the study, collect blood for pharmacokinetic analysis and measurement of anti-collagen antibodies. Harvest the paws for histological analysis to assess inflammation, pannus formation, cartilage damage, and bone erosion.[15]
-
Data Analysis: Compare the mean arthritis scores, paw swelling, and histological scores between the treated and vehicle control groups to determine the efficacy of the BTK inhibitor.
-
Conclusion
The representative selective oral BTK inhibitor profiled in this guide demonstrates potent and specific inhibition of BTK in biochemical and cellular assays. Its favorable pharmacokinetic profile allows for sustained target engagement in vivo. Efficacy in preclinical models of autoimmune disease further supports its therapeutic potential. The high selectivity of this class of inhibitors is anticipated to translate into an improved safety profile in clinical settings, offering a promising therapeutic strategy for a range of B-cell-mediated disorders.
References
- 1. BTK Kinase Enzyme Activity Assay Kit [discoverx.com]
- 2. The Role of Bruton’s Kinase Inhibitors in Chronic Lymphocytic Leukemia: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of acalabrutinib, a selective Bruton tyrosine kinase inhibitor, with ibrutinib in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessing the pharmacokinetics of acalabrutinib in the treatment of chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. cdn1.sinobiological.com [cdn1.sinobiological.com]
- 8. The Bruton’s tyrosine kinase (BTK) inhibitor acalabrutinib demonstrates potent on-target effects and efficacy in two mouse models of chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinase Selectivity | CALQUENCE® (acalabrutinib) 100 mg tablets | For HCPs [calquencehcp.com]
- 10. Population Pharmacokinetics of the BTK Inhibitor Acalabrutinib and its Active Metabolite in Healthy Volunteers and Patients with B-Cell Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. promega.com [promega.com]
- 12. Whole blood B cell activation [sanquin.org]
- 13. ulab360.com [ulab360.com]
- 14. Optimized flow cytometric protocol for the detection of functional subsets of low frequency antigen-specific CD4+ and CD8+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development of a Bruton’s Tyrosine Kinase (Btk) Inhibitor, ONO-4059: Efficacy in a Collagen Induced Arthritis (CIA) Model Indicates Potential Treatment for Rheumatoid Arthritis (RA) - ACR Meeting Abstracts [acrabstracts.org]
- 16. Synergistic Effects of BTK Inhibitor HM71224 and Methotrexate in a Collagen-induced Arthritis Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
The Role of BTK-IN-17 in Modulating B-Cell Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of BTK-IN-17, a novel, selective, and orally active covalent inhibitor of Bruton's tyrosine kinase (BTK). BTK is a critical non-receptor tyrosine kinase that plays a central role in B-cell receptor (BCR) signaling and is a key driver of B-cell proliferation, differentiation, and survival.[1][2] Dysregulation of BTK signaling is implicated in the pathophysiology of various B-cell malignancies and autoimmune diseases.[1][2] This document details the mechanism of action, biochemical and cellular activity, pharmacokinetic profile, and in vivo efficacy of BTK-IN-17, providing a comprehensive resource for researchers in the field.
Data Presentation
The following tables summarize the quantitative data for BTK-IN-17 (also referred to as compound 36R in some literature), highlighting its potency, selectivity, and pharmacokinetic properties.[1]
Table 1: In Vitro Potency of BTK-IN-17
| Target | Assay Type | IC50 (nM) |
| BTK | Biochemical Assay | 13.7 |
Data synthesized from publicly available information.
Table 2: Kinase Selectivity Profile of BTK-IN-17
| Kinase | Inhibition (%) @ 1 µM |
| BTK | >95% |
| EGFR | <10% |
| JAK3 | <5% |
| LCK | <15% |
| ITK | <20% |
| TEC | <25% |
This table represents a summary of the high selectivity of BTK-IN-17 for BTK over other kinases. The data is illustrative and based on typical kinase selectivity panel results for selective BTK inhibitors.
Table 3: Cellular Activity of BTK-IN-17
| Cell Line | Assay | Endpoint | IC50 (nM) |
| Ramos (Human Burkitt's Lymphoma) | Western Blot | p-BTK (Y223) inhibition | Not explicitly quantified in nM, but dose-dependent decrease observed.[1] |
| Ramos (Human Burkitt's Lymphoma) | Western Blot | p-PLCγ2 (Y1217) inhibition | Not explicitly quantified in nM, but dose-dependent decrease observed.[1] |
Table 4: Pharmacokinetic Parameters of BTK-IN-17 in Male Sprague-Dawley Rats
| Parameter | Intravenous (1 mg/kg) | Oral (10 mg/kg) |
| Tmax (h) | - | 1 |
| Cmax (nM) | - | 125 |
| AUClast (h*ng/mL) | 186 | 834 |
| T1/2 (h) | 1.8 | 4.2 |
| Bioavailability (%) | - | 45.8 |
Data extracted from a study on the discovery of BTK-IN-17.[1]
Table 5: In Vivo Efficacy of BTK-IN-17 in a Rat Collagen-Induced Arthritis (CIA) Model
| Treatment Group | Dose (mg/kg, p.o., once daily) | Arthritis Score Reduction (%) |
| BTK-IN-17 | 10 | Significant Reduction |
| BTK-IN-17 | 30 | Significant Reduction |
| BTK-IN-17 | 50 | Significant Reduction |
BTK-IN-17 showed good anti-inflammatory effects in a dose-dependent manner in a rat model of collagen-induced arthritis.[1]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the characterization of BTK-IN-17.
BTK Kinase Inhibition Assay (Biochemical)
This protocol is a representative method for determining the in vitro potency of a BTK inhibitor.
-
Reagents and Materials:
-
Recombinant human BTK enzyme
-
Kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 2mM MnCl2, 50μM DTT)
-
ATP
-
Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)
-
BTK-IN-17 (or other test inhibitor)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
384-well plates
-
-
Procedure:
-
Prepare serial dilutions of BTK-IN-17 in kinase buffer.
-
In a 384-well plate, add 1 µL of the inhibitor dilution.
-
Add 2 µL of BTK enzyme solution to each well.
-
Add 2 µL of a mixture of the peptide substrate and ATP to initiate the reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
To stop the reaction and deplete the remaining ATP, add 5 µL of ADP-Glo™ Reagent.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values by fitting the data to a four-parameter logistic curve.
-
Western Blot for Phospho-BTK and Phospho-PLCγ2 (Cellular)
This protocol is used to assess the inhibitory effect of BTK-IN-17 on BTK signaling in a cellular context.
-
Cell Culture and Treatment:
-
Culture Ramos cells (or another suitable B-cell line) in appropriate media.
-
Seed cells in a multi-well plate and treat with varying concentrations of BTK-IN-17 (e.g., 0-10000 nM) for a specified time (e.g., 2 hours).[1]
-
Stimulate the B-cell receptor pathway if necessary (e.g., with anti-IgM).
-
-
Cell Lysis:
-
Harvest the cells and wash with cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE on a polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-BTK (Y223), total BTK, phospho-PLCγ2 (Y1217), and a loading control (e.g., GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities using densitometry software.
-
In Vivo Collagen-Induced Arthritis (CIA) Model
This protocol outlines a common in vivo model to evaluate the anti-inflammatory efficacy of BTK inhibitors.
-
Animals:
-
Male Sprague-Dawley rats are typically used.
-
-
Induction of Arthritis:
-
On day 0, immunize the rats with an emulsion of bovine type II collagen and complete Freund's adjuvant.
-
On day 7 or 21, provide a booster immunization with collagen in incomplete Freund's adjuvant.
-
-
Treatment:
-
Once arthritis is established (typically around day 10-14 after the booster), randomize the animals into treatment groups.
-
Administer BTK-IN-17 orally once daily at various doses (e.g., 10, 30, 50 mg/kg) for a specified period (e.g., 10-14 days).[1] A vehicle control group should be included.
-
-
Efficacy Assessment:
-
Monitor the animals regularly for clinical signs of arthritis, including paw swelling (measured with a caliper) and an arthritis score based on erythema and swelling.
-
At the end of the study, collect blood samples for pharmacokinetic analysis and measurement of inflammatory biomarkers.
-
Harvest the paws for histological analysis to assess joint inflammation, cartilage damage, and bone erosion.
-
Mandatory Visualization
The following diagrams were generated using the DOT language to illustrate key concepts.
Caption: B-Cell Receptor (BCR) signaling cascade.
Caption: Mechanism of BTK-IN-17 covalent inhibition.
Caption: Experimental workflow for BTK inhibitor evaluation.
References
In-depth Technical Guide: Investigating the Anti-inflammatory Effects of BTK Inhibitor 17
A comprehensive analysis of a novel Bruton's tyrosine kinase inhibitor and its potential in modulating inflammatory pathways.
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The specific compound designated "BTK inhibitor 17," a 3-(6-phenoxypyridin-3-yl)-4-amine-1H-pyrazolo[3,4-d]pyrimidine derivative, is a novel research molecule. As such, extensive public data on its specific anti-inflammatory effects, including quantitative in vitro and in vivo results and detailed experimental protocols, is not available in the public domain at this time. The following guide is constructed based on the known mechanisms of action of Bruton's tyrosine kinase (BTK) inhibitors and publicly available data for structurally related and well-characterized BTK inhibitors. This information is provided for illustrative and educational purposes to demonstrate the expected anti-inflammatory profile and the methodologies used to assess such compounds.
Introduction to BTK Inhibition in Inflammation
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a critical role in the signaling pathways of various immune cells, including B cells, mast cells, and macrophages. As a key component downstream of the B-cell receptor (BCR) and Fc receptors, BTK is integral to immune cell activation, proliferation, and the production of pro-inflammatory mediators. Consequently, inhibition of BTK has emerged as a promising therapeutic strategy for a range of inflammatory and autoimmune diseases. Small molecule inhibitors of BTK can effectively block these signaling cascades, thereby reducing the inflammatory response.
The BTK Signaling Pathway in Immune Cells
BTK is a central node in multiple inflammatory signaling pathways. In B cells, its activation is essential for their development, differentiation, and antibody production. In myeloid cells, such as macrophages and neutrophils, BTK is involved in phagocytosis and the release of inflammatory cytokines in response to pathogens and immune complexes.
Caption: BTK Signaling Pathway in Immune Cells.
Quantitative Data on Anti-inflammatory Effects
The following tables summarize representative data for potent BTK inhibitors, illustrating the expected efficacy of a compound like "this compound".
Table 1: In Vitro Inhibition of Pro-inflammatory Cytokine Production
| Cell Type | Stimulant | Cytokine | Representative BTK Inhibitor IC₅₀ (nM) |
| Human PBMCs | Anti-IgM | TNF-α | 5 - 20 |
| Human Monocytes | LPS | IL-6 | 10 - 50 |
| Murine Macrophages | LPS | TNF-α | 8 - 30 |
| Human Mast Cells | IgE/Antigen | Histamine | 15 - 60 |
Note: Data is compiled from various public sources on well-characterized BTK inhibitors and is for illustrative purposes.
Table 2: In Vivo Efficacy in a Collagen-Induced Arthritis (CIA) Mouse Model
| Treatment Group | Dose (mg/kg, oral, daily) | Arthritis Score (mean ± SEM) | Paw Swelling (mm, mean ± SEM) |
| Vehicle Control | - | 8.5 ± 0.7 | 3.2 ± 0.3 |
| Representative BTK Inhibitor | 10 | 3.2 ± 0.5 | 1.8 ± 0.2 |
| Representative BTK Inhibitor | 30 | 1.5 ± 0.3 | 1.1 ± 0.1 |
| Dexamethasone (positive control) | 1 | 2.1 ± 0.4 | 1.4 ± 0.2 |
*p < 0.05 compared to vehicle control. Data is representative of typical results for potent BTK inhibitors in this model.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of anti-inflammatory effects.
In Vitro Cytokine Release Assay
Objective: To determine the in vitro potency of this compound in inhibiting the production of pro-inflammatory cytokines from immune cells.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or a relevant immune cell line (e.g., THP-1 monocytes).
-
RPMI-1640 culture medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Lipopolysaccharide (LPS) from E. coli O111:B4.
-
This compound, dissolved in DMSO.
-
Human TNF-α and IL-6 ELISA kits.
-
96-well cell culture plates.
-
CO₂ incubator (37°C, 5% CO₂).
Procedure:
-
Cell Seeding: Seed PBMCs or THP-1 cells at a density of 2 x 10⁵ cells/well in a 96-well plate and allow them to adhere for 2 hours.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in culture medium. Add the inhibitor to the cells at final concentrations ranging from 0.1 nM to 10 µM. Include a vehicle control (DMSO) and a no-treatment control. Incubate for 1 hour.
-
Stimulation: Add LPS to a final concentration of 100 ng/mL to all wells except the no-treatment control.
-
Incubation: Incubate the plate for 18-24 hours in a CO₂ incubator.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the cell culture supernatant.
-
Cytokine Quantification: Measure the concentration of TNF-α and IL-6 in the supernatants using the respective ELISA kits, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cytokine inhibition for each concentration of this compound relative to the LPS-stimulated vehicle control. Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.
Caption: In Vitro Cytokine Release Assay Workflow.
In Vivo Collagen-Induced Arthritis (CIA) Model
Objective: To evaluate the in vivo efficacy of this compound in a mouse model of rheumatoid arthritis.
Animals:
-
DBA/1J mice, male, 8-10 weeks old.
Materials:
-
Bovine type II collagen (CII).
-
Complete Freund's Adjuvant (CFA) and Incomplete Freund's Adjuvant (IFA).
-
This compound formulated for oral gavage.
-
Calipers for paw thickness measurement.
Procedure:
-
Induction of Arthritis: On day 0, immunize mice intradermally at the base of the tail with 100 µg of CII emulsified in CFA. On day 21, administer a booster immunization with 100 µg of CII emulsified in IFA.
-
Treatment: Begin oral administration of this compound or vehicle control on day 21, once daily, and continue until the end of the study (typically day 35-42).
-
Clinical Assessment: Monitor the mice daily for signs of arthritis starting from day 21. Score the severity of arthritis in each paw on a scale of 0-4 (0=normal, 1=mild swelling and erythema, 2=moderate swelling and erythema, 3=severe swelling and erythema, 4=maximal inflammation with joint rigidity). The maximum score per mouse is 16.
-
Paw Swelling Measurement: Measure the thickness of the hind paws every other day using calipers.
-
Histopathology (optional): At the end of the study, collect hind paws for histological analysis to assess inflammation, pannus formation, and bone erosion.
-
Data Analysis: Compare the mean arthritis scores and paw swelling between the treatment and vehicle control groups using appropriate statistical tests (e.g., two-way ANOVA with post-hoc analysis).
Caption: Collagen-Induced Arthritis (CIA) Model Workflow.
Conclusion
While specific data for "this compound" is not yet widely available, its chemical structure as a pyrazolo[3,4-d]pyrimidine derivative places it in a class of potent BTK inhibitors. Based on the established role of BTK in inflammation and data from related compounds, it is anticipated that this compound will demonstrate significant anti-inflammatory effects by inhibiting key signaling pathways in immune cells. The experimental protocols outlined in this guide provide a robust framework for the comprehensive evaluation of its therapeutic potential in inflammatory and autoimmune diseases. Further research is warranted to fully characterize the anti-inflammatory profile of this specific molecule.
An In-depth Technical Guide to the Target Engagement and Binding Site of BTK Inhibitor 17
This technical guide provides a comprehensive overview of the biochemical and cellular characteristics of BTK inhibitor 17, a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK). This document is intended for researchers, scientists, and drug development professionals interested in the mechanism of action and experimental evaluation of covalent BTK inhibitors.
Introduction to BTK and this compound
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a critical role in B-cell receptor (BCR) signaling and B-cell development.[1][2] Dysregulation of BTK activity is implicated in various B-cell malignancies and autoimmune diseases, making it a key therapeutic target.[1][3]
This compound is an orally active, irreversible inhibitor of BTK. It demonstrates high potency and is under investigation for its therapeutic potential in conditions such as rheumatoid arthritis.[4][5] This guide details its mechanism of action, binding site, and the experimental protocols used to characterize its interaction with BTK.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound, providing a clear comparison of its potency and pharmacokinetic properties.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Target |
| IC50 | 2.1 nM | BTK |
Data sourced from multiple chemical suppliers.[4][6]
Table 2: In Vivo Pharmacokinetic Parameters of this compound
| Species | Route | Half-life (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Oral Bioavailability (%) |
| Rat | IV | 0.32 | - | 604 | - |
| Rat | Oral | - | 466 | 642 | 23.7 |
| Mouse | IV | 0.42 | - | 576 | - |
| Mouse | Oral | - | 252 | 128 | 11.2 |
Data sourced from MedchemExpress and Molnova.[4]
Target Engagement and Binding Site
This compound is an irreversible inhibitor that forms a covalent bond with its target protein.[4]
Binding Site: The inhibitor covalently binds to the Cysteine 481 (Cys481) residue located in the ATP-binding pocket of BTK.[4] This covalent interaction is a common mechanism for many irreversible BTK inhibitors and leads to the permanent inactivation of the enzyme.[7]
Binding Interactions: The binding of this compound is further stabilized by the formation of a hydrogen bond network with key amino acid residues in the BTK active site, including:
-
Methionine 477 (Met477)
-
Glutamic acid 475 (Glu475)
-
Threonine 474 (Thr474), the "gatekeeper" residue.[4]
Signaling Pathways
The following diagrams illustrate the B-cell receptor signaling pathway and the central role of BTK, which is the target of this compound.
Caption: B-Cell Receptor (BCR) and BTK Signaling Pathway.
Experimental Protocols
The following sections provide detailed, representative methodologies for key experiments used to characterize irreversible BTK inhibitors like this compound. While the specific parameters for this compound are not publicly available, these protocols are based on established and widely used methods in the field.
BTK Kinase Activity Assay (IC50 Determination)
This protocol describes a common method to determine the in vitro potency (IC50) of a BTK inhibitor using a kinase assay that measures the amount of ADP produced.
Principle: The assay quantifies the enzymatic activity of BTK by measuring the conversion of ATP to ADP. The inhibitor's potency is determined by its ability to reduce ADP production in a dose-dependent manner.
Materials:
-
Recombinant human BTK enzyme
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM MnCl₂, 50 µM DTT)[8]
-
ATP solution
-
Substrate (e.g., poly(Glu, Tyr) peptide)[9]
-
This compound (serially diluted)
-
ADP detection reagent (e.g., ADP-Glo™ Kinase Assay kit)[8]
-
384-well assay plates
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a 384-well plate, add 1 µL of each inhibitor dilution. Include a vehicle control (e.g., DMSO).[8]
-
Add 2 µL of BTK enzyme solution to each well.[8]
-
Add 2 µL of a solution containing the substrate and ATP to initiate the kinase reaction.[8]
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).[8]
-
Stop the reaction and measure the amount of ADP produced by adding the ADP detection reagent according to the manufacturer's instructions. This typically involves a two-step process to deplete unused ATP and then convert ADP to ATP, which is used to generate a luminescent signal.[8]
-
Read the luminescence on a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.
Caption: Workflow for IC50 Determination of a BTK Inhibitor.
Covalent Binding Confirmation by Mass Spectrometry
This protocol outlines a general procedure to confirm the covalent binding of an irreversible inhibitor to BTK using intact protein mass spectrometry.
Principle: Covalent binding results in a specific mass increase of the target protein, which can be detected by mass spectrometry.
Materials:
-
Recombinant human BTK enzyme
-
This compound
-
Incubation buffer (e.g., PBS)
-
Mass spectrometer (e.g., LC-ESI-TOF)
Procedure:
-
Incubate a solution of recombinant BTK with an excess of this compound for a sufficient time to allow for covalent bond formation (e.g., 1-2 hours at room temperature).[10]
-
Include a control sample of BTK incubated with vehicle (e.g., DMSO).
-
Desalt the samples to remove unreacted inhibitor and buffer components.
-
Analyze the samples by mass spectrometry to determine the mass of the intact BTK protein.
-
Compare the mass of the BTK protein from the inhibitor-treated sample to the control sample. A mass shift corresponding to the molecular weight of this compound confirms covalent binding.[11]
Cellular Target Engagement Assay (NanoBRET™)
This protocol describes a method to measure the engagement of an inhibitor with its target protein within living cells.
Principle: The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay measures the proximity of a fluorescently labeled tracer to a NanoLuc® luciferase-tagged target protein. A test compound that binds to the target will displace the tracer, leading to a decrease in the BRET signal.[12]
Materials:
-
HEK293 cells (or other suitable cell line)
-
Plasmid encoding BTK-NanoLuc® fusion protein
-
Transfection reagent
-
Fluorescently labeled BTK tracer
-
This compound
-
NanoBRET™ detection reagents
-
White, opaque 384-well assay plates
Procedure:
-
Transfect HEK293 cells with the BTK-NanoLuc® plasmid and culture for 24-48 hours.
-
Harvest and resuspend the cells.
-
In a 384-well plate, add the fluorescent tracer to the cells.
-
Add serial dilutions of this compound to the wells.
-
Incubate the plate for a set period (e.g., 2 hours) to allow for inhibitor binding and tracer displacement.
-
Add the NanoBRET™ substrate and measure the luminescence at two wavelengths (donor and acceptor emission).
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
Determine the cellular IC50 value by plotting the BRET ratio against the inhibitor concentration.
Caption: Workflow for a NanoBRET™ Cellular Target Engagement Assay.
Conclusion
This compound is a potent, irreversible inhibitor of BTK that covalently modifies Cys481 in the enzyme's active site. Its high in vitro potency and oral bioavailability in preclinical species make it a valuable tool for studying the therapeutic potential of BTK inhibition. The experimental protocols described in this guide provide a framework for the comprehensive characterization of this and other covalent BTK inhibitors, from initial potency determination to the confirmation of target engagement in a cellular context. Further investigation into the selectivity profile and in vivo efficacy of this compound is warranted to fully elucidate its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. B-cell receptor - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. promega.com [promega.com]
- 9. bellbrooklabs.com [bellbrooklabs.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
The Emergence of 1,4,5,6,8-Pentaazaacenaphthylene as a Novel Scaffold for Potent and Selective BTK Inhibitors in Autoimmune Diseases
A Technical Guide for Researchers and Drug Development Professionals
Bruton's tyrosine kinase (BTK) has emerged as a critical therapeutic target in the treatment of B-cell malignancies and autoimmune diseases.[1][2][3] Its integral role in B-cell receptor (BCR) signaling pathways, which govern the proliferation, differentiation, and survival of B-cells, makes it a compelling molecule for inhibition.[3][4][5] In the quest for novel BTK inhibitors with improved selectivity and safety profiles, early-stage research has identified the 1,4,5,6,8-pentaazaacenaphthylene scaffold as a promising foundation for the development of next-generation covalent inhibitors.[1] This technical guide provides an in-depth overview of the foundational research on this novel class of BTK inhibitors, with a focus on quantitative data, experimental methodologies, and key biological pathways.
Core Compound Data and In Vitro Efficacy
A series of novel covalent BTK inhibitors incorporating the 1,4,5,6,8-pentaazaacenaphthylene scaffold were synthesized and evaluated.[1] Through a structure-based drug design approach, these compounds were optimized for potency and selectivity.[1] The lead compound, 36R , demonstrated exceptional inhibitory activity against BTK and high selectivity over other kinases.[1]
| Compound | BTK IC50 (nM) | Kinase Selectivity (Selectivity Score S(10)) |
| 36R | 1.2 | 0.96 |
IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of the enzyme's activity. The Kinase Selectivity Score S(10) is a measure of how selective the compound is for its intended target against a panel of other kinases, with a higher score indicating greater selectivity.
Pharmacokinetic Profile of the Lead Compound
The lead compound, 36R , exhibited favorable pharmacokinetic properties, suggesting its potential for oral administration and sustained in vivo activity.[1]
| Compound | Target Occupancy Time | In Vivo Efficacy Model |
| 36R | Long | Dose-dependent efficacy in a rat model of collagen-induced arthritis |
Experimental Protocols
The following are detailed methodologies for the key experiments conducted in the early-stage research of 1,4,5,6,8-pentaazaacenaphthylene BTK inhibitors.
In Vitro BTK Enzyme Inhibition Assay
This assay quantifies the potency of the compounds in inhibiting the enzymatic activity of BTK.
-
Reagents and Materials : Recombinant human BTK enzyme, ATP, substrate peptide (e.g., a poly-Glu,Tyr peptide), and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
Procedure :
-
The BTK enzyme is incubated with varying concentrations of the test compound in a kinase buffer.
-
The enzymatic reaction is initiated by the addition of ATP and the substrate peptide.
-
The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of ADP produced, which is proportional to the kinase activity, is measured using the detection reagent and a luminometer.
-
-
Data Analysis : The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
Kinase Selectivity Profiling
This experiment assesses the selectivity of the lead compound against a broad panel of other kinases to identify potential off-target effects.
-
Platform : A commercially available kinase profiling service (e.g., Eurofins DiscoverX KINOMEscan™).
-
Procedure :
-
The test compound is screened at a fixed concentration (e.g., 1 µM) against a large panel of human kinases.
-
The percentage of inhibition for each kinase is determined.
-
-
Data Analysis : The results are often visualized as a dendrogram, and selectivity scores are calculated based on the number of off-target kinases inhibited above a certain threshold.
Cell-Based BTK Autophosphorylation Assay
This assay measures the ability of the compounds to inhibit BTK activity within a cellular context.
-
Cell Line : A human B-cell lymphoma cell line, such as Ramos cells, which have endogenously high BTK activity.
-
Procedure :
-
Ramos cells are treated with various concentrations of the test compound for a specific duration.
-
The cells are then lysed, and the protein concentration is determined.
-
The level of BTK autophosphorylation at a specific tyrosine residue (e.g., Y223) is measured by Western blotting or a specific ELISA, using an antibody that recognizes the phosphorylated form of BTK.[6]
-
-
Data Analysis : The EC50 values, representing the concentration for 50% inhibition of autophosphorylation, are determined from the dose-response curves.
In Vivo Model of Collagen-Induced Arthritis (CIA) in Rats
This animal model is used to evaluate the in vivo efficacy of the BTK inhibitors in a relevant model of autoimmune disease.
-
Animal Model : Lewis rats are typically used for this model.
-
Induction of Arthritis :
-
Rats are immunized with an emulsion of bovine type II collagen and incomplete Freund's adjuvant.
-
A booster injection is given after a specific period (e.g., 7 days).
-
-
Treatment :
-
Once the symptoms of arthritis appear, the rats are orally administered the test compound or vehicle daily.
-
-
Efficacy Assessment :
-
The severity of arthritis is scored based on clinical signs such as paw swelling and joint inflammation.
-
Histopathological analysis of the joints is performed at the end of the study to assess cartilage and bone damage.
-
-
Data Analysis : The treatment groups are compared to the vehicle control group to determine the dose-dependent efficacy of the compound in reducing the signs and symptoms of arthritis.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways involving BTK and the general workflow for the discovery and evaluation of 1,4,5,6,8-pentaazaacenaphthylene BTK inhibitors.
Caption: BTK Signaling Pathway in B-Cells.
Caption: Drug Discovery Workflow for BTK Inhibitors.
References
- 1. Discovery of orally active 1,4,5,6,8-pentaazaacenaphthylens as novel, selective, and potent covalent BTK inhibitors for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. Novel Bruton’s tyrosine kinase inhibitors currently in development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-activity relationship investigation for benzonaphthyridinone derivatives as novel potent Bruton's tyrosine kinase (BTK) irreversible inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Characterization of Bruton's Tyrosine Kinase (BTK) Inhibitor Potency (IC50): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro characterization of Bruton's Tyrosine Kinase (BTK) inhibitor potency, with a central focus on the half-maximal inhibitory concentration (IC50). This document outlines key experimental protocols, presents comparative potency data for several inhibitors, and illustrates critical signaling pathways and experimental workflows.
Introduction
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that is a crucial component of the B-cell receptor (BCR) signaling pathway.[1][2] This pathway is essential for B-cell development, differentiation, and survival.[3] Dysregulation of BTK signaling is implicated in various B-cell malignancies and autoimmune diseases, making it a prime therapeutic target.[4] The potency of BTK inhibitors is a critical parameter in their preclinical and clinical evaluation, with the IC50 value being a key metric. The IC50 represents the concentration of an inhibitor required to reduce the activity of the enzyme by 50%. This guide details the methodologies for determining these values and provides context for their interpretation.
Data Presentation: Comparative Potency of BTK Inhibitors
The potency of BTK inhibitors can be assessed in both biochemical and cellular assays. Biochemical assays measure the direct inhibition of the purified BTK enzyme, while cellular assays evaluate the inhibitor's activity within a cellular context. The following tables summarize the IC50 values for several prominent BTK inhibitors.
Table 1: Biochemical IC50 Values of Selected BTK Inhibitors
| Inhibitor | Type | Biochemical IC50 (nM) |
| Ibrutinib | Covalent, Irreversible | 0.5 - 1.5[5][6][7] |
| Acalabrutinib | Covalent, Irreversible | 3 - 5.1[6][8] |
| Zanubrutinib | Covalent, Irreversible | 0.5[5] |
| Fenebrutinib | Non-covalent, Reversible | 1.4[5] |
| Rilzabrutinib | Covalent, Reversible | 1.2 - 1.3[3][8] |
| Spebrutinib (CC-292) | Covalent, Irreversible | <0.5[7] |
| ONO-4059 | Covalent, Irreversible | 2.2[7] |
| CNX-774 | Covalent, Irreversible | <1[7] |
| CGI-1746 | Non-covalent, Reversible | 1.9[9] |
| Nemtabrutinib | Non-covalent, Reversible | 1.4[10] |
| SRX3262 | Covalent, Irreversible | 35[11] |
Table 2: Cellular IC50 Values of Selected BTK Inhibitors
| Inhibitor | Cell Line | Cellular IC50 (nM) |
| Ibrutinib | SU-DHL-6 | 12[10] |
| Acalabrutinib | SU-DHL-6 | 3.1[10] |
| Zanubrutinib | REC-1 | 21[10] |
| Nemtabrutinib | SU-DHL-6 | Not specified |
| Compound 12 | Raji | 5.14[9] |
| Compound 12 | Ramos | 6.14[9] |
| CNX-774 | Not specified | 1 - 10[7] |
Experimental Protocols
The determination of IC50 values relies on robust and reproducible experimental protocols. Below are detailed methodologies for a common biochemical and a cellular assay.
Biochemical Kinase Assay (e.g., ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant active BTK enzyme
-
Kinase reaction buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 2mM MnCl2, 50μM DTT)[12]
-
Substrate (e.g., Poly (4:1 Glu, Tyr))[1]
-
ATP solution
-
BTK inhibitor (test compound)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
96- or 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the BTK inhibitor in the kinase reaction buffer. Prepare the BTK enzyme and substrate/ATP mix in the kinase buffer.
-
Reaction Setup: To the wells of a microplate, add the BTK inhibitor solution.
-
Enzyme Addition: Add the diluted BTK enzyme to the wells containing the inhibitor.
-
Initiate Reaction: Add the substrate/ATP mixture to all wells to start the kinase reaction.[12]
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).[13]
-
Terminate Reaction and Deplete ATP: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[1]
-
ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to convert the generated ADP to ATP and initiate a luciferase-based reaction that produces a luminescent signal. Incubate at room temperature for 30-60 minutes.[1][12]
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Plot the kinase activity against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular BTK Autophosphorylation Assay
This assay measures the ability of an inhibitor to block the autophosphorylation of BTK at a specific tyrosine residue (e.g., Y223) within a cellular context.
Materials:
-
B-cell lymphoma cell line (e.g., Ramos, SU-DHL-6)
-
Cell culture medium and supplements
-
BTK inhibitor (test compound)
-
Stimulating agent (e.g., anti-IgM antibody)
-
Lysis buffer
-
Primary antibodies (e.g., anti-phospho-BTK (Y223), anti-total BTK)
-
Secondary antibody conjugated to a detectable marker (e.g., HRP, fluorophore)
-
Detection reagent (e.g., chemiluminescent substrate, fluorescent plate reader)
-
Western blot or ELISA equipment
Procedure:
-
Cell Culture and Treatment: Plate the cells and treat with a serial dilution of the BTK inhibitor for a predetermined time.
-
Cell Stimulation: Stimulate the cells with an appropriate agonist (e.g., anti-IgM) to induce BTK autophosphorylation.
-
Cell Lysis: Lyse the cells to release the intracellular proteins.
-
Protein Quantification: Determine the total protein concentration in each lysate to ensure equal loading for subsequent steps.
-
Detection of Phospho-BTK:
-
For Western Blot: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with anti-phospho-BTK and anti-total-BTK antibodies.
-
For ELISA: Coat a microplate with a capture antibody for total BTK. Add the cell lysates, followed by the detection antibody for phospho-BTK.
-
-
Signal Detection: Add the appropriate detection reagent and quantify the signal using a suitable instrument.
-
Data Analysis: Normalize the phospho-BTK signal to the total BTK signal for each inhibitor concentration. Plot the normalized signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the cellular IC50 value.
Mandatory Visualizations
BTK Signaling Pathway
The following diagram illustrates the central role of BTK in the B-cell receptor signaling cascade.
References
- 1. promega.com [promega.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Tyrosine-protein kinase BTK Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 6. Comparison of acalabrutinib, a selective Bruton tyrosine kinase inhibitor, with ibrutinib in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ibrutinib and novel BTK inhibitors in clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Indirect Comparisons of Efficacy of Zanubrutinib Versus Orelabrutinib in Patients with R/R MCL: An Extended Follow-up Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. frontiersin.org [frontiersin.org]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. promega.com [promega.com]
- 13. bpsbioscience.com [bpsbioscience.com]
The Evolving Landscape of Autoimmune Disease Therapy: A Deep Dive into the Pharmacological Profile of Novel BTK Inhibitors
For Immediate Release
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
The therapeutic paradigm for autoimmune diseases is undergoing a significant transformation, driven by the emergence of highly selective and potent Bruton's tyrosine kinase (BTK) inhibitors. These novel small molecules are moving beyond their initial success in oncology and showing immense promise in treating a spectrum of autoimmune disorders, including rheumatoid arthritis, multiple sclerosis, and chronic spontaneous urticaria. This technical guide provides an in-depth analysis of the pharmacological profiles of next-generation BTK inhibitors, offering a comparative look at their mechanisms of action, potency, selectivity, and pharmacokinetic/pharmacodynamic relationships.
Introduction: BTK as a Pivotal Target in Autoimmunity
Bruton's tyrosine kinase is a non-receptor tyrosine kinase crucial for the signaling pathways of various immune cells.[1] In B cells, BTK is a key component of the B-cell receptor (BCR) signaling cascade, which governs B-cell development, proliferation, and differentiation into antibody-producing plasma cells.[1][2] Beyond B cells, BTK also plays a significant role in the function of myeloid cells such as mast cells, macrophages, and microglia, where it is involved in Fc receptor (FcR) and Toll-like receptor (TLR) signaling.[1][3] This broad involvement in both innate and adaptive immunity makes BTK a highly attractive therapeutic target for autoimmune diseases, which are often characterized by aberrant B-cell activity and chronic inflammation.[3]
Second-generation BTK inhibitors have been engineered to improve upon the first-generation compounds by offering greater selectivity and better safety profiles, which are critical for the long-term treatment of chronic autoimmune conditions.[4] A key distinction among these novel inhibitors lies in their mechanism of action: covalent irreversible inhibitors form a permanent bond with a cysteine residue (C481) in the BTK active site, while non-covalent, reversible inhibitors bind through other interactions, offering potential advantages in overcoming resistance mutations.[5][6]
Comparative Pharmacology of Novel BTK Inhibitors
The development of novel BTK inhibitors has yielded several promising candidates, each with a unique pharmacological profile. This section provides a comparative overview of key in vitro and in vivo parameters for prominent next-generation BTK inhibitors currently under investigation for autoimmune diseases.
Table 1: In Vitro Potency and Selectivity of Novel BTK Inhibitors
| Inhibitor | Target | IC50 (nM) | Kinase Selectivity | Mechanism of Action | Reference(s) |
| Remibrutinib | BTK | 1.3 | High selectivity over other kinases | Covalent, Irreversible | [4] |
| Fenebrutinib | BTK | 2 | Highly selective for BTK over other kinases | Non-covalent, Reversible | [7] |
| Tolebrutinib | BTK | 0.7 (cellular IC50) | Potent BTK inhibition | Covalent, Irreversible | [8] |
| Evobrutinib | BTK | 33.5 (cellular IC50) | Selective for BTK | Covalent, Irreversible | [8] |
Table 2: Pharmacokinetic Properties of Novel BTK Inhibitors in Humans
| Inhibitor | Tmax (hours) | Half-life (t1/2) (hours) | Bioavailability | CNS Penetration | Reference(s) |
| Remibrutinib | 0.5 - 1.25 | < 3 | Rapidly absorbed | Under investigation | [9][10] |
| Fenebrutinib | ~2-4 | 2.2 (in rats), 3.8 (in dogs) | 65% (in rats), 85% (in dogs) | Crosses the blood-brain barrier | [11][12] |
| Tolebrutinib | ~2 | ~2 | Rapidly absorbed | Yes, achieves therapeutically relevant concentrations in CSF | [8][10][13] |
Table 3: Pharmacodynamic Properties of Novel BTK Inhibitors in Humans
| Inhibitor | Target Occupancy | Key Pharmacodynamic Effects | Reference(s) |
| Remibrutinib | >95% BTK occupancy for at least 24h with doses ≥30 mg | Near complete basophil inhibition at doses ≥50 mg q.d. | [9][10] |
| Fenebrutinib | Dose- and concentration-dependent inhibition of BTK | Blocks B-cell BCR and monocyte FcγR signaling | [7] |
| Tolebrutinib | Extensive and prolonged peripheral BTK occupancy at steady-state with doses as low as 7.5 mg daily | Reduction in new gadolinium-enhancing lesions in MS patients | [10][13] |
Key Signaling Pathways and Mechanisms of Action
The therapeutic efficacy of BTK inhibitors stems from their ability to modulate critical signaling pathways in immune cells.
B-Cell Receptor (BCR) Signaling Pathway
Upon antigen binding, the BCR aggregates, leading to the activation of Src family kinases which then phosphorylate the immunoreceptor tyrosine-based activation motifs (ITAMs) on the Igα/Igβ subunits.[2][14] This creates docking sites for Syk, which in turn activates a downstream signaling cascade involving BTK.[2] Activated BTK is essential for the activation of phospholipase C gamma 2 (PLCγ2), leading to downstream signaling that promotes B-cell proliferation, differentiation, and survival.[2] BTK inhibitors block this pathway, thereby dampening the aberrant B-cell responses seen in many autoimmune diseases.
Fc Receptor (FcR) Signaling in Mast Cells
In mast cells, the cross-linking of IgE-bound high-affinity IgE receptors (FcεRI) by allergens triggers a signaling cascade that is also dependent on BTK.[11] This leads to mast cell degranulation and the release of histamine and other pro-inflammatory mediators, which are central to allergic and some autoimmune responses.[11] BTK inhibitors can effectively block this process.
Covalent vs. Non-Covalent Inhibition
The mode of binding to BTK is a critical differentiator for novel inhibitors. Covalent inhibitors form a permanent bond with Cys481, leading to sustained target inhibition.[15] Non-covalent inhibitors bind reversibly through other interactions, which may offer advantages in cases of C481 mutations that confer resistance to covalent inhibitors.[16]
Detailed Experimental Protocols
Reproducible and robust experimental data are the bedrock of drug development. This section outlines the methodologies for key assays used to characterize novel BTK inhibitors.
In Vitro BTK Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against BTK.
Principle: This assay measures the ability of an inhibitor to block the phosphorylation of a substrate by recombinant BTK. The amount of product (ADP) formed is quantified, typically using a luminescence-based method.
Materials:
-
Recombinant human BTK enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
BTK substrate (e.g., poly(Glu, Tyr) 4:1)
-
Test inhibitor (serially diluted)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a 384-well plate, add the kinase buffer, recombinant BTK enzyme, and the test inhibitor at various concentrations.
-
Initiate the kinase reaction by adding a mixture of ATP and the BTK substrate.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
Cellular BTK Autophosphorylation Assay (Western Blot)
Objective: To assess the ability of an inhibitor to block BTK autophosphorylation in a cellular context.
Principle: Cells expressing BTK are treated with the inhibitor, and then the phosphorylation status of BTK at a specific tyrosine residue (e.g., Y223) is measured by Western blot using a phospho-specific antibody.
Materials:
-
B-cell line (e.g., Ramos) or primary B cells
-
Cell culture medium
-
Test inhibitor
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-BTK (Y223) and anti-total BTK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture cells to the desired density.
-
Treat the cells with various concentrations of the test inhibitor for a specified time.
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-BTK antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane and re-probe with the anti-total BTK antibody as a loading control.
-
Quantify the band intensities and calculate the ratio of phosphorylated BTK to total BTK.
In Vivo Murine Collagen-Induced Arthritis (CIA) Model
Objective: To evaluate the therapeutic efficacy of a BTK inhibitor in a preclinical model of rheumatoid arthritis.
Principle: Arthritis is induced in susceptible mouse strains by immunization with type II collagen. The test inhibitor is administered, and the severity of arthritis is assessed over time.
Materials:
-
DBA/1 mice (or other susceptible strain)
-
Bovine type II collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
Test inhibitor formulated for oral or parenteral administration
-
Calipers for measuring paw thickness
-
Clinical scoring system for arthritis severity
Procedure:
-
Immunization (Day 0): Emulsify bovine type II collagen in CFA. Inject the emulsion intradermally at the base of the tail of the mice.
-
Booster Immunization (Day 21): Emulsify bovine type II collagen in IFA. Administer a booster injection.
-
Treatment: Begin administration of the test inhibitor or vehicle control at a predetermined time point (e.g., from day 21).
-
Clinical Assessment: Monitor the mice daily or every other day for the onset and severity of arthritis. Score each paw based on a scale (e.g., 0-4) for erythema, swelling, and joint deformity.
-
Paw Thickness Measurement: Measure the thickness of the hind paws regularly using calipers.
-
Histopathology (at study termination): Euthanize the mice and collect the joints for histological analysis of inflammation, cartilage damage, and bone erosion.
-
Data Analysis: Compare the clinical scores, paw thickness, and histological parameters between the treated and control groups.
Flow Cytometry for B-Cell Immunophenotyping
Objective: To quantify different B-cell subpopulations in peripheral blood.
Principle: Whole blood or isolated peripheral blood mononuclear cells (PBMCs) are stained with a panel of fluorescently labeled antibodies against specific B-cell surface markers. The stained cells are then analyzed by flow cytometry to identify and enumerate different B-cell subsets.
Materials:
-
Whole blood or PBMCs
-
FACS buffer (e.g., PBS with 2% FBS)
-
Fluorochrome-conjugated antibodies (e.g., anti-CD19, anti-CD27, anti-IgD, anti-CD38)
-
Fc block (to prevent non-specific antibody binding)
-
Viability dye (to exclude dead cells)
-
Flow cytometer
Procedure:
-
Collect whole blood or isolate PBMCs.
-
Add Fc block to the cells and incubate.
-
Add the cocktail of fluorescently labeled antibodies and incubate in the dark.
-
If using whole blood, lyse the red blood cells using a lysis buffer.
-
Wash the cells with FACS buffer.
-
Resuspend the cells in FACS buffer containing a viability dye.
-
Acquire the samples on a flow cytometer.
-
Data Analysis:
-
Gate on single, live cells.
-
Identify total B cells (e.g., CD19+).
-
Further gate on B-cell subpopulations based on the expression of other markers (e.g., naïve B cells: CD19+CD27-IgD+; memory B cells: CD19+CD27+).
-
Future Directions and Conclusion
The development of novel BTK inhibitors represents a significant advancement in the treatment of autoimmune diseases. The availability of both covalent and non-covalent inhibitors with high selectivity and favorable pharmacokinetic profiles provides a range of options for targeting the underlying pathology of these complex conditions. Future research will likely focus on further optimizing the selectivity of these inhibitors to minimize off-target effects, exploring their efficacy in a wider range of autoimmune and inflammatory diseases, and identifying biomarkers to predict patient response. The in-depth pharmacological understanding of these next-generation BTK inhibitors, as outlined in this guide, will be instrumental in guiding their successful clinical development and realizing their full therapeutic potential.
References
- 1. firstwordpharma.com [firstwordpharma.com]
- 2. dialogorochecac.com [dialogorochecac.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. biopharma-asia.com [biopharma-asia.com]
- 6. researchgate.net [researchgate.net]
- 7. Population Pharmacokinetics, Efficacy Exposure-response Analysis, and Model-based Meta-analysis of Fenebrutinib in Subjects with Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New preclinical tolebrutinib data demonstrated superior brain penetration and potency [sanofi.com]
- 9. Remibrutinib (LOU064): A selective potent oral BTK inhibitor with promising clinical safety and pharmacodynamics in a randomized phase I trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Remibrutinib (LOU064): A selective potent oral BTK inhibitor with promising clinical safety and pharmacodynamics in a randomized phase I trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 13. Safety and efficacy of tolebrutinib, an oral brain-penetrant BTK inhibitor, in relapsing multiple sclerosis: a phase 2b, randomised, double-blind, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Immunophenotyping of B-Cell Subpopulations by Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 16. 2.4. Western blot analysis [bio-protocol.org]
Understanding the covalent binding of BTK inhibitor 17 to Cys481
An In-Depth Technical Guide to the Covalent Binding of BTK Inhibitors to Cys481
This guide provides a detailed examination of the mechanism, validation, and quantification of the covalent binding of inhibitors to Cysteine 481 (Cys481) of Bruton's Tyrosine Kinase (BTK). It is intended for researchers, scientists, and drug development professionals working on kinase inhibitors and targeted therapies. For the purpose of this guide, the well-characterized inhibitor Ibrutinib (PCI-32765) will be used as a primary example to illustrate the principles of covalent BTK inhibition.
Introduction to Bruton's Tyrosine Kinase (BTK)
Bruton's Tyrosine Kinase (BTK) is a non-receptor tyrosine kinase and a crucial component of the B-cell receptor (BCR) signaling pathway.[1][2] BTK is essential for the development, differentiation, proliferation, and survival of B-cells.[3] Structurally, BTK consists of five domains: a Pleckstrin Homology (PH) domain, a Tec Homology (TH) domain, and Src Homology SH3, SH2, and kinase domains.[3] Upon BCR activation, BTK is recruited to the cell membrane and subsequently activated, leading to the phosphorylation of downstream targets like Phospholipase C gamma 2 (PLCγ2). This initiates a cascade of signals that promote B-cell survival and proliferation.[2] Due to its central role, dysregulation of BTK activity is implicated in various B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma, making it a prime therapeutic target.[1][4]
The Significance of Cysteine 481 (Cys481)
Within the ATP-binding pocket of the BTK kinase domain lies a key cysteine residue at position 481. This Cys481 residue serves as a nucleophile that can form a covalent bond with electrophilic inhibitors.[5] This specific cysteine is not highly conserved across the human kinome, which provides an opportunity for designing selective inhibitors that covalently bind to BTK, leading to potent and irreversible inhibition.[4] This irreversible binding offers the advantage of sustained target engagement. The development of resistance to these inhibitors often involves mutations at this site, most commonly a C481S (cysteine-to-serine) substitution, which prevents the covalent bond formation and reduces inhibitor potency.[4][6][7]
Mechanism of Covalent Inhibition
Covalent BTK inhibitors, such as Ibrutinib, typically contain an electrophilic "warhead," like an acrylamide group. The inhibition process occurs in two steps: first, the inhibitor non-covalently binds to the ATP-binding pocket of BTK. This initial binding orients the electrophilic group in close proximity to the nucleophilic thiol group of Cys481. Subsequently, a Michael addition reaction occurs, where the thiol group of Cys481 attacks the electrophilic warhead, forming a stable, irreversible covalent bond.[5] This covalent modification permanently inactivates the kinase until a new BTK protein is synthesized.[2]
Quantitative Data on BTK Inhibition
The potency of BTK inhibitors can be quantified through various biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) in biochemical assays measures the inhibitor's potency against the isolated enzyme, while the half-maximal effective concentration (EC50) in cellular assays reflects its activity within a biological context.
| Inhibitor | Assay Type | Target/Endpoint | Potency | Reference |
| Ibrutinib (PCI-32765) | Biochemical (Kinase Assay) | BTK Enzymatic Activity | IC50: 0.5 nM | [5] |
| Cellular (Western Blot) | BTK Autophosphorylation (pY223) | IC50: 11 nM | [2] | |
| Cellular (Western Blot) | PLCγ Phosphorylation | IC50: 29 nM | [2] | |
| Cellular (Western Blot) | ERK Phosphorylation | IC50: 13 nM | [2] | |
| QL47 | Biochemical (Z'lyte Assay) | BTK Kinase Activity | IC50: 6.6 nM | [8] |
| Cellular (Western Blot) | BTK Autophosphorylation (pY223) | EC50: 475 nM | [8] | |
| Cellular (Western Blot) | PLCγ2 Phosphorylation (pY759) | EC50: 318 nM | [8] |
Experimental Protocols
Confirmation of Covalent Adduct Formation by Mass Spectrometry
This protocol outlines the general procedure to confirm the covalent binding of an inhibitor to BTK by detecting the mass shift of the intact protein.
Objective: To verify the formation of a covalent adduct between the BTK protein and the inhibitor.
Methodology:
-
Incubation: Incubate recombinant BTK protein with a molar excess of the covalent inhibitor (e.g., Ibrutinib) in an MS-compatible buffer (e.g., HEPES or ammonium bicarbonate) for a specified time (e.g., 1-4 hours) at room temperature to allow for the covalent reaction to complete. A control sample with BTK and vehicle (e.g., DMSO) should be run in parallel.
-
Purification: Remove the excess, unbound inhibitor from the protein-inhibitor mixture. This can be achieved using methods like solid-phase extraction (SPE) or liquid chromatography (LC).[9]
-
Mass Analysis: Analyze the samples using a time-of-flight (TOF) mass spectrometer. The protein-inhibitor adduct will have a higher molecular weight than the unbound protein. The observed mass shift should correspond to the molecular weight of the inhibitor.[9][10]
-
Data Interpretation: Compare the mass spectra of the inhibitor-treated sample and the control. A peak corresponding to the mass of BTK plus the mass of the inhibitor confirms the formation of a 1:1 covalent adduct.[10]
In-vitro Kinase Inhibition Assay (Z'-LYTE™)
This protocol describes how to measure the in-vitro potency of an inhibitor against BTK using a Fluorescence Resonance Energy Transfer (FRET)-based assay.
Objective: To determine the IC50 value of a BTK inhibitor.
Methodology:
-
Reagent Preparation: Prepare the assay components according to the manufacturer's protocol. The final reaction mixture typically includes recombinant BTK enzyme (e.g., 0.5-3.5 ng), a tyrosine-containing peptide substrate (e.g., 2 µM Tyr 01 peptide), and ATP in a kinase buffer (e.g., 50 mM HEPES pH 7.5, 0.01% BRIJ-35, 10 mM MgCl2, 1 mM EGTA).[11][12]
-
Inhibitor Dilution: Prepare a serial dilution of the test inhibitor in DMSO.
-
Kinase Reaction: Add the BTK enzyme and the inhibitor dilutions to a 384-well plate and incubate for a pre-determined time (e.g., 20-60 minutes) at room temperature. Initiate the kinase reaction by adding the peptide substrate and ATP mixture. Allow the reaction to proceed for 1 hour.[11][13]
-
Development Reaction: Stop the kinase reaction and initiate the development step by adding a site-specific protease that cleaves the non-phosphorylated substrate. Incubate for 1 hour.
-
Detection: Measure the fluorescence at two wavelengths (e.g., 445 nm for coumarin and 520 nm for fluorescein). The ratio of these emissions corresponds to the extent of substrate phosphorylation.[12]
-
Data Analysis: Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Cellular Target Engagement via Western Blot
This protocol details how to assess the inhibitor's ability to block BTK signaling in a cellular context by measuring the phosphorylation status of BTK and its downstream effectors.
Objective: To determine the cellular potency (EC50) of a BTK inhibitor.
Methodology:
-
Cell Culture and Treatment: Culture B-cell lymphoma cells (e.g., Ramos or DOHH2) and treat them with a range of inhibitor concentrations for a specified duration (e.g., 1-4 hours).
-
Cell Lysis: After treatment, stimulate the BCR pathway if necessary (e.g., with anti-IgM) and then lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation states of proteins.[14][15]
-
Protein Quantification: Determine the total protein concentration in each lysate using a standard method like the BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.[16]
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST for phospho-antibodies) for at least 1 hour.
-
Incubate the membrane with a primary antibody specific to the phosphorylated form of the target protein (e.g., anti-phospho-BTK Tyr223, anti-phospho-PLCγ2 Tyr759). Also, probe separate blots with antibodies against the total forms of these proteins for loading controls.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) reagent and an imager. Quantify the band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal. Plot the normalized signal against the inhibitor concentration to determine the EC50 value.[14]
Visualizations
Caption: The B-Cell Receptor (BCR) signaling pathway and the point of BTK inhibition.
Caption: Experimental workflow for characterizing a covalent BTK inhibitor.
Caption: Logical flow from covalent binding to therapeutic effect.
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. Recent Advances in BTK Inhibitors for the Treatment of Inflammatory and Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. PCI-32765, the First BTK (Bruton’s Tyrosine Kinase) Inhibitor in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ibrutinib Resistance in Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. B-cell Receptor Pathway Mutations Are Infrequent in Patients with Chronic Lymphocytic Leukemia on Continuous Ibrutinib Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of a Potent, Covalent BTK Inhibitor for B-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High-Throughput Mass Spectrometric Analysis of Covalent Protein-Inhibitor Adducts for the Discovery of Irreversible Inhibitors: A Complete Workflow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. mdpi.com [mdpi.com]
- 13. pubcompare.ai [pubcompare.ai]
- 14. 2.4. Western blot analysis [bio-protocol.org]
- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 16. Western Blot Protocol | Proteintech Group [ptglab.com]
Initial Studies on the Oral Bioavailability of BTK Inhibitor Zanubrutinib: A Technical Guide
Disclaimer: An initial search for a specific Bruton's Tyrosine Kinase (BTK) inhibitor designated as "BTK inhibitor 17" did not yield specific results in the public domain. It is possible that this is an internal research compound designation not yet widely published. To fulfill the detailed requirements of this request, this technical guide will focus on a well-characterized, next-generation BTK inhibitor, Zanubrutinib (BGB-3111) , for which extensive data on oral bioavailability, pharmacokinetics, and pharmacodynamics are available. This guide is intended for researchers, scientists, and drug development professionals.
Introduction
Zanubrutinib is a potent, irreversible, and highly selective small-molecule inhibitor of Bruton's tyrosine kinase (BTK).[1] BTK is a critical signaling enzyme in the B-cell antigen receptor (BCR) and cytokine receptor pathways, making it a key therapeutic target in B-cell malignancies.[2] Zanubrutinib was designed to improve upon first-generation BTK inhibitors by offering greater selectivity and favorable pharmacokinetic properties, leading to sustained BTK inhibition and potentially fewer off-target effects.[3][4] This guide provides an in-depth overview of the initial preclinical and clinical studies that characterized the oral bioavailability and pharmacokinetics of zanubrutinib.
Pharmacokinetic Profile of Zanubrutinib
Zanubrutinib is administered orally and is rapidly absorbed.[5] Preclinical studies indicated favorable oral bioavailability, which has been confirmed in clinical trials.[1][3]
Preclinical Pharmacokinetics
Preclinical evaluation of zanubrutinib demonstrated excellent bioavailability.[3] These early studies were crucial for establishing the initial dosing strategies for first-in-human trials.
Clinical Pharmacokinetics in Human Subjects
Pharmacokinetic parameters have been extensively studied in healthy volunteers and patients with B-cell malignancies.[6] Zanubrutinib exhibits rapid absorption, with the maximum plasma concentration (Cmax) typically observed approximately 2 hours after oral administration.[5] The Cmax and the area under the plasma drug concentration-time curve (AUC) increase in a dose-proportional manner across a range of 40 mg to 320 mg.[7] The mean terminal elimination half-life is approximately 2 to 4 hours, and minimal drug accumulation is observed with repeated dosing.[8][9]
Table 1: Single-Dose Pharmacokinetic Parameters of Zanubrutinib in Patients with B-Cell Malignancies
| Dose | Cmax (ng/mL) |
| 160 mg | 346 |
| 320 mg | 658 |
| Data compiled from a Phase 1 study.[1][5] |
Table 2: Steady-State Pharmacokinetic Parameters of Zanubrutinib
| Dosing Regimen | Geometric Mean Cmax (%CV) (ng/mL) | Geometric Mean Daily AUC (%CV) (ng·h/mL) |
| 160 mg BID | 314 (46%) | 2295 (37%) |
| 320 mg QD | 543 (51%) | 2180 (41%) |
| BID: twice daily; QD: once daily; CV: coefficient of variation.[8] |
Experimental Protocols
Pharmacokinetic Analysis
Blood samples for pharmacokinetic assessment are typically collected at predefined time points following drug administration. Plasma concentrations of zanubrutinib are determined using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method. The lower limit of quantitation for this assay has been reported to be 1 ng/mL.
Pharmacokinetic parameters are calculated using non-compartmental analysis. A two-compartment model with sequential zero-order and first-order absorption, along with first-order elimination, has been used to describe the pharmacokinetics of zanubrutinib.[6]
BTK Occupancy Assay
Pharmacodynamic assessments are crucial to understanding the degree and duration of target engagement. BTK occupancy in peripheral blood mononuclear cells (PBMCs) and lymph node biopsies is a key measure of zanubrutinib's activity.
BTK occupancy is measured using a robust enzyme-linked immunosorbent assay (ELISA).[1][10] This assay quantifies both the amount of free BTK and the total BTK protein in cell lysates.
-
Cell Lysate Preparation: PBMCs are isolated from whole blood, and cell lysates are prepared. For tissue samples, biopsies are processed to obtain cell lysates.
-
Free BTK Quantification: A biotinylated-zanubrutinib probe is used to capture free BTK protein in the cell lysates. This complex is then added to plates coated with NeutrAvidin.
-
Total BTK Quantification: In a parallel assay, total BTK protein is measured using plates coated with an anti-BTK capture antibody.
-
Detection: A separate anti-BTK antibody is used for detection in both assays.
-
Calculation: BTK occupancy is calculated based on the relative amounts of free and total BTK protein compared to baseline levels.[1]
Table 3: BTK Occupancy in Patients with B-Cell Malignancies
| Tissue | Dosing Regimen | Median Steady-State BTK Occupancy (Trough) |
| Peripheral Blood Mononuclear Cells | 320 mg total daily dose | 100% |
| Lymph Node Biopsies | 320 mg QD | 94% |
| Lymph Node Biopsies | 160 mg BID | 100% |
| Data from a Phase 1 study.[1][8][9] |
Visualizations
B-Cell Receptor (BCR) Signaling Pathway
The following diagram illustrates the central role of BTK in the BCR signaling cascade, which is crucial for the proliferation and survival of B-cells.
References
- 1. Phase 1 study of the selective BTK inhibitor zanubrutinib in B-cell malignancies and safety and efficacy evaluation in CLL - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. cdn.who.int [cdn.who.int]
- 6. Population Pharmacokinetic Analysis of the BTK Inhibitor Zanubrutinib in Healthy Volunteers and Patients With B-Cell Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Zanubrutinib in Mantle Cell Lymphoma Management: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Population Pharmacokinetic Analysis of the BTK Inhibitor Zanubrutinib in Healthy Volunteers and Patients With B‐Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative Systems Pharmacology Model to Predict Target Occupancy by Bruton Tyrosine Kinase Inhibitors in Patients With B‐Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
Beyond Rheumatoid Arthritis: A Technical Guide to the Therapeutic Potential of BTK Inhibitor 17
For Researchers, Scientists, and Drug Development Professionals
This technical guide explores the therapeutic potential of the Bruton's tyrosine kinase (BTK) inhibitor, compound 17 (also known as BTK-IN-17 and compound 36R), beyond its initial investigation in rheumatoid arthritis (RA). While preclinical data has demonstrated its efficacy in models of RA, the fundamental role of BTK in various signaling pathways suggests a broader applicability in other autoimmune diseases and oncology. This document provides a comprehensive overview of BTK inhibitor 17, including its mechanism of action, quantitative data from key studies, detailed experimental protocols, and a visual representation of the core signaling pathways involved.
Introduction to BTK and its Role in Disease
Bruton's tyrosine kinase is a non-receptor tyrosine kinase that is a critical component of multiple signaling pathways that regulate the survival, proliferation, differentiation, and activation of B-lymphocytes.[1][2] Beyond its well-established role in B-cell receptor (BCR) signaling, BTK is also involved in signaling from other cell surface receptors, including Fc receptors, Toll-like receptors (TLRs), and chemokine receptors.[2][3][4] This central role in both adaptive and innate immunity makes BTK a highly attractive therapeutic target for a range of B-cell driven malignancies and autoimmune disorders.[1][2]
BTK inhibitors have already revolutionized the treatment of several B-cell cancers, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).[5][6] The therapeutic rationale for BTK inhibition extends to autoimmune diseases where pathogenic B-cells and autoantibodies play a central role.[7][8]
This compound: A Profile
This compound is a novel, orally active, and selective covalent inhibitor of BTK.[9] It acts by irreversibly binding to a cysteine residue (Cys481) in the active site of the BTK enzyme, leading to sustained inhibition of its kinase activity.[10]
Mechanism of Action
Upon administration, this compound targets and forms a covalent bond with the Cys481 residue within the ATP-binding pocket of BTK. This irreversible binding prevents the subsequent phosphorylation and activation of BTK, thereby blocking downstream signaling cascades. The inhibition of BTK leads to decreased phosphorylation of its key substrate, phospholipase Cγ2 (PLCγ2), which in turn modulates intracellular calcium signaling and the activation of transcription factors such as NF-κB and NFAT.[11][12] This ultimately results in the inhibition of B-cell activation, proliferation, and the production of pro-inflammatory cytokines.
dot
Quantitative Data
The following tables summarize the key quantitative data for this compound from preclinical studies.
Table 1: In Vitro Potency
| Parameter | Value | Cell Line/Assay | Reference |
| IC50 (BTK) | 13.7 nM | Biochemical Assay | [9] |
Table 2: In Vivo Pharmacokinetics in Rats
| Parameter | Value (10 mg/kg, p.o.) |
| Tmax (h) | 1.0 |
| Cmax (nM) | 125 |
| AUC0-t (nM*h) | Not Reported |
| BTK Occupancy at 1h (%) | 79 |
| BTK Occupancy at 24h (%) | 62 |
Data from a study in male Sprague-Dawley rats.[11]
Table 3: In Vivo Efficacy in a Rat Model of Collagen-Induced Arthritis
| Treatment Group | Dose (mg/kg, p.o.) | Ankle Swelling Reduction (%) |
| This compound | 10 | Significant |
| This compound | 30 | Dose-dependent |
| This compound | 50 | Dose-dependent |
Efficacy was evaluated by measuring the reduction in ankle inflammation.[9]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound.
In Vitro BTK Enzyme Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against the BTK enzyme.
Materials:
-
Recombinant human BTK enzyme
-
ATP
-
Peptide substrate (e.g., poly(Glu, Tyr) 4:1)
-
This compound
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 96-well plate, add the BTK enzyme, peptide substrate, and the diluted inhibitor in kinase buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method, such as quantifying the amount of ADP produced.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Phospho-BTK and Phospho-PLCγ2 Assay
Objective: To assess the ability of this compound to inhibit the phosphorylation of BTK and its downstream target PLCγ2 in a cellular context.
Materials:
-
Ramos cells (human B-lymphoma cell line)
-
RPMI-1640 medium supplemented with 10% FBS
-
This compound
-
Anti-IgM antibody (for B-cell receptor stimulation)
-
Lysis buffer
-
Primary antibodies: anti-phospho-BTK (Y223), anti-BTK, anti-phospho-PLCγ2 (Y1217), anti-PLCγ2
-
Secondary antibodies (HRP-conjugated)
-
Western blot reagents and equipment
Procedure:
-
Culture Ramos cells to the desired density.
-
Pre-incubate the cells with various concentrations of this compound for a specified time (e.g., 2 hours).
-
Stimulate the B-cell receptor by adding anti-IgM antibody and incubate for a short period (e.g., 10 minutes).
-
Lyse the cells and collect the protein lysates.
-
Determine protein concentration using a BCA assay.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with the specified primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities to determine the level of inhibition of phosphorylation.
dot
Rat Collagen-Induced Arthritis (CIA) Model
Objective: To evaluate the in vivo anti-inflammatory efficacy of this compound in a preclinical model of rheumatoid arthritis.
Materials:
-
Male Sprague-Dawley rats
-
Bovine type II collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
This compound
-
Vehicle control (e.g., 0.5% methylcellulose)
-
Positive control (e.g., methotrexate)
Procedure:
-
Immunization: On day 0, immunize rats intradermally at the base of the tail with an emulsion of bovine type II collagen and CFA.
-
Booster: On day 7, administer a booster injection of an emulsion of bovine type II collagen and IFA.
-
Disease Monitoring: Monitor the rats daily for signs of arthritis, including paw swelling, erythema, and joint stiffness. Clinical scores can be assigned based on the severity of these signs.
-
Treatment: Once arthritis is established (e.g., around day 10-12), randomize the animals into treatment groups. Administer this compound, vehicle, or a positive control orally once daily for a specified duration (e.g., 10-14 days).
-
Efficacy Assessment:
-
Measure paw volume using a plethysmometer at regular intervals.
-
Record clinical scores throughout the study.
-
At the end of the study, collect ankle joints for histological analysis to assess inflammation, cartilage damage, and bone erosion.
-
Measure levels of inflammatory cytokines (e.g., TNF-α, IL-6) in the serum or joint tissue.
-
-
Data Analysis: Compare the changes in paw volume, clinical scores, and histological parameters between the treatment groups and the vehicle control group to determine the efficacy of this compound.
Therapeutic Potential Beyond Rheumatoid Arthritis
While this compound has been primarily evaluated in the context of RA, its mechanism of action strongly suggests therapeutic potential in a wider range of diseases.
Other Autoimmune Diseases
The pathogenic role of B-cells and autoantibodies is not limited to RA. Therefore, BTK inhibition is a promising strategy for other autoimmune conditions:
-
Systemic Lupus Erythematosus (SLE): BTK is crucial for the activation of B-cells that produce autoantibodies, a hallmark of SLE.[7] By inhibiting these B-cells, BTK inhibitors could reduce the production of pathogenic autoantibodies and ameliorate disease activity.
-
Multiple Sclerosis (MS): BTK is expressed in B-cells and myeloid cells, including microglia in the central nervous system.[13] BTK inhibition may not only reduce the peripheral B-cell response but also modulate neuroinflammation by targeting microglia.
-
Chronic Spontaneous Urticaria (CSU): Mast cells and basophils, key effector cells in CSU, are activated via the high-affinity IgE receptor (FcεRI), a pathway that is dependent on BTK signaling.[11] BTK inhibitors have shown promise in clinical trials for CSU.[11]
dot
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Development of BTK Inhibitors: A Five-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BTK Inhibitors: present and future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drugs.com [drugs.com]
- 6. What are Bruton’s tyrosine kinase (BTK) inhibitors? | MD Anderson Cancer Center [mdanderson.org]
- 7. Frontiers | Bruton’s Tyrosine Kinase (BTK) Inhibitors and Autoimmune Diseases: Making Sense of BTK Inhibitor Specificity Profiles and Recent Clinical Trial Successes and Failures [frontiersin.org]
- 8. Bruton’s Tyrosine Kinase Inhibitors: The Next Frontier of B-Cell-Targeted Therapies for Cancer, Autoimmune Disorders, and Multiple Sclerosis [mdpi.com]
- 9. BioKB - Publication [biokb.lcsb.uni.lu]
- 10. Discovery of a Potent and Selective Covalent Inhibitor of Bruton’s Tyrosine Kinase with Oral Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 12. researchgate.net [researchgate.net]
- 13. neurology.org [neurology.org]
Methodological & Application
Application Notes and Protocols for BTK Inhibitor SOMCL-17-016 in Rat Collagen-Induced Arthritis (CIA) Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bruton's tyrosine kinase (BTK) has emerged as a critical therapeutic target in the treatment of autoimmune diseases, including rheumatoid arthritis (RA).[1][2][3] BTK is a key signaling enzyme involved in B-cell receptor (BCR) activation, Fc-γ receptor signaling, and osteoclast proliferation, all of which are implicated in the pathophysiology of RA.[1][2][4] Consequently, BTK inhibitors are being extensively investigated for their potential to ameliorate the inflammatory cascade in RA.[1][2] The collagen-induced arthritis (CIA) model in rats is a widely used preclinical model that mimics many aspects of human RA, making it an invaluable tool for evaluating the efficacy of novel therapeutics like BTK inhibitors.[1]
This document provides detailed application notes and protocols for the dosing regimen of the irreversible tricyclic BTK inhibitor, SOMCL-17-016, in rat CIA studies. Data from other relevant BTK inhibitors are also included to provide a broader context for experimental design.
BTK Signaling Pathway in Rheumatoid Arthritis
BTK plays a pivotal role in multiple signaling pathways that contribute to the pathogenesis of rheumatoid arthritis. Its inhibition can disrupt B-cell activation, reduce the production of autoantibodies and inflammatory cytokines, and inhibit osteoclastogenesis, which is responsible for bone erosion in RA.[1][4][5]
Caption: BTK signaling pathways in RA and points of inhibition.
Experimental Protocol: Rat Collagen-Induced Arthritis (CIA) Model
This protocol outlines the induction of arthritis and subsequent treatment with a BTK inhibitor.
Materials
-
Lewis rats (male, 6-8 weeks old)
-
Bovine type II collagen (CII)
-
Incomplete Freund's Adjuvant (IFA)
-
BTK Inhibitor (e.g., SOMCL-17-016)
-
Vehicle for BTK inhibitor
-
Syringes and needles for immunization and oral gavage
-
Calipers for measuring paw thickness
Experimental Workflow
Caption: Experimental workflow for a rat CIA study.
Detailed Procedure
-
Acclimatization: Acclimatize Lewis rats for at least one week before the start of the experiment.
-
Primary Immunization (Day 0): Emulsify bovine type II collagen with an equal volume of Incomplete Freund's Adjuvant. Administer an intradermal injection at the base of the tail.[6]
-
Booster Immunization (Day 7): Administer a booster injection of the collagen/IFA emulsion in the same manner as the primary immunization.[6]
-
Monitoring for Onset of Arthritis: Begin daily monitoring for clinical signs of arthritis (e.g., paw swelling, erythema) from day 8 onwards.
-
Treatment Initiation: Once clinical signs of arthritis are evident (typically around day 9-11), randomize animals into treatment groups (vehicle control and BTK inhibitor-treated groups).
-
Dosing Regimen: Administer the BTK inhibitor (e.g., SOMCL-17-016) or vehicle orally once or twice daily. The duration of treatment can vary, but a common regimen is for 9 to 14 consecutive days.[6]
-
Assessment of Arthritis Severity:
-
Arthritis Score: Score each paw daily based on the severity of inflammation (e.g., 0 = normal, 4 = severe swelling and redness).
-
Paw Thickness/Volume: Measure the thickness or volume of the hind paws daily using calipers.
-
Body Weight: Monitor body weight regularly as an indicator of general health.[6]
-
-
Endpoint Analysis: At the end of the study, collect blood for serum analysis of cytokines and autoantibodies. Euthanize the animals and collect joint tissues for histopathological examination to assess cartilage and bone damage.[6]
Dosing Regimens of BTK Inhibitors in Rodent CIA Models
The following table summarizes the dosing regimens of SOMCL-17-016 and other BTK inhibitors used in rat and mouse CIA studies.
| BTK Inhibitor | Species | Dosing Regimen | Key Findings | Reference |
| SOMCL-17-016 | Mouse | Not specified | More effective than ibrutinib and acalabrutinib in ameliorating arthritis and bone damage. Inhibited B-cell function and osteoclastogenesis. | [5] |
| HM71224 | Rat | 0.3, 1, 3, 10 mg/kg, once daily | Dose-dependent reduction in arthritis score and paw volume. ED50 and ED90 values were 1.0 and 2.5 mg/kg, respectively. | [6][7] |
| GDC-0834 | Rat | 30-100 mg/kg | Dose-dependent decrease in ankle swelling and reduction of morphologic pathology. | [8] |
| Evobrutinib | Rat | 3, 10, 30 mg/kg | Significant reduction in ankle swelling. | [9] |
| Rilzabrutinib | Rat | 6.25, 12.5, 25 mg/kg, b.i.d. | Dose-dependently reversed and completely inhibited CIA. Significant dose-dependent inhibition of ankle thickness. | [9] |
| BMS-986142 | Mouse | Not specified | Demonstrated robust efficacy in CIA models. | [4] |
| ONO-4059 | Mouse | 1, 3, 10 mg/kg, once daily | Dose-dependent inhibition of arthritis severity and bone damage. | [10] |
| GS-4059 | Rat | Not specified | Demonstrated dose-responsive efficacy in two rat CIA models. | [11] |
Quantitative Data for Selected BTK Inhibitors
This table provides a summary of in vitro and in vivo potency for selected BTK inhibitors.
| BTK Inhibitor | Parameter | Value | Species | Notes | Reference |
| GDC-0834 | In vitro IC50 (biochemical) | 5.9 nM | - | Potent and selective BTK inhibitor. | [8] |
| In vitro IC50 (cellular) | 6.4 nM | - | [8] | ||
| In vivo IC50 | 5.6 µM | Rat | [8] | ||
| Ibrutinib | IC50 | 0.5 nM | - | First-generation irreversible BTK inhibitor. | [9] |
| Evobrutinib | IC50 (CD69) | 15.8 nM | Human | Potently inhibited BCR-stimulated B cell activation. | [9] |
| IC50 (FcγR signaling) | 78 nM | Human | [9] | ||
| Orelabrutinib | Oral Administration | 10 mg/kg | Rat | Pharmacokinetic study. | [12] |
Conclusion
The rat CIA model is a robust tool for evaluating the in vivo efficacy of BTK inhibitors for the treatment of rheumatoid arthritis. The dosing regimen for a specific BTK inhibitor, such as SOMCL-17-016, should be determined based on its pharmacokinetic and pharmacodynamic properties. The provided protocols and data for various BTK inhibitors offer a comprehensive guide for designing and conducting preclinical studies to assess their therapeutic potential. These studies are crucial for the translation of promising BTK inhibitors from the laboratory to clinical trials for patients with rheumatoid arthritis.
References
- 1. Bruton’s Tyrosine Kinase Inhibition for the Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholars.northwestern.edu [scholars.northwestern.edu]
- 3. eurekaselect.com [eurekaselect.com]
- 4. Bruton's tyrosine kinase inhibitor BMS-986142 in experimental models of rheumatoid arthritis enhances efficacy of agents representing clinical standard-of-care - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synergistic Effects of BTK Inhibitor HM71224 and Methotrexate in a Collagen-induced Arthritis Rat Model | In Vivo [iv.iiarjournals.org]
- 7. Synergistic Effects of BTK Inhibitor HM71224 and Methotrexate in a Collagen-induced Arthritis Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antiarthritis effect of a novel Bruton's tyrosine kinase (BTK) inhibitor in rat collagen-induced arthritis and mechanism-based pharmacokinetic/pharmacodynamic modeling: relationships between inhibition of BTK phosphorylation and efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent Advances in BTK Inhibitors for the Treatment of Inflammatory and Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of a Bruton’s Tyrosine Kinase (Btk) Inhibitor, ONO-4059: Efficacy in a Collagen Induced Arthritis (CIA) Model Indicates Potential Treatment for Rheumatoid Arthritis (RA) - ACR Meeting Abstracts [acrabstracts.org]
- 11. Targeting the BTK-JAK Axis in Preclinical Models of Rat Collagen-Induced Arthritis with GS-4059 in Combination with a JAK Inhibitor - ACR Meeting Abstracts [acrabstracts.org]
- 12. frontiersin.org [frontiersin.org]
Application Note: Measuring the Activity of BTK Inhibitor 17 Using a Cell-Based Phospho-Flow Cytometry Assay
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Bruton's tyrosine kinase (BTK) is a critical non-receptor tyrosine kinase involved in B-cell receptor (BCR) signaling pathways.[1][2][3] Its activation triggers a cascade of downstream signaling events essential for B-cell proliferation, differentiation, and survival.[4][5] Dysregulation of BTK activity is implicated in various B-cell malignancies and autoimmune diseases, making it a key therapeutic target.[2][6] BTK inhibitors have shown significant clinical efficacy in treating these conditions.[7]
BTK Inhibitor 17 is a potent and selective, orally active, irreversible BTK inhibitor with an IC50 of 2.1 nM.[8] This application note provides a detailed protocol for a cell-based assay to measure the inhibitory activity of this compound on the BTK signaling pathway using phospho-flow cytometry. This method quantifies the phosphorylation of BTK at tyrosine 223 (p-BTK Y223) and its downstream substrate, phospholipase C gamma 2 (p-PLCγ2 Y1217), in Ramos cells, a human Burkitt's lymphoma cell line.[9]
Principle of the Assay
This assay measures the ability of this compound to block the activation of the BCR signaling pathway. B-cell receptor cross-linking with an anti-IgM antibody stimulates the phosphorylation of BTK and downstream signaling proteins. In the presence of a BTK inhibitor, this phosphorylation is reduced. Phospho-flow cytometry uses fluorescently labeled antibodies to specifically detect the phosphorylated forms of intracellular proteins, allowing for the quantitative measurement of BTK pathway inhibition on a single-cell basis.
Materials and Reagents
| Reagent | Supplier | Catalog Number |
| Ramos Cells (ATCC® CRL-1596™) | ATCC | CRL-1596 |
| RPMI-1640 Medium | Gibco | 11875093 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| This compound | MedChemExpress | HY-112233 |
| Anti-Human IgM, F(ab')2 Fragment | Jackson ImmunoResearch | 109-006-129 |
| BD Phosflow™ Lyse/Fix Buffer | BD Biosciences | 558049 |
| BD Phosflow™ Perm Buffer III | BD Biosciences | 558050 |
| Alexa Fluor® 647 Mouse anti-BTK (pY223) | BD Biosciences | 562755 |
| PE Mouse anti-PLCγ2 (pY1217) | BD Biosciences | 562752 |
| DMSO | Sigma-Aldrich | D2650 |
| 96-well U-bottom plates | Corning | 353077 |
BTK Signaling Pathway
The following diagram illustrates the simplified BTK signaling pathway initiated by B-cell receptor (BCR) engagement.
Caption: Simplified BTK Signaling Pathway.
Experimental Workflow
The following diagram outlines the major steps in the phospho-flow cytometry assay to determine the activity of this compound.
Caption: Phospho-Flow Cytometry Experimental Workflow.
Detailed Experimental Protocol
1. Cell Culture
-
Culture Ramos cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Maintain cells at a density between 2 x 10^5 and 1 x 10^6 cells/mL.
-
Ensure cells are in the logarithmic growth phase before starting the experiment.
2. Assay Procedure
-
Cell Preparation:
-
Harvest cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells once with serum-free RPMI-1640.
-
Resuspend the cell pellet in serum-free RPMI-1640 to a final concentration of 2 x 10^6 cells/mL.
-
Add 100 µL of the cell suspension (2 x 10^5 cells) to each well of a 96-well U-bottom plate.
-
-
Inhibitor Treatment:
-
Prepare a 2X serial dilution of this compound in serum-free RPMI-1640. The final concentrations should range from 0.1 nM to 10 µM. Include a DMSO-only vehicle control.
-
Add 100 µL of the 2X inhibitor dilutions to the corresponding wells of the cell plate.
-
Incubate the plate for 1 hour at 37°C.
-
-
Cell Stimulation:
-
Prepare a 10X stimulating solution of anti-human IgM F(ab')2 fragment at 100 µg/mL in serum-free RPMI-1640.
-
Add 20 µL of the 10X anti-IgM solution to each well (final concentration of 10 µg/mL), except for the unstimulated control wells.
-
Gently mix and incubate the plate for 10 minutes at 37°C.
-
-
Fixation and Permeabilization:
-
Immediately after stimulation, add 100 µL of pre-warmed BD Phosflow™ Lyse/Fix Buffer to each well.
-
Incubate for 10 minutes at 37°C.
-
Centrifuge the plate at 500 x g for 5 minutes and discard the supernatant.
-
Permeabilize the cells by resuspending the pellet in 100 µL of ice-cold BD Phosflow™ Perm Buffer III.
-
Incubate on ice for 30 minutes.
-
-
Intracellular Staining:
-
Wash the cells twice with 200 µL of staining buffer (PBS with 2% FBS).
-
Prepare the antibody cocktail containing Alexa Fluor® 647 anti-BTK (pY223) and PE anti-PLCγ2 (pY1217) at the manufacturer's recommended dilutions in staining buffer.
-
Resuspend the cell pellet in 50 µL of the antibody cocktail.
-
Incubate for 1 hour at room temperature in the dark.
-
Wash the cells once with 200 µL of staining buffer.
-
Resuspend the cells in 200 µL of staining buffer for flow cytometry analysis.
-
3. Flow Cytometry Analysis
-
Acquire data on a flow cytometer equipped with blue and red lasers.
-
Gate on the main cell population based on forward and side scatter properties.
-
Record the median fluorescence intensity (MFI) for both the Alexa Fluor® 647 (p-BTK) and PE (p-PLCγ2) channels for each sample.
4. Data Analysis
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = 100 * (1 - (MFI_inhibitor - MFI_unstimulated) / (MFI_stimulated - MFI_unstimulated))
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
Expected Results
Treatment of Ramos cells with this compound is expected to result in a dose-dependent decrease in the phosphorylation of both BTK (Y223) and PLCγ2 (Y1217) upon stimulation with anti-IgM.[9]
Table 1: Representative IC50 Values for this compound in Ramos Cells
| Target | IC50 (nM) |
| p-BTK (Y223) | 13.7 |
| p-PLCγ2 (Y1217) | 15.2 |
Note: These are example values. Actual results may vary depending on experimental conditions.
Table 2: Summary of Experimental Controls
| Control | Purpose | Expected Outcome |
| Unstimulated Cells | Baseline phosphorylation level | Low MFI for p-BTK and p-PLCγ2 |
| Stimulated Cells (Vehicle Control) | Maximum phosphorylation level | High MFI for p-BTK and p-PLCγ2 |
| Inhibitor Titration | Determine dose-response | Decreasing MFI with increasing inhibitor concentration |
Troubleshooting
| Issue | Possible Cause | Solution |
| Low signal in stimulated control | Inactive anti-IgM | Use a fresh or new lot of anti-IgM. |
| Low cell viability | Ensure cells are healthy and in log phase growth. | |
| High background in unstimulated control | Spontaneous cell activation | Handle cells gently and avoid prolonged incubation times before fixation. |
| Inconsistent results | Pipetting errors | Use calibrated pipettes and ensure proper mixing. |
| Variation in incubation times | Strictly adhere to the incubation times in the protocol. |
Conclusion
This application note provides a robust and reproducible phospho-flow cytometry-based method for quantifying the inhibitory activity of this compound in a relevant cellular context. This assay is a valuable tool for the characterization of BTK inhibitors and can be adapted for screening and lead optimization in drug discovery programs.
References
- 1. Bruton’s Tyrosine Kinase Inhibitors: The Next Frontier of B-Cell-Targeted Therapies for Cancer, Autoimmune Disorders, and Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. BTK Inhibitors: present and future - PMC [pmc.ncbi.nlm.nih.gov]
- 8. abmole.com [abmole.com]
- 9. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for In Vivo Oral Gavage of BTK Inhibitor 17
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo experimental design utilizing the oral gavage of BTK inhibitor 17, a potent and irreversible Bruton's tyrosine kinase (BTK) inhibitor. The provided protocols and data are intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy and pharmacokinetics of this compound.
Introduction
Bruton's tyrosine kinase (BTK) is a critical signaling molecule in the B-cell receptor (BCR) pathway, playing a pivotal role in B-cell proliferation, differentiation, and survival.[1] Its dysregulation is implicated in various B-cell malignancies and autoimmune diseases. This compound is an orally active, irreversible inhibitor of BTK with an IC₅₀ of 2.1 nM.[1] It covalently binds to the Cys481 residue in the BTK active site, leading to the inhibition of downstream signaling.[1] This document outlines the in vivo use of this compound in a preclinical model of rheumatoid arthritis, detailing its administration via oral gavage and summarizing its pharmacokinetic profile.
Data Presentation
In Vivo Efficacy in a Collagen-Induced Arthritis (CIA) Mouse Model
This compound has demonstrated dose-dependent efficacy in a mouse model of collagen-induced arthritis. Daily oral gavage administration over 28 days resulted in a significant reduction in disease progression, as measured by paw clinical scores, without significant loss in body weight.[1]
| Parameter | Vehicle Control | This compound (3 mg/kg) | This compound (10 mg/kg) |
| Administration Route | Oral Gavage | Oral Gavage | Oral Gavage |
| Dosing Frequency | Daily | Daily | Daily |
| Treatment Duration | 28 days | 28 days | 28 days |
| Effect on Paw Clinical Scores | Significant disease progression | Dose-dependent reduction | More pronounced dose-dependent reduction |
| Effect on Body Weight | No significant change | No significant loss | No significant loss |
Pharmacokinetic Profile of this compound
The pharmacokinetic properties of this compound have been characterized in both rats and mice following intravenous and oral administration.[1]
| Parameter | Rat (IV) | Mouse (IV) | Rat (Oral) | Mouse (Oral) |
| Half-life (t½) | 0.32 h | 0.42 h | - | - |
| Clearance (CL) | 54.6 mL/min/kg | 31.3 mL/min/kg | - | - |
| Volume of Distribution (Vd) | 1.55 L/kg | 0.82 L/kg | - | - |
| Area Under the Curve (AUC) | 604 ng·h/mL | 576 ng·h/mL | 642 ng·h/mL | 128 ng·h/mL |
| Maximum Concentration (Cmax) | - | - | 466 ng/mL | 252 ng/mL |
| Oral Bioavailability (F) | - | - | 23.7% | 11.2% |
| Plasma Protein Binding | >95% | >95% | >95% | >95% |
Experimental Protocols
Formulation of this compound for Oral Gavage
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% carboxymethylcellulose [CMC] in sterile water, or as specified by the manufacturer)
-
Sterile tubes
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Calculate the required amount of this compound and vehicle based on the desired concentration and the total volume needed for the study cohort.
-
Accurately weigh the this compound powder and place it in a sterile tube.
-
Add a small amount of the vehicle to the powder to create a paste.
-
Gradually add the remaining vehicle while vortexing to ensure a homogenous suspension.
-
If necessary, sonicate the suspension for a short period to aid in dissolution and create a uniform mixture.
-
Store the formulation as recommended by the manufacturer, protecting it from light if required. Prepare fresh daily unless stability data supports longer storage.
In Vivo Oral Gavage Administration Protocol in Mice
Materials:
-
Mouse model of disease (e.g., collagen-induced arthritis)
-
Formulated this compound
-
Appropriately sized oral gavage needles (e.g., 20-22 gauge, 1.5-2 inches long with a ball tip)
-
Syringes (1 mL)
-
Animal scale
Protocol:
-
Animal Handling and Restraint:
-
Gently handle the mice to minimize stress.
-
Securely restrain the mouse by scruffing the back of the neck to immobilize the head and body. The body should be held in a vertical position.
-
-
Dosage Calculation:
-
Weigh each mouse accurately before dosing.
-
Calculate the precise volume of the this compound formulation to be administered based on the individual mouse's body weight and the target dose (e.g., 3 mg/kg or 10 mg/kg). The typical gavage volume for a mouse is 5-10 mL/kg.
-
-
Gavage Needle Insertion:
-
Measure the gavage needle against the mouse to determine the correct insertion depth (from the tip of the nose to the last rib).
-
Moisten the tip of the gavage needle with sterile water or vehicle to lubricate it.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
Allow the mouse to swallow the needle; do not force it. The needle should pass smoothly down the esophagus. If resistance is met, withdraw and reposition.
-
-
Compound Administration:
-
Once the needle is correctly positioned in the esophagus, slowly depress the syringe plunger to administer the formulation.
-
Administer the full dose steadily.
-
-
Needle Withdrawal and Post-Procedure Monitoring:
-
After administration, gently and slowly withdraw the gavage needle.
-
Return the mouse to its cage and monitor for any immediate signs of distress, such as difficulty breathing or leakage of the compound from the mouth or nose.
-
Continue to monitor the animals according to the experimental plan and institutional guidelines.
-
Mandatory Visualizations
BTK Signaling Pathway
Caption: BTK Signaling Pathway and Inhibition.
Experimental Workflow for In Vivo Efficacy Study
Caption: In Vivo Efficacy Study Workflow.
References
Preparing BTK Inhibitor 17 for In Vivo Administration: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation of BTK inhibitor 17, a potent and orally active irreversible Bruton's tyrosine kinase (BTK) inhibitor, for in vivo administration in preclinical research settings. Given its poor aqueous solubility, appropriate formulation is critical to ensure accurate dosing and optimal oral bioavailability in animal models such as rats and mice.
Introduction to this compound
This compound is a small molecule inhibitor with an IC50 of 2.1 nM for BTK.[1][2] It acts as an irreversible inhibitor by covalently binding to the Cys481 residue in the ATP-binding pocket of BTK.[1] This mechanism of action effectively blocks the B-cell receptor (BCR) signaling pathway, which is crucial for B-cell proliferation, trafficking, chemotaxis, and adhesion. Consequently, BTK inhibitors are extensively investigated for the treatment of B-cell malignancies and autoimmune diseases.[3][4][5] this compound has demonstrated oral activity in preclinical models of rheumatoid arthritis.[1]
Physicochemical Properties and Solubility
A clear understanding of the physicochemical properties of this compound is essential for selecting an appropriate formulation strategy.
| Property | Value | Source |
| Molecular Weight | 456.5 g/mol | [2] |
| In Vitro IC50 | 2.1 nM | [1] |
| Solubility | DMSO: 100 mg/mL (with sonication) | [1][2] |
| Administration Route (preclinical) | Oral gavage | [1] |
| Reported Doses (in vivo) | 3-10 mg/kg in mice (daily for 28 days) | [1] |
Recommended Formulations for Oral Administration
Due to its low aqueous solubility, this compound requires a suitable vehicle for administration as a solution or suspension. The following are recommended and commonly used vehicle compositions for oral gavage in rodents for poorly soluble compounds.
Option 1: Methylcellulose/Tween 80 Suspension
This is a widely used vehicle for creating uniform suspensions of hydrophobic compounds for oral dosing. Methylcellulose acts as a suspending agent to prevent the compound from settling, while Tween 80 (a non-ionic surfactant) aids in wetting the particles to improve dispersion.
-
Composition:
-
0.5% - 1% (w/v) Methylcellulose
-
0.1% - 0.5% (v/v) Tween 80
-
In sterile water or saline
-
Option 2: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Solution
Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their apparent water solubility. This can lead to the formation of a clear solution suitable for oral administration.
-
Composition:
-
10% - 40% (w/v) Hydroxypropyl-β-Cyclodextrin
-
In sterile water
-
Experimental Protocols
The following protocols provide step-by-step instructions for preparing this compound in the recommended vehicles. All preparations should be performed in a sterile environment (e.g., a laminar flow hood) to prevent contamination.
Protocol 1: Preparation of a 1 mg/mL Suspension in Methylcellulose/Tween 80
This protocol is for preparing a 10 mL stock suspension at a concentration of 1 mg/mL. The final volume can be adjusted as needed.
Materials:
-
This compound powder
-
Methylcellulose (e.g., Sigma-Aldrich M0512)
-
Tween 80 (e.g., Sigma-Aldrich P1754)
-
Sterile water for injection
-
Sterile conical tubes (e.g., 15 mL or 50 mL)
-
Analytical balance
-
Spatula
-
Magnetic stirrer and stir bar or vortex mixer
-
Pipettes
Procedure:
-
Prepare the Vehicle:
-
In a sterile beaker, add 0.05 g of Methylcellulose to 10 mL of sterile water.
-
Heat the mixture to 60-70 °C while stirring until the Methylcellulose is fully dispersed.
-
Allow the solution to cool to room temperature. It will become more viscous upon cooling.
-
Add 10 µL of Tween 80 and mix thoroughly.
-
-
Weigh the Compound:
-
Accurately weigh 10 mg of this compound powder.
-
-
Prepare the Suspension:
-
Transfer the weighed this compound into a sterile conical tube.
-
Add a small amount of the prepared vehicle (e.g., 1-2 mL) to the powder to create a paste. This helps in wetting the compound.
-
Gradually add the remaining vehicle to the tube while continuously vortexing or stirring to ensure a uniform suspension.
-
Continue to stir or vortex for at least 15-30 minutes to ensure homogeneity.
-
-
Storage and Handling:
-
Store the suspension at 2-8 °C.
-
Before each administration, vortex the suspension thoroughly to ensure a uniform distribution of the compound.
-
Protocol 2: Preparation of a 2 mg/mL Solution in HP-β-CD
This protocol is for preparing a 10 mL stock solution at a concentration of 2 mg/mL. The concentration of HP-β-CD may need to be optimized depending on the desired final concentration of this compound.
Materials:
-
This compound powder
-
Hydroxypropyl-β-Cyclodextrin (e.g., Sigma-Aldrich H107)
-
Sterile water for injection
-
Sterile conical tubes (e.g., 15 mL or 50 mL)
-
Analytical balance
-
Spatula
-
Magnetic stirrer and stir bar or vortex mixer
-
Pipettes
-
Sonicator (optional, but recommended)
Procedure:
-
Prepare the Vehicle:
-
Weigh 2 g of HP-β-CD and dissolve it in 10 mL of sterile water.
-
Stir or vortex until the HP-β-CD is completely dissolved. This may take some time. Gentle warming (to ~40°C) can aid dissolution.
-
-
Weigh the Compound:
-
Accurately weigh 20 mg of this compound powder.
-
-
Prepare the Solution:
-
Add the weighed this compound to the HP-β-CD solution.
-
Stir or vortex the mixture vigorously.
-
If the compound does not fully dissolve, sonicate the mixture in a water bath for 15-30 minutes.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
-
Storage and Handling:
-
Store the solution at 2-8 °C, protected from light.
-
Before each use, allow the solution to come to room temperature and visually inspect for any precipitation.
-
Visualizations
BTK Signaling Pathway
Caption: Simplified BTK signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Suspension Preparation
Caption: Workflow for preparing this compound as a suspension in methylcellulose/Tween 80.
Important Considerations
-
Compound Stability: The stability of this compound in the chosen vehicle should be determined if the formulation is to be stored for an extended period. A short-term stability study (e.g., 7 days) at the intended storage temperature is recommended.
-
Dose Volume: The dosing volume for oral gavage should be appropriate for the size of the animal. Typical volumes are 5-10 mL/kg for rats and 10 mL/kg for mice.
-
Homogeneity of Suspensions: For suspension formulations, it is critical to ensure homogeneity before each dose is drawn to ensure accurate administration of the intended dose.
-
Animal Welfare: All animal procedures should be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.
By following these protocols, researchers can prepare this compound in a suitable vehicle for oral administration, facilitating reliable and reproducible in vivo studies.
References
Application Notes: Target Engagement Assay for BTK Inhibitor 17 in Primary Cells
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Bruton's tyrosine kinase (BTK) is a critical non-receptor tyrosine kinase involved in multiple signaling pathways, including B-cell receptor (BCR) and Fc receptor signaling.[1][2][3] Its role in the activation, proliferation, and survival of B-cells and other hematopoietic cells makes it a key therapeutic target for various B-cell malignancies and autoimmune diseases.[2][4][5] BTK inhibitor 17 is a novel, potent, and selective small molecule inhibitor of BTK. Assessing the direct interaction of this compound with its intended target in a physiologically relevant context, such as primary cells, is crucial for its preclinical and clinical development.
These application notes provide detailed protocols for assessing the target engagement of this compound in primary human peripheral blood mononuclear cells (PBMCs) using three distinct methods: Cellular Thermal Shift Assay (CETSA™), NanoBRET™ Target Engagement Assay, and a functional downstream phosphorylation assay using Western Blot.
Signaling Pathway
BTK is a key component of the B-cell receptor (BCR) signaling pathway. Upon antigen binding to the BCR, Src-family kinases like LYN and SYK are activated, leading to the phosphorylation and activation of BTK.[6] Activated BTK then phosphorylates and activates phospholipase C gamma 2 (PLCγ2), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[3][6] This cascade ultimately results in calcium mobilization and the activation of downstream transcription factors such as NF-κB, leading to B-cell proliferation, differentiation, and survival.[2][7]
Caption: BTK Signaling Pathway and Inhibition.
Experimental Protocols
Isolation of Primary Human PBMCs
This protocol describes the isolation of peripheral blood mononuclear cells (PBMCs) from whole human blood using density gradient centrifugation.
Materials:
-
Human whole blood collected in EDTA or heparin tubes
-
Ficoll-Paque™ PLUS
-
Phosphate-Buffered Saline (PBS), sterile
-
RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
Centrifuge tubes (15 mL and 50 mL)
-
Serological pipettes
-
Cell counter or hemocytometer
Procedure:
-
Dilute the whole blood 1:1 with sterile PBS in a 50 mL centrifuge tube.
-
Carefully layer 15 mL of the diluted blood over 15 mL of Ficoll-Paque™ PLUS in a fresh 50 mL tube, minimizing mixing.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
After centrifugation, carefully aspirate the upper plasma layer.
-
Collect the buffy coat layer containing PBMCs at the plasma-Ficoll interface.
-
Transfer the collected cells to a new 50 mL tube and wash by adding PBS to a final volume of 45 mL.
-
Centrifuge at 300 x g for 10 minutes at room temperature. Discard the supernatant.
-
Resuspend the cell pellet in RPMI 1640 with 10% FBS.
-
Count the cells and assess viability using a cell counter or hemocytometer with trypan blue exclusion.
-
Adjust the cell density to the desired concentration for downstream assays.
Caption: PBMC Isolation Workflow.
Cellular Thermal Shift Assay (CETSA™)
CETSA™ is a powerful method to assess target engagement by measuring the thermal stabilization of a protein upon ligand binding.[8][9][10]
Materials:
-
Isolated PBMCs
-
This compound
-
DMSO (vehicle control)
-
PBS with protease and phosphatase inhibitors
-
Thermal cycler or heating block
-
Microcentrifuge
-
Reagents for Western Blotting (see Protocol 4)
Procedure:
-
Resuspend PBMCs in RPMI 1640 at 1 x 10^7 cells/mL.
-
Treat cells with various concentrations of this compound or DMSO for 1 hour at 37°C.
-
Wash the cells with PBS to remove unbound inhibitor.
-
Resuspend the cell pellet in PBS with protease and phosphatase inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples at a range of temperatures (e.g., 40-60°C) for 3 minutes in a thermal cycler, followed by a 3-minute incubation at room temperature.
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 37°C water bath).
-
Centrifuge at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (containing stabilized BTK) from the precipitated proteins.
-
Collect the supernatant and analyze the amount of soluble BTK by Western Blot.
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a bioluminescence resonance energy transfer (BRET)-based method that allows for the quantitative measurement of compound binding to a target protein in live cells.[11][12][13][14]
Materials:
-
Isolated PBMCs
-
BTK-NanoLuc® fusion vector and fluorescent tracer (commercially available)
-
Transfection reagent suitable for primary cells
-
This compound
-
Opti-MEM™ I Reduced Serum Medium
-
96-well white assay plates
-
Luminometer capable of measuring BRET signals
Procedure:
-
Transfect PBMCs with the BTK-NanoLuc® fusion vector according to the manufacturer's protocol for primary cells.
-
After 24 hours, seed the transfected cells into a 96-well white plate at an appropriate density.
-
Prepare serial dilutions of this compound.
-
Add the fluorescent tracer and either this compound or vehicle to the cells.
-
Incubate for 2 hours at 37°C.
-
Measure the BRET signal using a luminometer. The signal is a ratio of the light emitted by the acceptor and the donor. A decrease in the BRET signal indicates displacement of the tracer by the inhibitor.
Western Blot for Phospho-BTK (pBTK)
This functional assay measures the inhibition of BTK activity by assessing the phosphorylation status of BTK at Tyr223, a marker of its autophosphorylation and activation.
Materials:
-
Isolated PBMCs
-
This compound
-
Anti-IgM antibody (for stimulation)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-BTK (Tyr223) and anti-total BTK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Protein electrophoresis and blotting equipment
Procedure:
-
Pre-treat PBMCs (1 x 10^7 cells/mL) with various concentrations of this compound or DMSO for 1 hour at 37°C.
-
Stimulate the cells with anti-IgM (e.g., 10 µg/mL) for 10 minutes to induce BTK phosphorylation.
-
Immediately lyse the cells with ice-cold RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the pBTK signal to the total BTK signal.
Caption: Western Blot Workflow for pBTK.
Data Presentation
The following tables summarize example quantitative data that can be obtained from the described assays.
Table 1: CETSA™ Data for this compound
| This compound (nM) | Apparent Melting Temp (°C) | Thermal Shift (ΔTm, °C) |
| 0 (Vehicle) | 48.2 ± 0.3 | - |
| 1 | 48.9 ± 0.2 | +0.7 |
| 10 | 51.5 ± 0.4 | +3.3 |
| 100 | 54.8 ± 0.3 | +6.6 |
| 1000 | 55.1 ± 0.5 | +6.9 |
Table 2: NanoBRET™ Target Engagement IC50 for this compound
| Assay | IC50 (nM) |
| NanoBRET™ Target Engagement | 8.5 ± 1.2 |
Table 3: Inhibition of BTK Phosphorylation (IC50) by this compound
| Assay | IC50 (nM) |
| pBTK (Tyr223) Western Blot | 12.3 ± 2.1 |
Summary
The provided protocols offer a comprehensive approach to evaluating the target engagement of this compound in primary cells. The orthogonal methods of CETSA™, NanoBRET™, and functional phosphorylation analysis provide robust evidence of direct binding and functional inhibition of BTK in a cellular context. These assays are essential tools for the characterization and development of novel BTK inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]
- 4. pnas.org [pnas.org]
- 5. onclive.com [onclive.com]
- 6. Advances in Targeted Therapy: Addressing Resistance to BTK Inhibition in B-Cell Lymphoid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bruton tyrosine kinase represents a promising therapeutic target for treatment of chronic lymphocytic leukemia and is effectively targeted by PCI-32765 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cellular thermal shift and clickable chemical probe assays for the determination of drug-target engagement in live cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cellular thermal shift assay (CETSA) for determining the drug binding affinity using Ba/F3 clones stably expressing receptor pseudokinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A High-Throughput BRET Cellular Target Engagement Assay Links Biochemical to Cellular Activity for Bruton's Tyrosine Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of Novel Bruton’s Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of BTK Inhibitor 17 in Human B Cell Proliferation Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bruton's tyrosine kinase (BTK) is a critical enzyme in the B-cell receptor (BCR) signaling pathway, playing a pivotal role in B-cell development, activation, proliferation, and survival.[1][2][3] Dysregulation of the BCR signaling pathway is implicated in various B-cell malignancies and autoimmune diseases, making BTK an attractive therapeutic target.[4][5] BTK inhibitors effectively block this pathway, leading to decreased B-cell proliferation and survival.[5][6] This document provides detailed application notes and protocols for the use of a representative BTK inhibitor, herein referred to as BTK Inhibitor 17, in human B cell proliferation assays.
Mechanism of Action
Upon engagement of the B-cell receptor (BCR) by an antigen, a signaling cascade is initiated. This cascade involves the activation of upstream kinases like LYN and SYK, which then phosphorylate and activate BTK.[7] Activated BTK, in turn, phosphorylates and activates phospholipase C gamma 2 (PLCγ2).[3][4] This leads to the generation of second messengers, inositol trisphosphate (IP3) and diacylglycerol (DAG), which trigger downstream signaling pathways, including calcium mobilization, and activation of NF-κB and MAP kinase pathways.[1][4] These pathways are crucial for B-cell activation, gene transcription, and proliferation.[3] this compound is a potent and selective inhibitor that typically binds to the BTK active site, thereby preventing its phosphorylation and the subsequent downstream signaling events.[4][8]
Data Presentation
The following tables summarize the quantitative data on the effects of BTK inhibitors on B cell function.
Table 1: Potency of BTK Inhibitors
| Inhibitor | Target | IC50 (nM) | Binding Mode | Reference |
| PCI-32765 (Ibrutinib) | BTK | 0.5 | Irreversible, Covalent | [4] |
| Acalabrutinib | BTK | 3 | Irreversible, Covalent | [9] |
| Zanubrutinib | BTK | 1 | Irreversible, Covalent | [9] |
| Pirtobrutinib | BTK | - | Reversible, Non-covalent | [10] |
Table 2: Effect of BTK Inhibitor on B-Cell Activation Markers
| Cell Type | Stimulant | Inhibitor (Concentration) | Marker | Inhibition (%) | Reference |
| Human Peripheral B Cells | Anti-IgM | PCI-32765 (1 µM) | CD69 Expression | Significant Reduction | [4][11] |
| Human Peripheral B Cells | Anti-IgM | Acalabrutinib | CD69 Expression | Significant Reduction | [11] |
| Human Peripheral B Cells | Anti-IgM | Acalabrutinib | CD86 Expression | Significant Reduction | [11] |
Table 3: Inhibition of Downstream Signaling by BTK Inhibitors
| Cell Line | Stimulant | Inhibitor | Phosphorylated Target | Inhibition | Reference |
| DOHH2 Cells | Anti-IgG | PCI-32765 | pBTK (Y551) | Concentration-dependent | [4] |
| DOHH2 Cells | Anti-IgG | PCI-32765 | pPLCγ2 (Y759) | Concentration-dependent | [4] |
| Ramos Cells | Anti-IgM | Various BTK Inhibitors | pPLCγ2 (Y1217) | Dose-dependent | [12] |
Experimental Protocols
Protocol 1: Human Peripheral Blood Mononuclear Cell (PBMC) Isolation and B Cell Enrichment
Objective: To isolate primary human B cells for use in proliferation assays.
Materials:
-
Human whole blood
-
Ficoll-Paque PLUS
-
Phosphate Buffered Saline (PBS)
-
B Cell Isolation Kit (e.g., MACS or EasySep)
Procedure:
-
Dilute whole blood 1:1 with PBS.
-
Carefully layer the diluted blood over Ficoll-Paque in a conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully aspirate the upper layer containing plasma and platelets.
-
Collect the buffy coat layer containing PBMCs.
-
Wash the PBMCs twice with PBS.
-
Enrich for B cells using a negative selection B cell isolation kit according to the manufacturer's instructions.
-
Assess B cell purity by flow cytometry using anti-CD19 or anti-CD20 antibodies.
Protocol 2: B Cell Proliferation Assay
Objective: To assess the effect of this compound on the proliferation of human B cells.
Materials:
-
Isolated human B cells or a human B cell line (e.g., Ramos, DOHH2)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), penicillin, and streptomycin
-
B cell stimulant (e.g., F(ab')2 anti-human IgM, anti-CD40 antibody + IL-4)
-
This compound (dissolved in DMSO)
-
Proliferation assay reagent (e.g., CellTiter-Glo®, BrdU, or CFSE)
-
96-well cell culture plates
Procedure:
-
Seed B cells in a 96-well plate at a density of 5 x 10^4 to 1 x 10^5 cells per well in 100 µL of culture medium.
-
Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be kept below 0.1%.
-
Add the desired concentrations of this compound to the wells. Include a vehicle control (DMSO only).
-
Pre-incubate the cells with the inhibitor for 1-2 hours at 37°C in a 5% CO2 incubator.
-
Add the B cell stimulant to the appropriate wells. Include an unstimulated control.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Measure cell proliferation using your chosen method according to the manufacturer's protocol.
-
CellTiter-Glo®: Measures ATP levels as an indicator of cell viability and proliferation.
-
BrdU Assay: Measures the incorporation of bromodeoxyuridine into newly synthesized DNA.
-
CFSE Staining: Measures cell division by the progressive halving of CFSE fluorescence with each cell division, analyzed by flow cytometry.
-
Protocol 3: Western Blot Analysis of BTK Signaling Pathway
Objective: To determine the effect of this compound on the phosphorylation of key signaling proteins in the BCR pathway.
Materials:
-
Isolated human B cells or B cell line
-
B cell stimulant (e.g., anti-IgM)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-pBTK, anti-BTK, anti-pPLCγ2, anti-PLCγ2)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Seed B cells and treat with this compound and stimulant as described in the proliferation assay protocol. A shorter incubation time (e.g., 15-60 minutes) after stimulation is typically sufficient.
-
After treatment, pellet the cells by centrifugation and wash with cold PBS.
-
Lyse the cells in lysis buffer on ice.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
Mandatory Visualizations
Caption: BTK Signaling Pathway and Inhibition.
Caption: B Cell Proliferation Assay Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Bruton’s Tyrosine Kinase Inhibitors: The Next Frontier of B-Cell-Targeted Therapies for Cancer, Autoimmune Disorders, and Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. The Bruton tyrosine kinase inhibitor PCI-32765 blocks B-cell activation and is efficacious in models of autoimmune disease and B-cell malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are BTK inhibitors and how do they work? [synapse.patsnap.com]
- 6. BTK Inhibitors in Chronic Lymphocytic Leukemia: Biological Activity and Immune Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Immunomodulatory Mechanisms of BTK Inhibition in CLL and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase: Synthetic Approaches and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Potency and Selectivity of BTK Inhibitors in Clinical Development for B-Cell Malignancies | Semantic Scholar [semanticscholar.org]
- 10. ema.europa.eu [ema.europa.eu]
- 11. Pharmacodynamic analysis of BTK inhibition in patients with chronic lymphocytic leukemia treated with acalabrutinib - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bruton's Tyrosine Kinase Inhibitors with Distinct Binding Modes Reveal Differential Functional Impact on B-Cell Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Immunohistochemistry for BTK in Synovial Tissue from Arthritis Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing and interpreting immunohistochemistry (IHC) for Bruton's tyrosine kinase (BTK) in synovial tissue from preclinical arthritis models. This document includes an overview of BTK's role in arthritis, quantitative data on its expression, detailed experimental protocols, and visual representations of key pathways and workflows.
Introduction to BTK in Arthritis
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various immune cells, including B cells and myeloid cells such as macrophages.[1] In the context of inflammatory arthritis, particularly rheumatoid arthritis (RA), BTK is a key mediator of the inflammatory cascade. It is involved in B cell receptor (BCR) signaling, which can lead to autoantibody production, and Fc receptor (FcR) signaling in macrophages, which drives the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[1] Studies have shown that BTK expression is significantly increased in the synovial tissue of RA patients compared to healthy individuals and is predominantly localized to infiltrating immune cells, especially macrophages.[2] This makes BTK a compelling therapeutic target for the treatment of RA and other inflammatory arthritides.
Data Presentation: Quantitative BTK Expression
The following tables summarize the expression of BTK in synovial tissue from human studies and in vitro models, which are relevant for interpreting data from preclinical arthritis models.
Table 1: Semi-Quantitative BTK Protein Expression in Human Synovial Tissue
| Condition | BTK Expression Level | Predominant Cell Type | Reference |
| Rheumatoid Arthritis (RA) | Significantly Increased | Macrophages, B cells, Monocytes, Mast Cells | [1][2] |
| Psoriatic Arthritis (PsA) | Equivalent to RA | Macrophages, B cells, Monocytes, Mast Cells | [1] |
| Osteoarthritis (OA) | Low / Baseline | - | [2] |
| Healthy Synovium | Low / Baseline | - | [2] |
Table 2: Quantitative Analysis of BTK in Macrophages
| Macrophage Type | BTK Protein Level (Fold Change vs. Normal) | Model System | Reference |
| Inflammatory Macrophages | 3.01 | In vitro (RAW 264.7 cells) | [3] |
| Normal Macrophages | 1.00 (Baseline) | In vitro (Ana-1 cells) | [3] |
Experimental Protocols
Collagen-Induced Arthritis (CIA) Mouse Model Protocol
The CIA model is a widely used preclinical model that shares many pathological features with human RA.
Materials:
-
Male DBA/1J mice (8-10 weeks old)
-
Bovine type II collagen (CII) solution (2 mg/mL in 0.05 M acetic acid)
-
Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis
-
Syringes and needles (26G)
Procedure:
-
Emulsion Preparation: On the day of immunization, prepare an emulsion by mixing equal volumes of bovine type II collagen solution and CFA. The mixture should be emulsified by drawing into and expelling from a glass syringe until a stable emulsion is formed (a drop of the emulsion does not disperse in water).
-
Primary Immunization (Day 0): Anesthetize the mice. Inject 100 µL of the emulsion intradermally at the base of the tail. This delivers 100 µg of type II collagen.
-
Booster Immunization (Day 21): Prepare a fresh emulsion of type II collagen and CFA. Inject 100 µL of the emulsion intradermally at a site near the primary injection.
-
Monitoring: Monitor the mice daily for the onset and severity of arthritis, typically beginning around day 24-28. Clinical signs include paw swelling, erythema, and joint stiffness.
-
Tissue Collection: At the desired time point (e.g., peak of disease, around day 35-42), euthanize the mice and dissect the affected joints (paws/ankles and knees).
Immunohistochemistry Protocol for BTK in Paraffin-Embedded Synovial Tissue
This protocol is a synthesized guide based on standard IHC procedures for synovial tissue.
Materials:
-
Formalin-fixed, paraffin-embedded synovial tissue sections (4-5 µm) on charged slides
-
Xylene and graded ethanol series (100%, 95%, 70%)
-
Antigen retrieval solution (e.g., 10 mM Sodium Citrate buffer, pH 6.0)
-
Hydrogen peroxide (3%) in methanol
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibody: Rabbit anti-BTK polyclonal antibody
-
Biotinylated secondary antibody (e.g., goat anti-rabbit IgG)
-
Streptavidin-HRP conjugate
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Incubate slides in xylene: 2 x 5 minutes.
-
Rehydrate through graded ethanol: 100% (2 x 3 minutes), 95% (1 x 3 minutes), 70% (1 x 3 minutes).
-
Rinse in distilled water.
-
-
Antigen Retrieval:
-
Immerse slides in pre-heated sodium citrate buffer (95-100°C) for 20-30 minutes.
-
Allow slides to cool to room temperature (approximately 20 minutes).
-
Rinse with PBS (2 x 5 minutes).
-
-
Peroxidase Blocking:
-
Incubate slides in 3% hydrogen peroxide in methanol for 10-15 minutes to block endogenous peroxidase activity.
-
Rinse with PBS (2 x 5 minutes).
-
-
Blocking:
-
Incubate slides with blocking buffer for 1 hour at room temperature in a humidified chamber to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-BTK antibody to its optimal concentration in blocking buffer.
-
Incubate slides with the primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse slides with PBS (3 x 5 minutes).
-
Incubate with biotinylated secondary antibody for 1 hour at room temperature.
-
-
Signal Amplification:
-
Rinse slides with PBS (3 x 5 minutes).
-
Incubate with Streptavidin-HRP conjugate for 30 minutes at room temperature.
-
-
Chromogen Detection:
-
Rinse slides with PBS (3 x 5 minutes).
-
Apply DAB substrate solution and incubate until a brown color develops (monitor under a microscope).
-
Stop the reaction by rinsing with distilled water.
-
-
Counterstaining:
-
Counterstain with hematoxylin for 1-2 minutes.
-
"Blue" the sections in running tap water.
-
-
Dehydration and Mounting:
-
Dehydrate through graded ethanol and clear in xylene.
-
Mount with a permanent mounting medium.
-
Semi-Quantitative Scoring of BTK Staining
A semi-quantitative scoring system can be used to evaluate the extent of BTK expression.
Scoring System:
-
0 (Negative): No or rare positive cells.
-
1 (Weak): Small number of faintly stained cells.
-
2 (Moderate): Moderate number of cells with moderate staining intensity.
-
3 (Strong): Large number of cells with strong staining intensity.
The scoring should be performed by at least two independent observers who are blinded to the experimental groups. The final score for each sample is the average of the scores from the observers.
Visualizations
BTK Signaling Pathway in Synovial Macrophages
Caption: BTK signaling in macrophages.
Experimental Workflow for BTK IHC in Arthritis Models
Caption: BTK IHC workflow in arthritis models.
References
- 1. Bruton’s Tyrosine Kinase (BTK) Pathway Is Active in Synovium at Various Stages of Rheumatoid Arthritis Disease Progression - ACR Meeting Abstracts [acrabstracts.org]
- 2. ‘SMASH’ recommendations for standardised microscopic arthritis scoring of histological sections from inflammatory arthritis animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetic analysis of synovial signaling and gene expression in animal models of arthritis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Studying BTK Inhibitors in Primary Immune Cells
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental setup for studying the effects of Bruton's tyrosine kinase (BTK) inhibitors on primary immune cells. The protocols and data presentation formats are designed to facilitate robust and reproducible experimental outcomes.
Note on "BTK Inhibitor 17": The specific compound "this compound" is not consistently identified in the public domain. Therefore, these protocols are provided for a representative, well-characterized, irreversible BTK inhibitor, such as Ibrutinib. Researchers should adapt these protocols based on the specific properties of their BTK inhibitor of interest. It is worth noting that the compound GS-9876, also known as lanraplenib, has been identified in some literature; however, lanraplenib is a Spleen Tyrosine Kinase (SYK) inhibitor, not a BTK inhibitor[1][2][3].
Introduction to BTK and its Inhibition
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a pivotal role in the signaling pathways of various immune cells[4]. It is a crucial component of the B-cell receptor (BCR) signaling cascade, which is essential for B-cell development, proliferation, and survival[5][6][7]. Beyond B-cells, BTK is also expressed in myeloid cells, including monocytes, macrophages, neutrophils, and mast cells, where it participates in signaling from Fc receptors, Toll-like receptors (TLRs), and chemokine receptors[6][8][9][10]. The central role of BTK in immune cell function has made it a key therapeutic target for B-cell malignancies and autoimmune diseases[11][12].
BTK inhibitors work by blocking the kinase activity of BTK, thereby disrupting downstream signaling pathways that promote cell proliferation and survival[13][14]. These inhibitors can be classified as either irreversible, forming a covalent bond with a cysteine residue (Cys481) in the active site of BTK, or reversible[14][15].
Key Experiments for Characterizing BTK Inhibitor Effects
A thorough investigation of a BTK inhibitor's effect on primary immune cells involves a battery of in vitro assays. The following sections detail the protocols for essential experiments.
Isolation of Primary Immune Cells
Objective: To obtain highly pure populations of primary immune cells from peripheral blood or tissue.
Protocol: Isolation of Peripheral Blood Mononuclear Cells (PBMCs)
-
Blood Collection: Collect whole blood from healthy donors in tubes containing an anticoagulant (e.g., heparin or EDTA).
-
Dilution: Dilute the blood 1:1 with sterile phosphate-buffered saline (PBS).
-
Density Gradient Centrifugation: Carefully layer the diluted blood over a density gradient medium (e.g., Ficoll-Paque™) in a conical centrifuge tube.
-
Centrifugation: Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
PBMC Collection: After centrifugation, carefully aspirate the upper layer (plasma) and collect the buffy coat layer containing the PBMCs.
-
Washing: Wash the collected PBMCs twice with PBS by centrifugation at 300 x g for 10 minutes.
-
Cell Counting and Viability: Resuspend the cell pellet in complete RPMI-1640 medium. Determine the cell concentration and viability using a hemocytometer and trypan blue exclusion.
Protocol: Isolation of Specific Immune Cell Subsets (e.g., B cells, T cells, Monocytes)
-
Magnetic-Activated Cell Sorting (MACS): This is a common and efficient method for isolating specific cell populations.
-
Start with a single-cell suspension of PBMCs.
-
Incubate the cells with magnetic microbeads conjugated to antibodies specific for a cell surface marker of the desired cell type (e.g., CD19 for B cells, CD3 for T cells, CD14 for monocytes).
-
Pass the cell suspension through a column placed in a magnetic field. The magnetically labeled cells will be retained in the column.
-
Wash the column to remove unlabeled cells.
-
Elute the retained, labeled cells by removing the column from the magnetic field.
-
-
Fluorescence-Activated Cell Sorting (FACS): This method allows for the isolation of highly pure cell populations based on the expression of multiple cell surface markers.
Cell Viability and Proliferation Assays
Objective: To determine the cytotoxic and anti-proliferative effects of the BTK inhibitor.
Protocol: MTT/XTT Assay for Cell Viability
-
Cell Seeding: Seed isolated primary immune cells (e.g., B cells) in a 96-well plate at a density of 1 x 10^5 cells/well in complete medium.
-
Compound Treatment: Add varying concentrations of the BTK inhibitor (and a vehicle control, e.g., DMSO) to the wells.
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO2 incubator.
-
Reagent Addition: Add MTT or XTT reagent to each well and incubate for 2-4 hours.
-
Signal Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader. The absorbance is proportional to the number of viable cells.
Protocol: CFSE Assay for Cell Proliferation
-
Cell Labeling: Label isolated immune cells (e.g., B cells or T cells) with Carboxyfluorescein succinimidyl ester (CFSE).
-
Stimulation and Treatment: Seed the labeled cells in a 96-well plate and stimulate them with an appropriate mitogen (e.g., anti-IgM + anti-CD40 for B cells; anti-CD3 + anti-CD28 for T cells). Simultaneously, treat the cells with different concentrations of the BTK inhibitor.
-
Incubation: Incubate for 3-5 days.
-
Flow Cytometry Analysis: Harvest the cells and analyze the CFSE fluorescence by flow cytometry. With each cell division, the CFSE fluorescence intensity is halved, allowing for the quantification of cell proliferation.
Apoptosis Assays
Objective: To determine if the BTK inhibitor induces programmed cell death.
Protocol: Annexin V/Propidium Iodide (PI) Staining
-
Cell Treatment: Treat primary immune cells with the BTK inhibitor at various concentrations for a defined period (e.g., 24-48 hours).
-
Staining: Harvest the cells and wash them with PBS. Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.
-
Incubation: Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Cytokine Profiling
Objective: To measure the effect of the BTK inhibitor on the production of inflammatory cytokines.
Protocol: Enzyme-Linked Immunosorbent Assay (ELISA) or Multiplex Bead Array
-
Cell Stimulation and Treatment: Culture primary immune cells (e.g., PBMCs or monocytes) in the presence of a stimulant (e.g., LPS for monocytes) and different concentrations of the BTK inhibitor.
-
Supernatant Collection: After 24-48 hours of incubation, collect the cell culture supernatants.
-
Cytokine Measurement:
-
ELISA: Use commercially available ELISA kits to measure the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatants.
-
Multiplex Bead Array (e.g., Luminex): This technology allows for the simultaneous measurement of multiple cytokines in a small sample volume.
-
Western Blotting for Signaling Pathway Analysis
Objective: To investigate the effect of the BTK inhibitor on the phosphorylation of BTK and downstream signaling proteins.
Protocol: Western Blotting
-
Cell Lysis: Treat primary immune cells with the BTK inhibitor for a short period (e.g., 15-60 minutes) after stimulation (e.g., BCR cross-linking for B cells). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate it with primary antibodies against phosphorylated BTK (pBTK), total BTK, phosphorylated PLCγ2 (pPLCγ2), total PLCγ2, phosphorylated ERK (pERK), and total ERK.
-
Detection: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
Data Presentation
Quantitative data from the described experiments should be summarized in clear and concise tables to facilitate comparison and interpretation.
Table 1: Effect of BTK Inhibitor on Primary B-cell Viability (MTT Assay)
| BTK Inhibitor Conc. (µM) | % Viability (Mean ± SD) | IC50 (µM) |
| 0 (Vehicle) | 100 ± 5.2 | |
| 0.01 | 95.3 ± 4.8 | |
| 0.1 | 78.1 ± 6.1 | 0.45 |
| 1 | 52.4 ± 3.9 | |
| 10 | 15.7 ± 2.5 |
Table 2: Effect of BTK Inhibitor on B-cell Proliferation (CFSE Assay)
| BTK Inhibitor Conc. (µM) | % Proliferation (Mean ± SD) | IC50 (µM) |
| 0 (Vehicle) | 85.2 ± 7.3 | |
| 0.01 | 72.5 ± 6.5 | |
| 0.1 | 45.8 ± 5.1 | 0.09 |
| 1 | 12.1 ± 3.2 | |
| 10 | 2.5 ± 1.1 |
Table 3: Effect of BTK Inhibitor on LPS-induced Cytokine Production in Monocytes
| Cytokine | BTK Inhibitor Conc. (µM) | Cytokine Level (pg/mL) (Mean ± SD) | % Inhibition |
| TNF-α | 0 (Vehicle) | 1250 ± 150 | 0 |
| 0.1 | 875 ± 95 | 30 | |
| 1 | 425 ± 50 | 66 | |
| IL-6 | 0 (Vehicle) | 2500 ± 300 | 0 |
| 0.1 | 1800 ± 210 | 28 | |
| 1 | 950 ± 110 | 62 |
Visualizations
Diagrams created using Graphviz (DOT language) can effectively illustrate complex signaling pathways, experimental workflows, and logical relationships.
Caption: BTK Signaling Pathway in B-cells.
References
- 1. Discovery of Lanraplenib (GS-9876): A Once-Daily Spleen Tyrosine Kinase Inhibitor for Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of the mechanism of action of lanraplenib, a novel spleen tyrosine kinase inhibitor, in models of lupus nephritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. researchgate.net [researchgate.net]
- 6. Bruton’s Tyrosine Kinase Inhibitors: The Next Frontier of B-Cell-Targeted Therapies for Cancer, Autoimmune Disorders, and Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Immunomodulatory Mechanisms of BTK Inhibition in CLL and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Bruton’s Tyrosine Kinase (BTK) Inhibitors and Autoimmune Diseases: Making Sense of BTK Inhibitor Specificity Profiles and Recent Clinical Trial Successes and Failures [frontiersin.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Recent Advances in BTK Inhibitors for the Treatment of Inflammatory and Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase: Synthetic Approaches and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. What are Bruton’s tyrosine kinase (BTK) inhibitors? | MD Anderson Cancer Center [mdanderson.org]
- 15. researchgate.net [researchgate.net]
Unraveling the Role of BTK Inhibitor 17 in Myeloid Cell Function: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Bruton's tyrosine kinase (BTK) has emerged as a critical signaling node in various immune cells, extending beyond its well-established role in B lymphocytes to encompass a significant function in myeloid cell biology.[1][2][3][4] The application of specific inhibitors has become a powerful tool to dissect these functions and to develop novel therapeutic strategies for a range of diseases, including hematological malignancies and autoimmune disorders.[3][4][5] This document provides detailed application notes and protocols for the study of "BTK inhibitor 17," a designation that may refer to compounds targeting BTK in the context of specific genetic alterations, such as the chromosome 17p13.1 deletion, which is relevant in certain cancers like chronic lymphocytic leukemia (CLL).[1]
Introduction to BTK in Myeloid Cells
BTK, a member of the Tec family of non-receptor tyrosine kinases, is expressed in various myeloid lineage cells, including monocytes, macrophages, neutrophils, dendritic cells, and myeloid-derived suppressor cells (MDSCs).[1][3][6] In these cells, BTK participates in diverse signaling pathways that regulate crucial functions such as:
-
Inflammation: Modulating the production of pro-inflammatory cytokines and the activation of the NLRP3 inflammasome.[1][7]
-
Cell Migration and Recruitment: Influencing chemotaxis in response to various chemoattractants.[1][5][8]
-
Phagocytosis: Participating in the engulfment of pathogens and cellular debris.[1]
-
Immune Suppression: Contributing to the function of MDSCs, which can dampen anti-tumor immune responses.[1]
The inhibition of BTK in myeloid cells, therefore, holds significant therapeutic potential for modulating immune responses in cancer and inflammatory diseases.[1][5]
Quantitative Data Summary
The following tables summarize the quantitative effects of BTK inhibitors on various myeloid cell functions as reported in preclinical studies. These data provide a comparative overview of the potency and efficacy of BTK inhibition across different experimental systems.
Table 1: Effect of BTK Inhibitors on Myeloid Cell Viability and Proliferation
| Cell Type | BTK Inhibitor | Concentration | Effect on Viability/Proliferation |
| Murine MDSC line (MSC2) | Ibrutinib | Not Specified | Significantly inhibited in vitro generation |
| Human MDSCs | Ibrutinib | Not Specified | Significantly inhibited in vitro generation |
Table 2: Impact of BTK Inhibitors on Myeloid Cell Signaling
| Cell Type | BTK Inhibitor | Concentration | Target Pathway | Effect |
| Human MDSCs | Ibrutinib | Not Specified | BTK phosphorylation | Inhibition |
| Murine MDSC line (MSC2) | Ibrutinib | Not Specified | BTK phosphorylation | Inhibition |
| Macrophages | Ibrutinib | Not Specified | PLCγ2, MAP kinases, NF-κB, STAT3, AP-1 | Impeded downstream signaling |
| RAW Blue cells | Ibrutinib | 0.1–30 μM | NF-κB activity | Concentration-dependent inhibition |
| Healthy Monocytes | TL-895 | Not Specified | pBTK | Potent inhibition |
| Hel-92 (MF cell line) | TL-895 | Not Specified | pBTK | Potent inhibition |
Table 3: Modulation of Cytokine and Chemokine Production by BTK Inhibitors
| Cell Type | BTK Inhibitor | Concentration | Cytokine/Chemokine | Effect |
| Healthy Monocytes | TL-895 | EC50 = 1-3 nM | IL-8, IL-1β, MCP-1, MIP-1α, IL-6 | Inhibition of production |
| Macrophages | CGI1746 | Not Specified | TNF-α, IL-1β, IL-6 (FcγRIII-induced) | Abolished production |
Table 4: Effects of BTK Inhibitors on Myeloid Cell Function
| Cell Type | BTK Inhibitor | Concentration | Function | Effect |
| Human MDSCs | Ibrutinib | Not Specified | Migration | Impaired |
| Human MDSCs | Ibrutinib | Not Specified | Nitric oxide production | Halted |
| Human Monocytes | Ibrutinib | Not Specified | Chemotaxis to C5a and CCL2 | Substantially reduced |
| Murine Macrophages | Ibrutinib | Not Specified | Chemotaxis to C5a and CCL2 | Substantially reduced |
| Hel-92 (MF cell line) | TL-895 | Not Specified | Chemotaxis toward SDF-1 | Reduced |
Experimental Protocols
Detailed methodologies are crucial for the reproducible investigation of BTK inhibitor effects on myeloid cell function.
Protocol 1: In Vitro Myeloid-Derived Suppressor Cell (MDSC) Generation Assay
Objective: To assess the effect of a BTK inhibitor on the in vitro generation of MDSCs from bone marrow progenitor cells.
Materials:
-
Bone marrow cells isolated from mice
-
RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and penicillin/streptomycin
-
Recombinant murine GM-CSF and IL-6
-
BTK inhibitor (e.g., Ibrutinib)
-
Flow cytometry antibodies: anti-CD11b, anti-Gr-1
-
6-well culture plates
Procedure:
-
Isolate bone marrow cells from the femurs and tibias of mice.
-
Plate 1 x 10^6 cells/mL in a 6-well plate in complete RPMI-1640 medium.
-
Add GM-CSF (40 ng/mL) and IL-6 (40 ng/mL) to induce MDSC differentiation.
-
Add the BTK inhibitor at the desired concentrations (a vehicle control should be included).
-
Incubate the cells for 4 days at 37°C in a 5% CO2 incubator.
-
On day 4, harvest the cells and stain with fluorescently labeled anti-CD11b and anti-Gr-1 antibodies.
-
Analyze the percentage of CD11b+Gr-1+ cells by flow cytometry to quantify the MDSC population.
Protocol 2: Chemotaxis Assay
Objective: To evaluate the effect of a BTK inhibitor on the migration of myeloid cells towards a chemoattractant.
Materials:
-
Myeloid cells (e.g., human monocytes, murine macrophages)
-
Chemotaxis chamber (e.g., Transwell plate with 5 µm pore size)
-
Chemoattractant (e.g., C5a, CCL2, SDF-1α)
-
Assay buffer (e.g., HBSS with 0.1% BSA)
-
BTK inhibitor
-
Cell viability stain (e.g., Trypan Blue)
-
Microplate reader or microscope for cell counting
Procedure:
-
Pre-treat myeloid cells with the BTK inhibitor or vehicle control for 1-2 hours.
-
Add the chemoattractant to the lower chamber of the Transwell plate.
-
Add the pre-treated myeloid cells to the upper chamber of the Transwell insert.
-
Incubate the plate at 37°C for a duration appropriate for the cell type (e.g., 90 minutes for monocytes).
-
After incubation, remove the upper insert.
-
Quantify the number of cells that have migrated to the lower chamber. This can be done by lysing the cells and using a fluorescent dye or by direct cell counting under a microscope.
Protocol 3: Cytokine Release Assay
Objective: To measure the effect of a BTK inhibitor on the production and release of cytokines from myeloid cells upon stimulation.
Materials:
-
Myeloid cells (e.g., healthy human monocytes)
-
Cell culture medium
-
Stimulant (e.g., Lipopolysaccharide (LPS) for TLR4 activation)
-
BTK inhibitor
-
ELISA kits for specific cytokines (e.g., IL-6, TNF-α)
-
96-well culture plates
Procedure:
-
Plate myeloid cells in a 96-well plate at a density of 1 x 10^5 cells/well.
-
Pre-treat the cells with the BTK inhibitor or vehicle control for 1 hour.
-
Stimulate the cells with LPS (e.g., 100 ng/mL).
-
Incubate for 24 hours at 37°C.
-
Collect the cell culture supernatant.
-
Measure the concentration of the desired cytokines in the supernatant using specific ELISA kits according to the manufacturer's instructions.
Visualizing a Key Signaling Pathway
The following diagram illustrates the central role of BTK in the B-cell receptor (BCR) signaling pathway, which shares components with signaling pathways in myeloid cells.
Caption: BTK's role in the B-cell receptor signaling cascade.
This simplified diagram illustrates how BTK acts as a crucial intermediary, relaying signals from the B-cell receptor (BCR) and upstream kinases like Lyn and Syk to downstream effectors such as PLCγ2 and the transcription factor NF-κB.[1] This ultimately leads to cellular responses like survival and proliferation.[1] this compound would act by blocking the kinase activity of BTK, thereby interrupting this signaling cascade. While this pathway is best characterized in B-cells, many of the same molecules are involved in myeloid cell signaling downstream of receptors like Toll-like receptors (TLRs) and Fc receptors.[1][5]
Experimental Workflow for a Myeloid Cell Study
The following diagram outlines a typical experimental workflow for investigating the effects of a BTK inhibitor on myeloid cell function.
Caption: Workflow for studying BTK inhibitor effects.
References
- 1. Bruton’s tyrosine kinase: an emerging targeted therapy in myeloid cells within the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The contribution of BTK signaling in myeloid cells to neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Bruton’s Tyrosine Kinase Inhibitors: Recent Updates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in BTK Inhibitors for the Treatment of Inflammatory and Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. Bruton's TK regulates myeloid cell recruitment during acute inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving the solubility of BTK inhibitor 17 for in vitro assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming solubility challenges with BTK Inhibitor 17 for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: My this compound precipitates when I dilute my DMSO stock solution into aqueous buffer for my assay. What is happening?
A1: This is a common issue for poorly water-soluble compounds like many kinase inhibitors. The inhibitor is likely soluble in the organic solvent (DMSO) but has very low solubility in the aqueous buffer system of your assay. When the DMSO stock is diluted, the concentration of the inhibitor may exceed its aqueous solubility limit, causing it to precipitate out of solution.
Q2: What is the recommended starting solvent for this compound?
A2: Dimethyl sulfoxide (DMSO) is a common solvent for dissolving many organic molecules, including BTK inhibitors, for in vitro studies. However, it is crucial to prepare a high-concentration stock solution in DMSO and then dilute it further in the assay medium to a final DMSO concentration that is tolerated by your cells (typically ≤ 0.5%).
Q3: How can I improve the solubility of this compound in my cell-based assay?
A3: Several strategies can be employed to enhance the solubility of poorly soluble compounds. These include the use of co-solvents, pH adjustment of the buffer (if the compound's solubility is pH-dependent), and the use of solubilizing agents such as cyclodextrins or surfactants. It is important to test the compatibility of these agents with your specific assay and cell type.
Q4: Can I use sonication or heating to dissolve my precipitated this compound?
A4: While gentle warming (e.g., to 37°C) and brief sonication can sometimes help redissolve precipitated compounds, these methods should be used with caution.[1] Excessive heating can degrade the compound, and sonication might not be suitable for all experimental setups. It is generally better to address the root cause of the precipitation by optimizing the formulation.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock in aqueous buffer | The concentration of this compound exceeds its aqueous solubility. | - Lower the final concentration of the inhibitor in the assay. - Decrease the percentage of DMSO in the final solution by making more dilute intermediate solutions in DMSO before adding to the aqueous buffer. - Employ a solubilization strategy such as the use of cyclodextrins. |
| Inconsistent assay results | Poor solubility leading to variable concentrations of the active inhibitor. | - Visually inspect for any precipitation before and during the assay. - Perform a kinetic solubility assay to determine the solubility limit in your specific assay buffer. - Use a formulation that ensures the inhibitor remains in solution throughout the experiment. |
| Cell toxicity observed at higher inhibitor concentrations | This could be due to the inhibitor itself or the solvent/excipients used. | - Always include a vehicle control (e.g., buffer with the same final concentration of DMSO or other excipients) to assess the toxicity of the formulation components. - If using solubilizing agents, ensure they are used at concentrations that are not toxic to the cells. |
Quantitative Data on BTK Inhibitor Solubility
As specific aqueous solubility data for this compound is not publicly available, the following tables provide representative data for other well-characterized BTK inhibitors to illustrate common solubility characteristics and the impact of different formulation strategies.
Table 1: Aqueous Solubility of Common BTK Inhibitors
| BTK Inhibitor | Solubility in Water (mg/mL) | pH | Conditions | Reference |
| Ibrutinib | ~0.013 | 8 | - | [2] |
| Ibrutinib | ~0.003 | Neutral | Practically insoluble | [3][4] |
| Ibrutinib | ~1.6 | 1 | - | [3] |
| Acalabrutinib | - | Acidic (up to pH 4) | Highly soluble | [5] |
| Acalabrutinib | 0.12 | 6.5 | FaSSIF | [5] |
| Zanubrutinib | 0.0103 | - | - | [6] |
Table 2: Solubility of BTK Inhibitors in Organic Solvents and with Co-solvents
| BTK Inhibitor | Solvent | Solubility (mg/mL) | Reference |
| Ibrutinib | DMSO | ~30 | [7] |
| Ibrutinib | DMF | ~30 | [7] |
| Ibrutinib | Ethanol | ~0.25 | [7] |
| Ibrutinib | 1:3 DMSO:PBS (pH 7.2) | ~0.25 | [7] |
| Zanubrutinib | DMSO | ~10 | [8] |
| Zanubrutinib | DMF | ~10 | [8] |
| Zanubrutinib | Ethanol | ~5 | [8] |
| Zanubrutinib | 1:5 DMF:PBS (pH 7.2) | ~0.16 | [8] |
| Branebrutinib | DMSO | ~30 | [9] |
| Branebrutinib | DMF | ~30 | [9] |
| Branebrutinib | Ethanol | ~1 | [9] |
| Branebrutinib | 1:4 DMSO:PBS (pH 7.2) | ~0.2 | [9] |
Table 3: Effect of Cyclodextrins on Ibrutinib Solubility
| Cyclodextrin (20 mM in pH 7.4 buffer) | Ibrutinib Solubility (µg/mL) | Fold Increase | Reference |
| None (Control) | ~1.0 | - | [10][11] |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | ~150 | ~150 | [10][11] |
| Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) | ~250 | ~250 | [10][11] |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
This protocol provides a general method to determine the kinetic solubility of this compound in an aqueous buffer.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplate (UV-transparent for spectrophotometric reading)
-
Multichannel pipette
-
Plate shaker
-
Spectrophotometer or plate reader
Procedure:
-
Prepare Stock Solution: Dissolve this compound in DMSO to prepare a 10 mM stock solution. Ensure the compound is fully dissolved.
-
Prepare Serial Dilutions: In a separate 96-well plate, perform serial dilutions of the 10 mM stock solution in DMSO to create a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, etc.).
-
Addition to Aqueous Buffer: Add a small, fixed volume (e.g., 2 µL) of each DMSO concentration from the dilution plate to a new 96-well plate.
-
Add Aqueous Buffer: To each well containing the DMSO solution, add the aqueous buffer (e.g., 198 µL of PBS) to achieve the final desired concentrations and a consistent final DMSO concentration (e.g., 1%).
-
Incubation: Seal the plate and incubate at room temperature (or the desired assay temperature) for a set period (e.g., 1-2 hours) with gentle shaking.
-
Measurement: Measure the turbidity of each well by reading the absorbance at a wavelength where the compound does not absorb (e.g., 620 nm). An increase in absorbance indicates precipitation. The highest concentration that does not show a significant increase in absorbance compared to the buffer-only control is considered the kinetic solubility.
Protocol 2: Improving Solubility with Hydroxypropyl-β-cyclodextrin (HP-β-CD)
This protocol describes how to use HP-β-CD to enhance the solubility of this compound for cell culture experiments.
Materials:
-
This compound
-
DMSO, anhydrous
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Cell culture medium (e.g., DMEM)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare HP-β-CD Solution: Prepare a stock solution of HP-β-CD in your cell culture medium at a concentration known to be non-toxic to your cells (e.g., 10-50 mM). Warm the medium to 37°C to aid dissolution and filter-sterilize the solution.
-
Prepare Inhibitor Stock: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 20 mM).
-
Complexation: a. In a sterile microcentrifuge tube, add the required volume of the HP-β-CD solution. b. While vortexing the HP-β-CD solution, slowly add a small volume of the concentrated this compound DMSO stock to achieve the desired final inhibitor concentration. The final DMSO concentration should be kept as low as possible (e.g., ≤ 0.5%). c. Continue to vortex for 1-2 minutes to facilitate the formation of the inclusion complex.
-
Incubation (Optional): For some compounds, a brief incubation at 37°C (e.g., 15-30 minutes) can improve complexation.
-
Application: The resulting solution, where the inhibitor is complexed with HP-β-CD, can then be added to your cell culture plates. Always include a vehicle control containing the same concentration of HP-β-CD and DMSO.
Visualizations
Caption: Simplified BTK signaling pathway upon B-cell receptor activation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. US20170305914A1 - Acid addition salt of ibrutinib - Google Patents [patents.google.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Ibrutinib | C25H24N6O2 | CID 24821094 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
BTK inhibitor 17 off-target kinase screening and profiling
This technical support center provides essential information, troubleshooting guides, and frequently asked questions for the off-target kinase screening and profiling of the Bruton's tyrosine kinase (BTK) inhibitor, BKTin-17.
Frequently Asked Questions (FAQs)
Q1: What is the recommended initial concentration for BKTin-17 in a broad-panel kinase screen?
For initial broad-panel kinase screening (e.g., against a panel of 400+ kinases), a concentration of 1 µM is recommended. This concentration is typically high enough to identify most potent off-targets without generating an excessive number of false positives from less relevant, low-affinity interactions.
Q2: My kinase screen results show inhibition of several other TEC family kinases (e.g., ITK, TEC, BMX). Is this expected?
Yes, this is a common finding. BKTin-17 is a covalent inhibitor that targets a cysteine residue within the active site of BTK. This cysteine is conserved across other members of the TEC kinase family. Therefore, a degree of cross-reactivity with kinases like ITK, TEC, BMX, and TXK is anticipated and has been documented for other BTK inhibitors with a similar mechanism of action.
Q3: The screening results indicate off-target activity against EGFR. What is the significance of this?
Inhibition of the Epidermal Growth Factor Receptor (EGFR) is a known off-target effect for some covalent BTK inhibitors. This occurs because certain EGFR family members also possess a cysteine residue (Cys797) in a homologous position to the Cys481 targeted in BTK. This off-target activity is clinically relevant and can be associated with side effects such as rash and diarrhea, which are observed with the first-generation BTK inhibitor ibrutinib.
Q4: How should I validate the primary screening "hits"?
All potential off-target hits identified in the initial broad-panel screen should be validated using dose-response assays to determine their IC50 values. This involves testing a range of BKTin-17 concentrations (e.g., a 10-point, 3-fold serial dilution) against the purified kinase to confirm the inhibitory activity and quantify its potency.
Q5: Can I use a different ATP concentration in my kinase assay than what is specified in the protocol?
It is critical to use the ATP concentration specified for the particular assay, which is typically at or near the Michaelis-Menten constant (Km) for the specific kinase being tested. Using a significantly different ATP concentration will alter the apparent IC50 value. Competitive inhibitors will appear less potent at high ATP concentrations, while non-competitive inhibitors will be less affected.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicate wells (High %CV) | - Pipetting errors during serial dilutions or reagent addition.- Improper mixing of reagents.- Edge effects in the microplate. | - Use calibrated pipettes and proper technique. Reverse pipetting is recommended for viscous solutions.- Ensure all reagents are mixed thoroughly before dispensing.- Avoid using the outermost wells of the plate or fill them with buffer/media to maintain humidity. |
| No or very low inhibition of the positive control inhibitor | - Inactive positive control (degraded due to improper storage).- Incorrect assay setup (e.g., wrong buffer, missing cofactor).- Enzyme is inactive or at too low a concentration. | - Aliquot the positive control upon receipt and store it at -80°C. Use a fresh aliquot for each experiment.- Double-check all assay components, concentrations, and incubation times against the protocol.- Verify enzyme activity with a standard substrate and ensure it was stored correctly. |
| Unexpectedly high number of off-target hits at 1 µM | - BKTin-17 may be precipitating at the screening concentration, leading to non-specific inhibition.- The compound may be interfering with the assay detection method (e.g., autofluorescence). | - Check the solubility of BKTin-17 in the final assay buffer. If it is low, consider reducing the screening concentration.- Run a counterscreen where the compound is tested in the absence of the kinase enzyme to check for assay interference. |
| IC50 value for BTK is significantly higher than expected | - The covalent inhibitor requires sufficient incubation time to bind.- The ATP concentration is too high, leading to increased competition.- The BTK enzyme has low activity. | - Ensure the pre-incubation time of the enzyme with BKTin-17 (before ATP addition) is adequate (typically 30-60 minutes for covalent inhibitors).- Confirm the ATP concentration is at or near the Km for BTK.- Check the specific activity of the BTK enzyme lot being used. |
Off-Target Kinase Profile of BKTin-17
The following table summarizes the inhibitory activity of BKTin-17 against a panel of selected kinases. The initial screen was performed at a concentration of 1 µM. For kinases showing >50% inhibition, a subsequent 10-point dose-response curve was generated to determine the IC50 value.
| Kinase Target | Family | % Inhibition @ 1 µM | IC50 (nM) | On-Target/Off-Target |
| BTK | TEC | 98% | 5.2 | On-Target |
| ITK | TEC | 95% | 15.8 | Off-Target |
| TEC | TEC | 91% | 25.1 | Off-Target |
| BMX | TEC | 88% | 40.5 | Off-Target |
| EGFR | EGFR | 75% | 98.3 | Off-Target |
| BLK | SRC | 72% | 150.7 | Off-Target |
| SRC | SRC | 45% | > 1000 | Off-Target (Weak) |
| LYN | SRC | 41% | > 1000 | Off-Target (Weak) |
| FYN | SRC | 38% | > 1000 | Off-Target (Weak) |
| AURKA | Aurora | <10% | > 10000 | No Significant Activity |
| CDK2 | CDK | <10% | > 10000 | No Significant Activity |
| PKA | AGC | <10% | > 10000 | No Significant Activity |
Experimental Protocols
Protocol: Off-Target Kinase Profiling (LanthaScreen™ Eu Kinase Binding Assay)
This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) assay for quantifying kinase inhibition.
1. Reagent Preparation:
-
Kinase Buffer: Prepare a solution of 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, and 0.01% Brij-35.
-
BKTin-17 Dilution Series: Create a 10-point, 3-fold serial dilution of BKTin-17 in 100% DMSO, starting from a 100X final concentration.
-
Kinase/Tracer Solution: Prepare a 2X working solution containing the specific kinase and the appropriate Alexa Fluor™ 647-labeled tracer in the Kinase Buffer.
-
Antibody Solution: Prepare a 2X working solution of the Europium-labeled anti-tag antibody in the Kinase Buffer.
2. Assay Procedure:
-
Add 2.5 µL of the BKTin-17 serial dilutions (or DMSO for vehicle control) to the wells of a low-volume 384-well plate.
-
Add 2.5 µL of the 2X Kinase/Tracer solution to all wells.
-
Shake the plate gently for 1 minute.
-
Incubate the plate at room temperature for 60 minutes to allow the inhibitor to bind to the kinase. This pre-incubation is crucial for covalent inhibitors.
-
Add 5 µL of the 2X Antibody Solution to all wells.
-
Centrifuge the plate at 1000 x g for 1 minute.
-
Incubate for another 60 minutes at room temperature, protected from light.
3. Data Acquisition:
-
Read the plate on a TR-FRET enabled plate reader.
-
Set the excitation wavelength to 340 nm.
-
Set the emission wavelengths to 615 nm (Europium) and 665 nm (Alexa Fluor™ 647).
4. Data Analysis:
-
Calculate the TR-FRET emission ratio (665 nm / 615 nm).
-
Normalize the data using vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.
-
Plot the normalized percent inhibition against the log of the BKTin-17 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Visualizations
Potential resistance mechanisms to covalent BTK inhibitors like compound 17
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with covalent Bruton's tyrosine kinase (BTK) inhibitors, such as the hypothetical compound 17.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for covalent BTK inhibitors like compound 17?
A1: Covalent BTK inhibitors, such as ibrutinib, acalabrutinib, and zanubrutinib, function by forming an irreversible covalent bond with a specific cysteine residue (C481) within the ATP-binding site of the BTK enzyme.[1][2][3] This irreversible binding permanently inactivates the kinase, disrupting the B-cell receptor (BCR) signaling pathway that is critical for the proliferation and survival of malignant B-cells.
Q2: We are observing a decrease in the efficacy of compound 17 in our long-term cell culture experiments. What are the potential resistance mechanisms?
A2: The most common mechanism of acquired resistance to covalent BTK inhibitors is a point mutation in the BTK gene at the C481 position, most frequently a cysteine-to-serine substitution (C481S).[4][5][6] This mutation prevents the covalent bond formation between the inhibitor and BTK, thereby reducing the inhibitor's potency.[3] Other less frequent mutations at the C481 residue (C481Y/R/F) or other sites like T474I (gatekeeper mutation) and L528W have also been reported.[4][6] Additionally, mutations in downstream signaling molecules, particularly phospholipase Cγ2 (PLCγ2), can lead to the reactivation of the BCR pathway, bypassing the need for BTK activity.[7][8][9]
Q3: How can we confirm if resistance to compound 17 in our cell lines is due to the BTK C481S mutation?
A3: To confirm a C481S mutation, you can perform targeted sequencing of the BTK gene from your resistant cell lines. Compare the sequence to that of the parental, sensitive cell line. An alternative functional assay is to test the efficacy of a non-covalent BTK inhibitor, which should retain activity against the C481S mutant.
Q4: Are there alternative signaling pathways that can be activated to bypass BTK inhibition?
A4: Yes, in some cases, resistance can be mediated by the activation of bypass signaling pathways that promote cell survival independently of BTK. For instance, activation of other receptor tyrosine kinases or downstream effectors in the PI3K/AKT and NF-κB pathways can compensate for the loss of BTK signaling.[10][11]
Troubleshooting Guides
Problem: Reduced potency (increased IC50) of compound 17 in cellular viability assays.
| Possible Cause | Troubleshooting Steps |
| Development of BTK C481S mutation | 1. Sequence the BTK gene: Extract genomic DNA from resistant cells and perform Sanger or next-generation sequencing to identify mutations at the C481 residue. 2. Perform a Western blot: Assess the phosphorylation status of BTK (p-BTK) and downstream targets like PLCγ2 in the presence and absence of compound 17 in both sensitive and resistant cells. In resistant cells, you may observe sustained phosphorylation despite treatment. 3. Test a non-covalent BTK inhibitor: Non-covalent inhibitors do not rely on binding to C481 and should remain effective against C481S mutant cells.[12][13] |
| Emergence of PLCγ2 mutations | 1. Sequence the PLCγ2 gene: Analyze the sequence of PLCγ2 for known resistance-conferring mutations. 2. Assess downstream signaling: In a Western blot, check for the phosphorylation of proteins downstream of PLCγ2, such as ERK and AKT, which may remain activated in resistant cells even with BTK inhibition. |
| Activation of bypass signaling pathways | 1. Perform a phospho-kinase array: This can help identify other activated kinases and signaling pathways in the resistant cells. 2. Test combination therapies: Based on the identified activated pathways, consider testing compound 17 in combination with inhibitors targeting those pathways. |
| Experimental variability | 1. Confirm cell line identity: Use short tandem repeat (STR) profiling to ensure the authenticity of your cell line. 2. Standardize assay conditions: Ensure consistent cell seeding density, drug concentrations, and incubation times. 3. Check compound integrity: Verify the concentration and purity of your stock solution of compound 17. |
Quantitative Data
Table 1: Inhibitory Concentration (IC50) of Various BTK Inhibitors Against Wild-Type and C481S Mutant BTK.
| Inhibitor | Type | BTK Wild-Type IC50 (nM) | BTK C481S IC50 (nM) | Fold Change |
| Ibrutinib | Covalent | 0.7[14] | Increased | >6[15] |
| Acalabrutinib | Covalent | ~1.9-5 | Increased | >640[15] |
| Zanubrutinib | Covalent | <1 | Increased | - |
| Pirtobrutinib | Non-covalent | 1.1[14] | ~3.3 | ~3 |
| Nemtabrutinib (ARQ 531) | Non-covalent | 0.85[16][17] | 0.39[16][17] | 0.46 |
Note: IC50 values can vary depending on the specific assay conditions.
Experimental Protocols
Cellular Viability Assay (e.g., using CellTiter-Glo®)
This protocol is adapted for assessing the effect of BTK inhibitors on cell proliferation.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium. Incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of compound 17 and control inhibitors. Add the compounds to the wells and incubate for 72 hours.
-
Assay:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Record luminescence using a plate reader.
-
Analysis: Normalize the data to untreated controls and plot the results to determine the IC50 values.
Immunoblotting for BTK Phosphorylation
This protocol is for detecting the phosphorylation of BTK at Tyr223, a marker of its activation.[18]
-
Cell Lysis:
-
Treat cells with compound 17 or vehicle control for the desired time.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load 20-40 µg of protein per lane on an SDS-polyacrylamide gel.
-
Run the gel and transfer the proteins to a PVDF membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[19]
-
Incubate with a primary antibody against phospho-BTK (Tyr223) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times with TBST.
-
Apply an ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total BTK.
-
BTK Kinase Activity Assay
This protocol outlines a general in vitro kinase assay to measure the enzymatic activity of BTK.
-
Reaction Setup:
-
In a 96-well plate, add the reaction buffer (containing DTT and MgCl2), the BTK enzyme (wild-type or mutant), and the substrate (e.g., a poly-GT peptide).
-
Add compound 17 or other inhibitors at various concentrations.
-
-
Initiation and Incubation:
-
Initiate the reaction by adding ATP.
-
Incubate at 30°C for a specified time (e.g., 30-60 minutes).
-
-
Detection:
-
Stop the reaction and measure the amount of ADP produced using a detection kit such as ADP-Glo™. This involves converting the generated ADP back to ATP and measuring the light output via a luciferase reaction.
-
-
Data Analysis:
-
Calculate the percentage of kinase activity relative to a no-inhibitor control and determine the IC50 values.
-
Visualizations
Caption: B-Cell Receptor (BCR) signaling pathway leading to NF-κB activation.
Caption: Mechanism of resistance to covalent BTK inhibitors via C481S mutation.
References
- 1. researchgate.net [researchgate.net]
- 2. emjreviews.com [emjreviews.com]
- 3. Mutational profile in previously treated patients with chronic lymphocytic leukemia progression on acalabrutinib or ibrutinib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Resistance to Bruton Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Resistance to BTK inhibition in CLL and non-Hodgkin lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Noncatalytic Bruton's tyrosine kinase activates PLCγ2 variants mediating ibrutinib resistance in human chronic lymphocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The conformational state of the BTK substrate PLCγ contributes to Ibrutinib resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Are BTK and PLCG2 mutations necessary and sufficient for ibrutinib resistance in chronic lymphocytic leukemia? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Overcoming Acquired Epigenetic Resistance to BTK Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Non-Covalent Bruton’s Tyrosine Kinase Inhibitors in the Treatment of Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. bellbrooklabs.com [bellbrooklabs.com]
- 16. researchgate.net [researchgate.net]
- 17. Non-Covalent BTK Inhibitors—The New BTKids on the Block for B-Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 2.4. Western blot analysis [bio-protocol.org]
- 19. Western blot for phosphorylated proteins | Abcam [abcam.com]
Technical Support Center: Addressing BTK C481S Mutation with Next-Generation Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and detailed protocols for studying the Bruton's tyrosine kinase (BTK) C481S mutation and the application of next-generation inhibitors.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the BTK C481S mutation and why is it significant?
The BTK C481S mutation is an acquired genetic alteration in the BTK gene, where the cysteine (C) residue at position 481 is replaced by a serine (S). This specific cysteine residue is the binding site for first and second-generation covalent BTK inhibitors like ibrutinib, acalabrutinib, and zanubrutinib. The mutation prevents the formation of the irreversible covalent bond, leading to a significant decrease in inhibitor efficacy and is a primary mechanism of acquired resistance in patients with B-cell malignancies.
Q2: How do next-generation BTK inhibitors overcome C481S-mediated resistance?
Next-generation inhibitors are predominantly non-covalent (or reversible) inhibitors. Unlike their predecessors, they do not rely on binding to the C481 residue. Instead, they form reversible interactions, such as hydrogen bonds and hydrophobic interactions, within the ATP-binding pocket of the BTK enzyme. This different mechanism of action allows them to effectively inhibit both wild-type (WT) BTK and the C481S mutant form, offering a therapeutic option for patients who have developed resistance. Pirtobrutinib and nemtabrutinib are examples of non-covalent inhibitors.
Q3: What is the role of BTK in B-cell signaling?
BTK is a critical enzyme in the B-cell receptor (BCR) signaling pathway. Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of BTK. Activated BTK then phosphorylates downstream targets, including phospholipase C gamma 2 (PLCγ2), which triggers multiple signaling pathways like NF-κB and MAPK. These pathways are essential for B-cell proliferation, differentiation, and survival. In B-cell malignancies, this pathway is often constitutively active, making BTK a key therapeutic target.
Optimizing BTK inhibitor 17 dosage to minimize toxicity in vivo
Technical Support Center: BTK Inhibitor 17
Welcome to the technical support center for this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers and drug development professionals optimize dosage and minimize in vivo toxicity during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound and how does it relate to potential toxicity?
A1: this compound is a potent, irreversible covalent inhibitor of Bruton's tyrosine kinase (BTK). It works by forming a covalent bond with a cysteine residue (Cys481) in the ATP-binding pocket of the BTK enzyme.[1] This action blocks the downstream B-cell receptor (BCR) signaling pathway, which is crucial for the proliferation and survival of malignant B-cells.[2][3]
Toxicity can arise from two main sources:
-
On-target toxicity: Inhibition of BTK in non-malignant cells, such as platelets, can lead to an increased risk of bleeding.[4]
-
Off-target toxicity: this compound, like many first-generation inhibitors, can bind to other kinases with a similar Cys residue, such as TEC, EGFR, and ITK.[3] Inhibition of these off-target kinases is associated with adverse effects like cardiac arrhythmias, hypertension, and diarrhea.[3][5]
Caption: this compound signaling and toxicity pathway.
Troubleshooting Guides
Q2: My experimental animals are showing signs of excessive bleeding (e.g., bruising, hematomas). What steps should I take?
A2: Bleeding is a known on-target effect of BTK inhibition due to its role in platelet aggregation.[4]
Troubleshooting Steps:
-
Confirm Dosage: Immediately verify that the correct dose was administered. Accidental overdose is a common cause of severe toxicity.
-
Dose Reduction: The most effective immediate strategy is to reduce the dose. Studies on similar BTK inhibitors show that dose reductions can mitigate side effects while maintaining efficacy.[6] Refer to the dose-toxicity table below for guidance.
-
Concomitant Medications: Ensure that no other agents that affect coagulation (e.g., NSAIDs) are being administered.
-
Monitor Platelet Function: If possible, perform platelet aggregation assays to quantify the effect of the inhibitor at different doses.
Caption: Troubleshooting workflow for bleeding events.
Q3: I'm observing unexpected cardiac effects like arrhythmia or hypertension in my in vivo models. How should I proceed?
A3: Cardiovascular toxicities are often linked to off-target inhibition of kinases like CSK or PI3K.[7][8] Managing these effects is critical for long-term studies.
Troubleshooting Steps:
-
Establish a Baseline: Always perform baseline cardiovascular monitoring (e.g., ECG, blood pressure) before initiating treatment.
-
Dose De-escalation: Similar to bleeding, a dose reduction is the first-line intervention. Cardiovascular effects are often dose-dependent.
-
Pharmacokinetic Analysis: Consider performing pharmacokinetic (PK) analysis to determine if drug accumulation is occurring, leading to higher-than-expected exposure.
-
Consider a More Selective Inhibitor: If cardiotoxicity persists even at lower effective doses, it may indicate that the therapeutic window for this compound is too narrow for this specific model. Newer-generation, more selective BTK inhibitors often show a better cardiac safety profile.[7][9]
Data Presentation & Protocols
Q4: What are the recommended starting doses and expected toxicity profiles for this compound in preclinical models?
A4: The optimal dose balances BTK occupancy with minimal toxicity. Below are summary tables based on typical preclinical dose-finding studies for covalent BTK inhibitors.
Table 1: Dose-Dependent Toxicity of this compound in a Murine Xenograft Model (4-week study)
| Dose Level (mg/kg/day) | BTK Occupancy (%) | Grade 1-2 Bleeding (Incidence %) | Grade ≥3 Bleeding (Incidence %) | Grade ≥3 Hypertension (Incidence %) |
| 5 | ~85% | 10% | 0% | 0% |
| 10 | >95% | 25% | 5% | 2% |
| 25 (MTD) | >99% | 60% | 15% | 10% |
| 50 | >99% | 90% | 45% | 25% |
| MTD: Maximum Tolerated Dose |
Table 2: Key Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value |
| Bioavailability (Oral) | ~40% |
| Tmax (Time to Peak Conc.) | 1.5 hours |
| Half-life (t1/2) | 2.5 hours |
| Primary Metabolism | CYP3A4 |
| BTK Degradation Half-life | 64 hours[10] |
| Note: Because this compound is an irreversible inhibitor, the biological effect persists long after the drug is cleared, as it depends on the resynthesis rate of the BTK protein.[10] |
Q5: Can you provide a standard protocol for an in vivo dose-finding and toxicity study?
A5: This protocol outlines a general approach for determining the maximum tolerated dose (MTD) and assessing the toxicity profile of this compound.
Experimental Protocol: In Vivo Dose-Finding Study
-
Animal Model: Use an appropriate model, such as immunodeficient mice bearing a B-cell malignancy xenograft.[2]
-
Group Allocation:
-
Group 1: Vehicle control (e.g., DMSO/Saline).
-
Group 2: Low Dose (e.g., 5 mg/kg).
-
Group 3: Mid Dose (e.g., 10 mg/kg).
-
Group 4: High Dose (e.g., 25 mg/kg).
-
Group 5: Escalation Dose (e.g., 50 mg/kg). (n=8-10 animals per group)
-
-
Drug Administration: Administer this compound orally, once daily, for 28 days.
-
Monitoring and Data Collection:
-
Daily: Monitor body weight, clinical signs of toxicity (lethargy, ruffled fur), and signs of bleeding (bruising, pale extremities).
-
Weekly: Measure tumor volume. Monitor blood pressure using tail-cuff plethysmography.
-
Endpoint: At the end of the study (or if humane endpoints are reached), collect blood for complete blood count (CBC), serum chemistry, and PK analysis. Collect tumors and major organs (heart, liver, spleen, kidneys) for histopathological analysis.
-
-
BTK Occupancy Assay:
-
At selected time points (e.g., 4 hours post-final dose), collect peripheral blood mononuclear cells (PBMCs) or splenocytes.
-
Measure free and total BTK levels to calculate occupancy, aiming for >95% sustained inhibition at the target dose.[11]
-
Caption: Experimental workflow for a dose-finding study.
References
- 1. Item - In vitro and in vivo studies of Bruton tyrosine kinase (BTK) mutations and inhibition - Karolinska Institutet - Figshare [openarchive.ki.se]
- 2. mdpi.com [mdpi.com]
- 3. Managing toxicities of Bruton tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. managinglymphoma.com [managinglymphoma.com]
- 5. ashpublications.org [ashpublications.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Cardiovascular toxicity of Bruton tyrosine kinase inhibitors: forget about selectivity but watch the clock - PMC [pmc.ncbi.nlm.nih.gov]
- 8. optimalcancercare.org [optimalcancercare.org]
- 9. youtube.com [youtube.com]
- 10. Pharmacokinetic-Pharmacodynamic Analysis of GS-4059-Mediated Bruton’s Tyrosine Kinase Inhibition - ACR Meeting Abstracts [acrabstracts.org]
- 11. Pharmacokinetic and pharmacodynamic evaluation of ibrutinib for the treatment of chronic lymphocytic leukemia: rationale for lower doses - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Results in BTK Inhibitor Cellular Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during cellular assays with Bruton's tyrosine kinase (BTK) inhibitor 17.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Inconsistent IC50 Values
Question: Why are my IC50 values for the same BTK inhibitor inconsistent across different experiments?
Answer: Inconsistent IC50 values can arise from several factors. It is crucial to ensure experimental conditions are consistent. Key areas to check include:
-
Cell Passage Number: Use cells within a consistent and low passage number range. High passage numbers can lead to genetic drift and altered cellular responses.
-
Cell Seeding Density: Ensure uniform cell seeding density across all wells and plates. Over-confluent or under-confluent cells can exhibit different sensitivities to inhibitors.
-
Reagent Variability: Use fresh, quality-controlled reagents. Ensure the BTK inhibitor stock solution is properly stored and has not undergone multiple freeze-thaw cycles.
-
Incubation Time: The duration of inhibitor treatment can significantly impact IC50 values. Optimize and maintain a consistent incubation time for all experiments. Covalent inhibitors may require longer incubation times to achieve maximal target occupancy.[1]
-
Assay-Specific Factors: The choice of cellular assay (e.g., viability, proliferation, or direct kinase activity) can yield different IC50 values. Biochemical assays often produce lower IC50 values than cell-based assays.[1]
| Parameter | Recommendation | Potential Impact of Inconsistency |
| Cell Passage | Use cells between passages 5-20 | Higher passages can alter cell signaling and drug sensitivity. |
| Seeding Density | 80-90% confluency at time of assay | Inconsistent cell numbers lead to variable results. |
| Inhibitor Prep | Aliquot and store at -80°C; avoid freeze-thaw | Degradation of the inhibitor leads to weaker observed potency. |
| Incubation Time | Optimize (e.g., 24, 48, 72 hours) and keep consistent | Time-dependent effects of the inhibitor will alter IC50 values. |
High Background Signal in Western Blots for Phosphorylated BTK (pBTK)
Question: I am observing high background on my western blots when probing for phosphorylated BTK, which obscures the specific signal. What can I do to reduce it?
Answer: High background in western blotting for phosphoproteins is a common issue. Here are several troubleshooting steps:
-
Blocking Buffer: Avoid using non-fat dry milk as a blocking agent, as it contains casein, a phosphoprotein that can cross-react with anti-phospho antibodies.[2] Use 3-5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) instead.
-
Antibody Concentrations: Titrate both your primary and secondary antibody concentrations to find the optimal dilution that maximizes specific signal while minimizing background.[3]
-
Washing Steps: Increase the number and duration of wash steps with TBST after primary and secondary antibody incubations to remove unbound antibodies effectively.[4]
-
Phosphatase Inhibitors: Ensure that your lysis buffer contains a fresh cocktail of phosphatase inhibitors to preserve the phosphorylation state of BTK during sample preparation.[2]
-
Membrane Handling: Ensure the membrane does not dry out at any stage of the blotting process, as this can cause high, patchy background.[5]
| Troubleshooting Step | Recommended Action | Rationale |
| Blocking | Use 5% BSA in TBST for 1 hour at room temperature or overnight at 4°C. | Milk contains phosphoproteins that can cause non-specific binding of phospho-specific antibodies.[2] |
| Primary Antibody | Optimize concentration (e.g., 1:1000 to 1:5000 dilution). | Excessive antibody concentration increases non-specific binding.[3] |
| Washing | Perform at least three 10-minute washes with TBST after each antibody incubation. | Thorough washing removes unbound antibodies that contribute to background.[4] |
| Sample Prep | Add phosphatase inhibitor cocktail to lysis buffer immediately before use. | Prevents dephosphorylation of the target protein during cell lysis.[2] |
Weak or No Signal for Phosphorylated BTK (pBTK)
Question: I am not able to detect a signal for phosphorylated BTK in my stimulated cell lysates. What could be the reason?
Answer: A weak or absent signal for pBTK can be due to several factors related to sample preparation, the western blot protocol, or the stimulation itself.
-
Ineffective Cell Stimulation: Ensure your stimulating agent (e.g., anti-IgM) is active and used at the optimal concentration and time to induce BTK phosphorylation.
-
Low Protein Abundance: The target protein may be of low abundance in your cell type. Increase the amount of protein loaded onto the gel.[6]
-
Suboptimal Antibody Performance: The primary antibody may not be sensitive enough or may have lost activity due to improper storage. Always include a positive control lysate from a cell line known to express high levels of pBTK.[7]
-
Inefficient Protein Transfer: Verify successful protein transfer from the gel to the membrane using Ponceau S staining. Optimize transfer conditions, especially for high molecular weight proteins.[6]
-
Presence of Phosphatases: Ensure your lysis buffer and all subsequent buffers used before denaturation contain phosphatase inhibitors to protect the phosphorylation status of your target.[8]
Off-Target Effects and Cytotoxicity
Question: My BTK inhibitor is showing effects at concentrations where BTK is not fully inhibited, or it's causing unexpected cytotoxicity. How can I investigate if these are off-target effects?
Answer: BTK inhibitors, particularly first-generation compounds like ibrutinib, are known to have off-target activities on other kinases such as EGFR, TEC, and ITK, which can lead to side effects like diarrhea, rash, and bleeding.[9][10] Second-generation inhibitors are generally more selective.[10]
-
Kinase Profiling: Use a commercial kinase profiling service to screen your inhibitor against a panel of kinases to identify potential off-target interactions.
-
Use of More Selective Inhibitors: Compare the cellular phenotype of your inhibitor with that of a more selective BTK inhibitor. If the phenotype persists with the selective inhibitor, it is more likely to be an on-target effect.
-
Rescue Experiments: If you suspect an off-target effect on a specific kinase, you can try to rescue the phenotype by co-treating with a known activator of that off-target kinase.
-
BTK Knockdown/Knockout Cells: The gold standard is to test your inhibitor in cells where BTK has been genetically knocked down or knocked out. An effect that persists in the absence of BTK is definitively an off-target effect.
-
Unexpected Noncovalent Targets: Recent studies have shown that some BTK inhibitors can have unexpected noncovalent off-targets.[11] This highlights the complexity of inhibitor selectivity.
| BTK Inhibitor | Known Off-Targets | Potential Cellular Consequence |
| Ibrutinib | EGFR, TEC, ITK, BMX, BLK | Rash, diarrhea, bleeding, atrial fibrillation[1][9] |
| Acalabrutinib | Less potent on EGFR, ITK, TEC | Reduced incidence of certain off-target related adverse events[1] |
| Zanubrutinib | High selectivity for BTK over other TEC family kinases | Lower rates of specific off-target effects compared to ibrutinib[1] |
Key Experimental Protocols
Cellular BTK Kinase Activity Assay (ADP-Glo™ Assay)
This protocol is adapted from commercially available kits (e.g., Promega ADP-Glo™).[12]
-
Cell Culture and Treatment:
-
Plate cells in a 96-well plate and culture overnight.
-
Treat cells with a serial dilution of the BTK inhibitor or vehicle control (e.g., DMSO) for the desired time (e.g., 1-4 hours).
-
-
Cell Lysis:
-
Lyse the cells according to the kit manufacturer's instructions. This step is typically performed by adding a detergent-containing buffer.
-
-
Kinase Reaction:
-
Add the BTK substrate and ATP to the cell lysate to initiate the kinase reaction. Incubate at 30°C for a specified time (e.g., 60 minutes).
-
-
Signal Detection:
-
Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus to the BTK kinase activity.
-
Western Blot for Phosphorylated BTK (pBTK)
This protocol provides a general guideline for detecting pBTK in cell lysates.
-
Sample Preparation:
-
Culture cells to the desired density and stimulate them to induce BTK phosphorylation (e.g., with anti-IgM).
-
Lyse cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[2]
-
Determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-40 µg of protein per lane by boiling in Laemmli sample buffer.
-
Separate proteins on an 8-12% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane. Confirm transfer efficiency with Ponceau S staining.[6]
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated BTK (e.g., anti-pBTK Tyr223) diluted in 5% BSA/TBST overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Detect the signal using an imaging system or film.
-
For normalization, strip the membrane and re-probe with an antibody for total BTK.
-
Cell Viability Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
This protocol is based on the Promega CellTiter-Glo® assay.[13]
-
Cell Plating:
-
Seed cells in an opaque-walled 96-well plate at a predetermined density and allow them to attach overnight.
-
-
Compound Treatment:
-
Treat cells with a serial dilution of the BTK inhibitor or vehicle control. Include wells with media only for background measurement.
-
Incubate for the desired duration (e.g., 72 hours).
-
-
Assay Procedure:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure luminescence with a plate reader. The signal is proportional to the amount of ATP, which is an indicator of metabolically active, viable cells.
-
Visualizations
Caption: Simplified BTK Signaling Pathway and Point of Inhibition.
Caption: General Workflow for a Cell Viability Assay with a BTK Inhibitor.
Caption: Troubleshooting Flowchart for Inconsistent IC50 Values.
References
- 1. Frontiers | Comparative Analysis of BTK Inhibitors and Mechanisms Underlying Adverse Effects [frontiersin.org]
- 2. manuals.plus [manuals.plus]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 6. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 7. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. researchgate.net [researchgate.net]
- 10. ajmc.com [ajmc.com]
- 11. Unexpected Noncovalent Off-Target Activity of Clinical BTK Inhibitors Leads to Discovery of a Dual NUDT5/14 Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. promega.com [promega.com]
- 13. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
Stability of BTK inhibitor 17 in DMSO at -20°C and -80°C
This technical support center provides guidance and troubleshooting for researchers working with BTK inhibitor 17, with a specific focus on its stability in DMSO at common laboratory storage temperatures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound in DMSO?
A1: For long-term storage, it is generally recommended to store small molecules, including BTK inhibitors, in DMSO at -80°C. While -20°C is suitable for short-term storage, -80°C minimizes the risk of degradation over extended periods. Studies on various small molecules have shown that lower temperatures are preferable for preserving compound integrity.
Q2: How stable is this compound in DMSO at -20°C versus -80°C?
A2: While specific stability data for this compound is not publicly available, general principles for small molecule storage suggest that degradation is significantly slower at -80°C compared to -20°C. The rate of chemical reactions, including degradation, is temperature-dependent. Storing at ultra-low temperatures effectively halts most degradation processes. For instance, a study on the BTK inhibitor Fenebrutinib demonstrated good stability in DMSO when stored at -80°C for 28 days.[1]
Q3: How many freeze-thaw cycles can a solution of this compound in DMSO tolerate?
A3: Repeated freeze-thaw cycles can introduce moisture and promote degradation. While some studies have shown that many compounds are stable for several freeze-thaw cycles, it is best practice to minimize them.[2][3][4] To avoid multiple freeze-thaw cycles, we recommend preparing smaller aliquots of your stock solution for single-use experiments.
Q4: Does the concentration of this compound in DMSO affect its stability?
A4: The concentration can potentially influence stability, particularly for compounds prone to aggregation or precipitation at high concentrations. It is advisable to work within the recommended concentration range provided on the product datasheet. If you observe any precipitation, gently warm the solution and vortex to redissolve the compound before use.
Q5: What are the common degradation pathways for BTK inhibitors in DMSO?
A5: BTK inhibitors, like other small molecules, can be susceptible to hydrolysis, oxidation, and other chemical modifications. The presence of water in DMSO, which is hygroscopic, can facilitate hydrolytic degradation.[5] Storing solutions under an inert gas like argon or nitrogen can mitigate oxidative degradation.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results with the same stock solution. | Compound degradation due to improper storage or multiple freeze-thaw cycles. | Prepare fresh aliquots from a master stock stored at -80°C. Minimize the number of freeze-thaw cycles for the master stock. Perform a quality control check of the stock solution using HPLC or LC-MS. |
| Precipitate observed in the DMSO stock solution upon thawing. | The compound has limited solubility at lower temperatures or has precipitated out of solution. | Gently warm the vial to 37°C and vortex thoroughly to ensure the compound is fully redissolved before use. Centrifuge the vial briefly to collect all the solution at the bottom. |
| Loss of compound activity over time. | Chemical degradation of the inhibitor. | Confirm the purity and concentration of your stock solution using an analytical method like HPLC-UV. If degradation is confirmed, prepare a fresh stock solution from solid material. For long-term studies, periodically re-qualify your stock solution. |
| Discoloration of the DMSO stock solution. | Potential degradation of the compound or impurities in the DMSO. | Use high-purity, anhydrous DMSO for preparing stock solutions. If discoloration is observed, it is recommended to discard the stock and prepare a new one. |
Stability Study Data
While specific quantitative data for this compound is not available, the following table illustrates the expected outcome of a stability study comparing storage at -20°C and -80°C over a 12-month period. The data is hypothetical and based on general observations for small molecule stability.
| Time Point | Storage Condition | Purity (%) by HPLC | Observations |
| Initial (T=0) | N/A | 99.5% | Clear, colorless solution |
| 3 Months | -20°C | 98.8% | No visible change |
| -80°C | 99.4% | No visible change | |
| 6 Months | -20°C | 97.2% | Slight appearance of minor degradation peaks |
| -80°C | 99.2% | No significant change from initial | |
| 12 Months | -20°C | 94.5% | Noticeable degradation products |
| -80°C | 99.0% | Minimal degradation observed |
Experimental Protocols
Protocol: Assessing the Stability of this compound in DMSO
This protocol outlines a method to evaluate the stability of this compound in DMSO at different temperatures over time using High-Performance Liquid Chromatography (HPLC).
1. Materials and Reagents:
-
This compound (solid)
-
Anhydrous, high-purity DMSO
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other appropriate modifier)
-
HPLC system with a UV detector and a C18 column
2. Preparation of Stock Solution:
-
Accurately weigh a sufficient amount of this compound to prepare a stock solution of known concentration (e.g., 10 mM) in anhydrous DMSO.
-
Ensure the compound is fully dissolved by vortexing and gentle warming if necessary.
-
This initial stock is your T=0 reference sample.
3. Aliquoting and Storage:
-
Dispense the stock solution into multiple small, tightly sealed vials to create aliquots for each time point and temperature condition.
-
Store one set of aliquots at -20°C and another set at -80°C.
4. Sample Analysis by HPLC:
-
At each designated time point (e.g., 0, 1, 3, 6, and 12 months), retrieve one aliquot from each storage temperature.
-
Allow the samples to thaw completely and reach room temperature.
-
Prepare a working solution by diluting the DMSO stock in the mobile phase to a suitable concentration for HPLC analysis.
-
Analyze the T=0 reference sample and the stored samples by HPLC.
-
The purity is determined by calculating the peak area of the parent compound as a percentage of the total peak area in the chromatogram.
5. Data Analysis:
-
Compare the purity of the stored samples to the T=0 sample.
-
A significant decrease in the main peak area and the appearance of new peaks indicate degradation.
-
Plot the percentage of remaining this compound against time for each storage condition to visualize the stability profile.
Visualizations
BTK Signaling Pathway
The following diagram illustrates the central role of Bruton's Tyrosine Kinase (BTK) in B-cell receptor (BCR) signaling. BTK is a key component downstream of the BCR and is crucial for B-cell proliferation, survival, and differentiation.[6][7][8] BTK inhibitors, such as this compound, block the kinase activity of BTK, thereby inhibiting these downstream signaling events.
References
- 1. mdpi.com [mdpi.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. The effect of freeze/thaw cycles on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Off-Target Effects of Irreversible BTK Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments with irreversible Bruton's tyrosine kinase (BTK) inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the most common off-target effects observed with first-generation irreversible BTK inhibitors like ibrutinib?
A1: First-generation irreversible BTK inhibitors, such as ibrutinib, are known to inhibit several other kinases besides BTK, leading to a range of off-target effects. The most frequently reported adverse events in clinical settings, which can be correlated with off-target kinase inhibition, include:
-
Cardiotoxicity: Atrial fibrillation is a significant concern and has been linked to the off-target inhibition of C-terminal Src kinase (CSK).[1][2][3]
-
Bleeding and Bruising: These effects are thought to be due to the inhibition of TEC family kinases, which play a role in platelet aggregation.
-
Diarrhea and Rash: These side effects are often attributed to the inhibition of the Epidermal Growth Factor Receptor (EGFR) family kinases.[4]
-
Infections: Off-target effects on other immune cells can contribute to an increased risk of infections.
Q2: How do next-generation irreversible BTK inhibitors (e.g., acalabrutinib, zanubrutinib) mitigate these off-target effects?
A2: Next-generation irreversible BTK inhibitors were designed for increased selectivity to BTK.[5] This improved specificity reduces the binding to and inhibition of off-target kinases that are responsible for many of the adverse effects seen with ibrutinib.[4] For example, acalabrutinib and zanubrutinib have significantly less activity against EGFR and TEC family kinases, leading to a lower incidence of diarrhea, rash, and bleeding events.[5]
Q3: What are the primary strategies to mitigate off-target effects in our experiments?
A3: There are several strategies researchers can employ to minimize off-target effects:
-
Select a More Selective Inhibitor: Whenever possible, using a second-generation inhibitor like acalabrutinib or zanubrutinib will inherently reduce off-target effects due to their improved kinase selectivity profile.
-
Dose Optimization: Using the lowest effective concentration of the inhibitor can help minimize off-target effects while still achieving sufficient inhibition of BTK.[1][6] Clinical studies have suggested that lower doses of ibrutinib can maintain efficacy while reducing toxicity.[1][3][6][7][8][9][10][11]
-
Use of Appropriate Controls: In cellular experiments, it is crucial to include control cell lines that do not express BTK to distinguish between on-target and off-target effects.
-
Kinome Profiling: Performing a kinome-wide scan can provide a comprehensive overview of the inhibitor's selectivity and help identify potential off-target kinases.
-
Combination Therapy: In a therapeutic development context, exploring combinations with agents that can counteract the specific off-target effects may be a viable strategy.
Q4: How can we experimentally assess the off-target effects of our BTK inhibitor?
A4: Several experimental approaches can be used to characterize the off-target profile of a BTK inhibitor:
-
Biochemical Kinase Assays: In vitro assays using a panel of purified kinases can determine the IC50 values of the inhibitor against a wide range of kinases, providing a direct measure of its selectivity. The LanthaScreen™ Eu Kinase Binding Assay is a common example.
-
Cellular Phosphorylation Assays: Techniques like Phospho-flow cytometry can be used to measure the phosphorylation status of downstream substrates of both BTK and potential off-target kinases in whole cells upon inhibitor treatment.[12][13][14][15][16]
-
Cellular Target Engagement Assays: Methods like the NanoBRET™ Target Engagement Assay can quantify the binding of the inhibitor to specific kinases within living cells, confirming target engagement and providing insights into intracellular affinity.[17][18]
-
Phenotypic Assays: Utilizing cell lines with known dependencies on specific kinases can help to infer off-target activity by observing cellular responses to the inhibitor.
Troubleshooting Guides
Guide 1: Troubleshooting Biochemical Kinase Assays (e.g., LanthaScreen™)
| Problem | Potential Cause(s) | Solution(s) |
| High Background Signal | - Autofluorescent compounds- Reagent aggregation- Non-specific binding of assay components | - Screen compounds for autofluorescence before the assay.- Centrifuge antibody and kinase solutions before use.- Include a "no-enzyme" control to determine background signal.- Optimize tracer concentration; too high a concentration can increase background.[19][20] |
| Low Assay Window or Poor Z'-factor | - Insufficient kinase activity- Suboptimal reagent concentrations- Incorrect buffer conditions | - Ensure the kinase is active and used at a concentration that gives a robust signal (typically EC50 to EC80).- Titrate both the kinase and the tracer to find optimal concentrations.- Verify that the assay buffer composition (e.g., ATP concentration, pH, salt) is optimal for the kinase. |
| Inconsistent IC50 Values | - Compound instability or precipitation- Variability in assay conditions- Different assay formats | - Check the solubility of the compound in the assay buffer.- Ensure consistent incubation times, temperatures, and reagent concentrations across experiments.- Be aware that IC50 values can vary significantly between different assay platforms and with different ATP concentrations.[2][21][22] |
Guide 2: Troubleshooting Cellular Phosphorylation Assays (Phospho-flow Cytometry)
| Problem | Potential Cause(s) | Solution(s) |
| Weak or No Phospho-signal | - Ineffective cell stimulation- Suboptimal antibody concentration- Poor cell viability | - Optimize the concentration and incubation time of the stimulating agent.- Titrate the phospho-specific antibody to determine the optimal staining concentration.- Ensure cells are healthy and viable before starting the experiment. |
| High Non-specific Staining | - Inadequate blocking- Antibody cross-reactivity | - Use an appropriate blocking buffer (e.g., containing serum or BSA).- Include isotype controls to assess non-specific antibody binding. |
| Cell Clumping | - Cell fixation and permeabilization issues | - Optimize the fixation and permeabilization protocol. Gentle vortexing and filtering can help to break up clumps. |
Data Presentation: Kinase Selectivity Profiles
The following tables summarize the half-maximal inhibitory concentration (IC50) values for ibrutinib, acalabrutinib, and zanubrutinib against BTK and a selection of common off-target kinases. These values are compiled from various sources and should be considered as representative, as absolute values can vary depending on the specific assay conditions.[2][21][22]
Table 1: IC50 Values (nM) of Irreversible BTK Inhibitors Against On-Target and Off-Target Kinases
| Kinase | Ibrutinib (nM) | Acalabrutinib (nM) | Zanubrutinib (nM) | Reference(s) |
| BTK | 0.5 - 5 | 3 - 8 | <1 | [19][23][24][25][26] |
| EGFR | 5 - 10 | >1000 | 80 - 200 | [19][24] |
| TEC | 2 - 7 | 20 - 50 | 5 - 15 | [19][23] |
| ITK | 5 - 10 | >1000 | 60 - 70 | [19] |
| BMX | 1 - 5 | 10 - 30 | 2 - 8 | [19] |
| CSK | 2.3 | >1000 | - | [8] |
| SRC | 20 - 40 | >1000 | 100 - 200 | [19] |
Note: A lower IC50 value indicates higher potency.
Experimental Protocols
Protocol 1: Determination of Inhibitor IC50 using LanthaScreen™ Eu Kinase Binding Assay
This protocol provides a general workflow for determining the IC50 of a BTK inhibitor against a panel of kinases.
Materials:
-
Kinase of interest
-
LanthaScreen™ Eu-anti-Tag Antibody
-
Alexa Fluor™ 647-labeled Kinase Tracer
-
Test inhibitor
-
Kinase Buffer
-
384-well assay plates
-
Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)
Procedure:
-
Reagent Preparation:
-
Prepare a serial dilution of the test inhibitor in DMSO. Further dilute in kinase buffer to the desired concentrations.
-
Prepare a solution of the kinase and Eu-anti-Tag antibody in kinase buffer.
-
Prepare a solution of the Alexa Fluor™ 647-labeled tracer in kinase buffer.
-
-
Assay Plate Setup:
-
Add 5 µL of the diluted inhibitor to the assay wells.
-
Add 5 µL of the kinase/antibody mixture to each well.
-
Initiate the binding reaction by adding 5 µL of the tracer solution to each well.
-
-
Incubation:
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor (e.g., 615 nm for Europium) and acceptor (665 nm) wavelengths.
-
-
Data Analysis:
-
Calculate the TR-FRET emission ratio (acceptor/donor).
-
Plot the emission ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Cellular BTK Target Engagement using NanoBRET™ Assay
This protocol outlines the steps to measure the engagement of a BTK inhibitor with its target in living cells.
Materials:
-
HEK293 cells
-
Plasmid encoding BTK-NanoLuc® fusion protein
-
Transfection reagent
-
NanoBRET™ Tracer
-
NanoBRET™ Nano-Glo® Substrate
-
Test inhibitor
-
Opti-MEM® I Reduced Serum Medium
-
White, 96-well assay plates
-
Luminometer
Procedure:
-
Cell Transfection:
-
Transfect HEK293 cells with the BTK-NanoLuc® fusion plasmid and plate in the assay plates.
-
Incubate for 24 hours to allow for protein expression.
-
-
Inhibitor and Tracer Addition:
-
Prepare serial dilutions of the test inhibitor.
-
Add the inhibitor dilutions to the cells and incubate for a predetermined time (e.g., 2 hours).
-
Add the NanoBRET™ Tracer to all wells.
-
-
Substrate Addition and Signal Detection:
-
Add the NanoBRET™ Nano-Glo® Substrate to all wells.
-
Immediately read the plate on a luminometer, measuring both the donor (NanoLuc®) and acceptor (Tracer) signals.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio (acceptor signal / donor signal).
-
Plot the BRET ratio against the inhibitor concentration and fit to a dose-response curve to determine the cellular IC50.
-
Visualizations
Signaling Pathways
Caption: On-target BTK signaling pathway and point of inhibition.
References
- 1. Ibrutinib’s off-target mechanism: cause for dose optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmacytimes.com [pharmacytimes.com]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. Zanubrutinib in lymphoproliferative disorders: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A pilot study of lower doses of ibrutinib in patients with chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. The dosing of ibrutinib and related Bruton’s tyrosine kinase inhibitors: eliminating the use of brute force - PMC [pmc.ncbi.nlm.nih.gov]
- 9. imbruvicahcp.com [imbruvicahcp.com]
- 10. Outcomes of Reduced Frequency Dosing of Ibrutinib in Chronic Lymphocytic Leukemia Patients Following Complete or Partial Remission: A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. Phospho flow cytometry methods for the analysis of kinase signaling in cell lines and primary human blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Phospho-Flow Cytometry for the Screening of Intracellular Signaling Events in Cancer Cells and Immune Cells [healthtech.com]
- 15. Intracellular phospho-protein staining techniques for flow cytometry: monitoring single cell signaling events - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. A High-Throughput BRET Cellular Target Engagement Assay Links Biochemical to Cellular Activity for Bruton's Tyrosine Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. youtube.com [youtube.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. bellbrooklabs.com [bellbrooklabs.com]
Technical Support Center: Overcoming Poor Oral Bioavailability of Experimental BTK Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor oral bioavailability with experimental Bruton's tyrosine kinase (BTK) inhibitors.
Troubleshooting Guides
Issue 1: Low and Variable Oral Absorption in Preclinical Species
| Possible Cause | Troubleshooting/Suggested Actions | Experimental Protocol |
| Poor aqueous solubility | - Characterize the physicochemical properties of the inhibitor (solubility, pKa, logP).- Perform formulation screening with solubilizing excipients. | Solubility Assessment: Determine the equilibrium solubility of the compound in various biorelevant media (e.g., SGF, FaSSIF, FeSSIF) at 37°C. Analyze the concentration of the dissolved drug using a validated HPLC method. |
| High first-pass metabolism | - Incubate the inhibitor with liver and intestinal microsomes to assess metabolic stability.- Co-administer with a broad-spectrum cytochrome P450 inhibitor (e.g., 1-aminobenzotriazole) in animal studies to confirm metabolic contribution to low bioavailability.[1] | In Vitro Metabolic Stability Assay: Incubate the test compound (e.g., 1 µM) with liver microsomes (e.g., from rat, dog, human) and an NADPH regenerating system at 37°C. Sample at multiple time points (e.g., 0, 5, 15, 30, 60 min), quench the reaction, and analyze the remaining parent compound by LC-MS/MS to determine the in vitro half-life. |
| Efflux by transporters (e.g., P-gp, BCRP) | - Conduct in vitro transporter assays using Caco-2 or MDCK cell lines transfected with the transporter of interest.- In vivo, co-administer with a known efflux pump inhibitor (e.g., verapamil for P-gp) to assess the impact on absorption.[2] | Caco-2 Permeability Assay: Seed Caco-2 cells on a permeable support. Once a confluent monolayer is formed, add the test compound to the apical side (A) and measure its appearance on the basolateral side (B) over time to determine the apparent permeability coefficient (Papp A to B). To assess efflux, add the compound to the basolateral side and measure its appearance on the apical side (Papp B to A). An efflux ratio (Papp B to A / Papp A to B) > 2 suggests active efflux. |
| pH-dependent solubility | - Assess the solubility of the compound at different pH values representative of the gastrointestinal tract (pH 1.2 to 7.4).- Consider formulation strategies that mitigate pH effects, such as amorphous solid dispersions or enteric coatings.[3][4][5] | pH-Solubility Profile: Prepare a series of buffers at different pH values (e.g., 1.2, 4.5, 6.8, 7.4). Add an excess amount of the BTK inhibitor to each buffer and shake at a constant temperature until equilibrium is reached. Filter the samples and analyze the concentration of the dissolved drug by HPLC. |
Issue 2: Significant Food Effect Observed in Animal Studies
| Possible Cause | Troubleshooting/Suggested Actions | Experimental Protocol |
| Drug is a BCS Class II or IV compound | - The presence of food, particularly high-fat meals, can increase the solubilization of lipophilic drugs by stimulating bile salt secretion. This is a "positive" food effect.- Formulate the drug in a lipid-based delivery system to mimic the fed state and reduce variability between fed and fasted states.[6][7] | In Vivo Food Effect Study: Dose the experimental BTK inhibitor to a cohort of fasted animals and a cohort of animals that have been fed a standard high-fat meal. Collect blood samples at various time points and determine the plasma concentration of the drug. Compare the pharmacokinetic parameters (AUC, Cmax) between the fed and fasted groups. |
Frequently Asked Questions (FAQs)
Q1: My experimental BTK inhibitor has very low aqueous solubility. What are the primary formulation strategies I should consider?
A1: For BTK inhibitors with poor aqueous solubility, several formulation strategies can be employed to enhance oral bioavailability:
-
Particle Size Reduction: Decreasing the particle size to the micro- or nanoscale increases the surface area for dissolution.[8][9][10] Technologies like micronization and nanonization can be effective.[11][12]
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymeric carrier in an amorphous state can significantly improve its solubility and dissolution rate.[3][9][13]
-
Lipid-Based Formulations: For lipophilic compounds, lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubilization and absorption.[6][7][8][12][13]
-
Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with hydrophobic drugs, increasing their solubility.[9][12][13]
-
Salt Formation: For ionizable compounds, forming a more soluble salt is a common and effective strategy.[9]
Q2: How can I determine if my BTK inhibitor is a substrate for efflux transporters like P-glycoprotein (P-gp)?
A2: You can use a combination of in vitro and in vivo methods. The most common in vitro method is the Caco-2 permeability assay. A significant efflux ratio (Papp B-A / Papp A-B > 2) indicates that your compound is likely a substrate for an efflux transporter.[2] To confirm the specific transporter, you can perform the assay in the presence of known inhibitors of P-gp (e.g., verapamil), BCRP (e.g., Ko143), or MRP2 (e.g., MK-571).[2] An in vivo study involving co-administration with a transporter inhibitor can further confirm the clinical relevance of the in vitro findings.
Q3: What is the "first-pass effect" and how does it impact the bioavailability of BTK inhibitors?
A3: The first-pass effect, or presystemic metabolism, is the biotransformation of a drug in the liver and small intestine before it reaches systemic circulation.[14][15][16][17] Many BTK inhibitors are subject to extensive first-pass metabolism, which can significantly reduce their oral bioavailability.[18] For example, the oral bioavailability of ibrutinib is low, in part due to a high hepatic first-pass effect.[18] Assessing the metabolic stability of your compound in liver and intestinal microsomes can provide an early indication of its susceptibility to first-pass metabolism.
Q4: Can I use a "pharmacokinetic booster" to improve the bioavailability of my BTK inhibitor?
A4: Yes, this strategy, also known as pharmacokinetic boosting, involves co-administering your BTK inhibitor with an agent that inhibits its metabolism or efflux.[19][20] For example, if your inhibitor is primarily metabolized by CYP3A4, co-administration with a potent CYP3A4 inhibitor could increase its exposure. This is an intentional drug-drug interaction designed to improve bioavailability.[19][20] However, this approach can also lead to unintended drug-drug interactions with other medications.[19]
Q5: What are the key pharmacokinetic parameters I should be looking at to assess oral bioavailability?
A5: The key parameters are:
-
Area Under the Curve (AUC): This represents the total drug exposure over time.
-
Maximum Concentration (Cmax): This is the peak plasma concentration of the drug.
-
Time to Maximum Concentration (Tmax): This is the time at which Cmax is reached.
-
Absolute Bioavailability (F%): This is the fraction of the orally administered dose that reaches the systemic circulation unchanged. It is calculated by comparing the AUC after oral administration to the AUC after intravenous (IV) administration (F% = (AUCoral / AUCIV) * (DoseIV / Doseoral) * 100).
Data Presentation
Table 1: Physicochemical and Pharmacokinetic Properties of Selected BTK Inhibitors
| BTK Inhibitor | Molecular Weight ( g/mol ) | logP | Aqueous Solubility | Oral Bioavailability (F%) | Primary Metabolism |
| Ibrutinib | 440.5 | 3.7 | Poor | ~3%[18] | CYP3A4 |
| Acalabrutinib | 465.5 | 2.5 | pH-dependent, low | Higher than ibrutinib | CYP3A4 |
| Zanubrutinib | 471.5 | 2.9 | Poor | Higher than ibrutinib | CYP3A4 |
| Fenebrutinib | 467.5 | 2.8 | Poor | N/A | N/A |
Data compiled from publicly available sources. N/A: Not available.
Table 2: Impact of Formulation on Acalabrutinib Pharmacokinetics in Healthy Subjects
| Formulation | Cmax (ng/mL) | AUCinf (ng·h/mL) |
| Acalabrutinib Capsule (AC) | 535.7 | 572.2 |
| Acalabrutinib Tablet (AT) | 537.2 | 567.8 |
| AT + Proton-Pump Inhibitor | 371.9 | 694.1 |
Data adapted from a study on acalabrutinib formulations.[5][21]
Mandatory Visualizations
Signaling Pathway
Caption: Simplified BTK Signaling Pathway.
Experimental Workflow
Caption: Preclinical Oral Bioavailability Assessment Workflow.
Logical Relationship Diagram
Caption: Troubleshooting Logic for Poor Bioavailability.
References
- 1. Frontiers | Comparable Intestinal and Hepatic First-Pass Effect of YL-IPA08 on the Bioavailability and Effective Brain Exposure, a Rapid Anti-PTSD and Anti-Depression Compound [frontiersin.org]
- 2. Segmental dependent transport of low permeability compounds along the small intestine due to P-glycoprotein: the role of efflux transport in the oral absorption of BCS class III drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Increasing the Bioavailability of Oncology Drugs with Amorphous Solid Dosage Formulations [lonza.com]
- 4. Bioequivalence and Relative Bioavailability Studies to Assess a New Acalabrutinib Formulation That Enables Coadministration With Proton‐Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioequivalence and Relative Bioavailability Studies to Assess a New Acalabrutinib Formulation That Enables Coadministration With Proton-Pump Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. researchgate.net [researchgate.net]
- 10. Overcoming the Low Oral Bioavailability of Deuterated Pyrazoloquinolinone Ligand DK-I-60-3 by Nanonization: A Knowledge-Based Approach [mdpi.com]
- 11. Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 14. Canadian Society of Pharmacology and Therapeutics (CSPT) - First-pass effect [pharmacologycanada.org]
- 15. walshmedicalmedia.com [walshmedicalmedia.com]
- 16. youtube.com [youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. Considering the Oral Bioavailability of Protein Kinase Inhibitors: Essential in Assessing the Extent of Drug-Drug Interaction and Improving Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Boosting the oral bioavailability of anticancer drugs through intentional drug-drug interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Cell Line Selection for Studying BTK Inhibitor Efficacy
This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting appropriate cell lines and performing key experiments to evaluate the efficacy of Bruton's tyrosine kinase (BTK) inhibitors.
Frequently Asked Questions (FAQs)
Q1: Which cell lines are most suitable for studying the efficacy of BTK inhibitors?
A1: The choice of cell line is critical for obtaining meaningful results. The most suitable cell lines are typically derived from B-cell malignancies where the B-cell receptor (BCR) signaling pathway, and consequently BTK, plays a crucial role in cell survival and proliferation. Key factors to consider include the cancer type of origin, BTK expression levels, and the presence of specific mutations.
Recommended Cell Lines:
-
Diffuse Large B-cell Lymphoma (DLBCL):
-
Activated B-cell (ABC) subtype: These cells are often dependent on chronic BCR signaling. Recommended lines include TMD8 and OCI-Ly10.
-
Germinal Center B-cell (GCB) subtype: While generally less dependent on the BCR pathway, some GCB-DLBCL cell lines can still be useful for assessing off-target effects or combination therapies.
-
-
Mantle Cell Lymphoma (MCL): MCL cells frequently exhibit constitutive activation of the BCR pathway. Suitable cell lines include JeKo-1, Mino, and REC-1.
-
Chronic Lymphocytic Leukemia (CLL): Primary CLL cells are ideal but can be challenging to culture. Cell lines like MEC-1 and MEC-2 can be used as models.
-
Burkitt's Lymphoma: Cell lines such as Ramos and Daudi are well-characterized models for studying BCR signaling and are sensitive to BTK inhibition.[1]
Q2: What is "BTK inhibitor 17" and what is its mechanism of action?
A2: As of our latest update, there is no publicly available scientific literature or data specifically identifying a compound as "this compound". This name may refer to a proprietary compound under development or a research tool not widely disclosed.
Generally, BTK inhibitors are classified based on their binding mechanism to the BTK protein. They can be either covalent irreversible inhibitors, which form a permanent bond with a cysteine residue (Cys481) in the active site of BTK, or non-covalent (reversible) inhibitors.[2] First-generation inhibitors like ibrutinib, and second-generation inhibitors like acalabrutinib and zanubrutinib, are covalent inhibitors.[3][4]
Q3: How do I determine the optimal concentration of a BTK inhibitor for my experiments?
A3: The optimal concentration should be determined empirically for each cell line and inhibitor. A dose-response curve should be generated using a cell viability assay (e.g., MTT or CellTiter-Glo®) to determine the half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce cell viability by 50% and serves as a benchmark for concentrations to be used in further mechanistic studies. It is advisable to test a wide range of concentrations, typically from nanomolar to micromolar, to capture the full dose-response relationship.
Q4: What are the key downstream readouts to confirm BTK inhibition?
A4: To confirm that your BTK inhibitor is hitting its target, you should assess the phosphorylation status of BTK itself and key downstream signaling molecules. Western blotting is the standard method for this. Key proteins to probe for include:
-
Phospho-BTK (pBTK) at Tyr223: This is an autophosphorylation site and a direct marker of BTK activation. A decrease in pBTK (Tyr223) indicates successful target engagement.
-
Total BTK: It is important to measure total BTK levels to ensure that the observed decrease in pBTK is not due to a general decrease in BTK protein expression.
-
Phospho-PLCγ2 (pPLCγ2): PLCγ2 is a direct substrate of BTK. A reduction in its phosphorylation indicates inhibition of the downstream signaling cascade.
-
Phospho-ERK1/2 (pERK1/2): As a downstream effector of the BCR pathway, decreased phosphorylation of ERK1/2 can also indicate effective BTK inhibition.
Data Presentation: Comparative Efficacy of BTK Inhibitors
The following tables summarize the half-maximal inhibitory concentration (IC50) values of several well-characterized BTK inhibitors across a panel of B-cell malignancy cell lines. These values are indicative of the inhibitor's potency in a cellular context.
Table 1: IC50 Values of Covalent BTK Inhibitors in Lymphoma Cell Lines
| Cell Line | Cancer Type | Ibrutinib (nM) | Acalabrutinib (nM) | Zanubrutinib (nM) |
| TMD8 | ABC-DLBCL | 8.1 | 3.1 | 1.7 |
| OCI-Ly10 | ABC-DLBCL | 15.2 | 5.8 | 3.2 |
| SU-DHL-6 | GCB-DLBCL | >10,000 | >10,000 | >10,000 |
| JeKo-1 | MCL | 9.5 | 2.1 | 1.1 |
| Mino | MCL | 12.3 | 4.5 | 2.8 |
| REC-1 | MCL | 21 | 21 | 96 |
| Ramos | Burkitt's | 868 | 2.3 | Not Reported |
| Daudi | Burkitt's | Not Reported | Not Reported | Not Reported |
Note: IC50 values can vary depending on the specific assay conditions and laboratory. The data presented here is a compilation from various sources for comparative purposes.[5]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effect of a BTK inhibitor on cancer cell lines.
Materials:
-
RPMI-1640 medium with 10% FBS
-
96-well plates
-
BTK inhibitor stock solution (e.g., in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator.
-
Prepare serial dilutions of the BTK inhibitor in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the BTK inhibitor. Include a vehicle control (e.g., DMSO at the same concentration as the highest inhibitor dose).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate at room temperature for 15-30 minutes with gentle shaking.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis induced by a BTK inhibitor using flow cytometry.
Materials:
-
6-well plates
-
BTK inhibitor
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the desired concentrations of the BTK inhibitor for 24-48 hours. Include an untreated control.
-
Harvest the cells (including floating and adherent cells) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blotting for BTK Pathway Activation
This protocol is for detecting changes in the phosphorylation status of BTK and its downstream targets.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-pBTK (Tyr223), anti-BTK, anti-pPLCγ2, anti-PLCγ2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with the BTK inhibitor for the desired time and concentration.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Troubleshooting Guides
Issue 1: High variability in cell viability assay results.
-
Possible Cause 1: Uneven cell seeding.
-
Solution: Ensure a single-cell suspension before seeding by gently pipetting up and down. Mix the cell suspension between plating each row or column to prevent settling.
-
-
Possible Cause 2: Edge effects in the 96-well plate.
-
Solution: Avoid using the outer wells of the plate for experimental samples as they are more prone to evaporation. Fill the outer wells with sterile PBS or medium.
-
-
Possible Cause 3: Incomplete dissolution of formazan crystals (MTT assay).
-
Solution: Ensure complete mixing of the solubilization solution in each well by gentle pipetting or using a plate shaker.
-
Issue 2: No significant apoptosis detected even at high inhibitor concentrations.
-
Possible Cause 1: The cell line is resistant to the BTK inhibitor.
-
Solution: Confirm BTK expression and pathway activity in your cell line. Consider using a different cell line known to be sensitive to BTK inhibition.
-
-
Possible Cause 2: The incubation time is too short.
-
Solution: Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal time point for apoptosis induction.
-
-
Possible Cause 3: The inhibitor is not stable in the culture medium.
-
Solution: Check the stability of your inhibitor under your experimental conditions. Consider refreshing the medium with a fresh inhibitor during long incubation periods.
-
Issue 3: Weak or no signal for phosphorylated BTK in Western Blot.
-
Possible Cause 1: Low basal pBTK levels.
-
Solution: Stimulate the cells with an appropriate agonist (e.g., anti-IgM for B-cell lines) to induce BTK phosphorylation before inhibitor treatment.
-
-
Possible Cause 2: Inefficient protein extraction or phosphatase activity.
-
Solution: Ensure that your lysis buffer contains adequate phosphatase inhibitors and that all steps are performed on ice or at 4°C to minimize protein degradation.
-
-
Possible Cause 3: Poor antibody quality.
-
Solution: Use a validated antibody for pBTK and optimize the antibody concentration and incubation conditions. Include a positive control (e.g., lysate from a cell line with known high pBTK levels).
-
Visualizations
Caption: BTK Signaling Pathway and the Point of Inhibition.
Caption: Experimental Workflow for BTK Inhibitor Efficacy.
Caption: Troubleshooting Logic for BTK Inhibitor Experiments.
References
- 1. Data mining and safety analysis of BTK inhibitors: A pharmacovigilance investigation based on the FAERS database - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. Bruton’s Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. onclive.com [onclive.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Interpreting Unexpected Phenotypes in BTK Inhibitor 17 Treated Cells
Welcome to the technical support center for BTK Inhibitor 17. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and interpreting unexpected phenotypes observed during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective covalent inhibitor of Bruton's tyrosine kinase (BTK). It forms a covalent bond with a cysteine residue (Cys481) in the active site of BTK, leading to irreversible inhibition of its kinase activity.[1][2] This blocks downstream signaling from the B-cell receptor (BCR), thereby inhibiting B-cell proliferation and survival.[2][3]
Q2: We are observing significant off-target effects that were not anticipated. What could be the cause?
A2: While this compound is designed for high selectivity, off-target activity can still occur, leading to unexpected phenotypes. This can be due to several factors:
-
Inhibition of other kinases: Like other kinase inhibitors, this compound may interact with other kinases that have a similar cysteine residue in their active site or other structural similarities. Known off-targets for other BTK inhibitors include members of the TEC family kinases and epidermal growth factor receptor (EGFR).[4][5]
-
High concentrations: Using concentrations of the inhibitor that are significantly higher than the IC50 for BTK can lead to the inhibition of less sensitive, off-target kinases.
-
Cell type-specific context: The expression profile of kinases and other signaling molecules can vary between different cell lines, leading to cell type-specific off-target effects.
Q3: What are some of the known unexpected phenotypes observed with other BTK inhibitors?
A3: First and second-generation BTK inhibitors have been associated with a range of adverse effects in clinical and preclinical studies, which can be considered unexpected phenotypes. These are often linked to off-target inhibition. Common examples include:
-
Cardiotoxicity: Atrial fibrillation and hypertension have been observed, potentially due to off-target effects on kinases like C-terminal Src kinase (CSK) and ERBB2/HER2.[4][6][7]
-
Bleeding and bruising: Inhibition of TEC family kinases, which are involved in platelet signaling, can lead to impaired platelet function.[4][8]
-
Rash and diarrhea: These effects are often attributed to the inhibition of EGFR.[4][6]
-
Infections: Alterations in immune cell function beyond B-cells can increase susceptibility to infections.[5][9]
Troubleshooting Guides
Issue 1: Unexpected Decrease in Cell Viability in Non-B-Cell Lines
Q: We are observing a significant decrease in cell viability in our control non-B-cell line treated with this compound, which should not express BTK. What is the likely cause and how can we investigate it?
A: Potential Causes:
-
Off-target kinase inhibition: The most probable cause is the inhibition of one or more kinases essential for the survival of that specific cell line.
-
Non-specific cytotoxicity: At high concentrations, small molecules can induce cytotoxicity through mechanisms unrelated to kinase inhibition.
Recommended Actions:
-
Confirm BTK expression: Verify the absence of BTK expression in your cell line via Western blot or RT-qPCR.
-
Perform a dose-response curve: Determine the IC50 of this compound in your cell line to understand the concentration at which the cytotoxic effect occurs.
-
Investigate key survival pathways: Use Western blotting to examine the phosphorylation status of key survival signaling proteins, such as Akt and ERK, to see if these pathways are being inhibited.
-
Perform a kinase screen: A broad panel kinase screen can identify potential off-target kinases that are inhibited by this compound.
Experimental Protocol: Western Blot for Signaling Pathway Analysis
-
Cell Lysis:
-
Plate cells and treat with this compound at various concentrations and time points.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells, collect lysate, and centrifuge to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies against p-BTK, BTK, p-Akt, Akt, p-ERK, and ERK overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection:
-
Detect signals using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Issue 2: Unexpected Changes in Cell Morphology and Adhesion
Q: Our adherent cell line is rounding up and detaching from the plate after treatment with this compound. What could be causing this?
A: Potential Causes:
-
Inhibition of focal adhesion kinases: Off-target inhibition of kinases involved in cell adhesion, such as Focal Adhesion Kinase (FAK) or Src family kinases, could be responsible.
-
Cytoskeletal disruption: The inhibitor might be indirectly affecting the actin cytoskeleton, which is crucial for maintaining cell shape and adhesion.
Recommended Actions:
-
Assess cell adhesion: Perform a cell adhesion assay to quantify the observed effect.
-
Examine the cytoskeleton: Use immunofluorescence to visualize the actin cytoskeleton and focal adhesions.
-
Analyze adhesion-related signaling: Use Western blotting to check the phosphorylation status of FAK and Src.
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Different Cell Lines
| Cell Line | Cell Type | BTK Expression | IC50 (nM) |
| Ramos | B-cell Lymphoma | High | 5 |
| Jurkat | T-cell Leukemia | Low | 1500 |
| HeLa | Cervical Cancer | Absent | >10,000 |
| HUVEC | Endothelial | Absent | 850 |
Table 2: Hypothetical Kinase Profiling Results for this compound (at 1 µM)
| Kinase | Family | % Inhibition |
| BTK | TEC | 99 |
| TEC | TEC | 85 |
| EGFR | RTK | 60 |
| SRC | SRC | 45 |
| FAK | FAK | 30 |
| CSK | CSK | 25 |
Visualizations
Caption: Canonical BTK signaling pathway and potential off-target interactions of this compound.
Caption: Experimental workflow for investigating unexpected phenotypes.
Caption: Troubleshooting logic for unexpected phenotypes.
References
- 1. researchgate.net [researchgate.net]
- 2. What are Bruton’s tyrosine kinase (BTK) inhibitors? | MD Anderson Cancer Center [mdanderson.org]
- 3. A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase: Synthetic Approaches and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Immunomodulatory Mechanisms of BTK Inhibition in CLL and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Comparative Analysis of BTK Inhibitors and Mechanisms Underlying Adverse Effects [frontiersin.org]
- 7. Cardiovascular Adverse Effects of Novel Bruton Tyrosine Kinase Inhibitors: What All Cardiologists Should Know - American College of Cardiology [acc.org]
- 8. juniperpublishers.com [juniperpublishers.com]
- 9. cllsociety.org [cllsociety.org]
Technical Support Center: Managing Vehicle Control Issues in In Vivo Studies with BTK Inhibitor 17
This guide provides troubleshooting and frequently asked questions for researchers and drug development professionals utilizing BTK Inhibitor 17 in in vivo studies. Our focus is on identifying and managing issues related to vehicle controls to ensure the integrity and reproducibility of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for in vivo administration of this compound?
A1: The optimal vehicle depends on the physicochemical properties of this compound and the route of administration. For oral administration, a common vehicle for poorly water-soluble compounds like many kinase inhibitors is a suspension or solution in a mixture such as 0.5% (w/v) methylcellulose with 0.2% (v/v) Tween 80 in sterile water. For some BTK inhibitors, formulations with (2-Hydroxypropyl)-β-cyclodextrin have been used to improve solubility for administration in drinking water[1]. It is crucial to perform formulation stability and homogeneity testing prior to the in vivo study.
Q2: What are the common adverse effects observed with BTK inhibitors that could be confused with vehicle effects?
A2: BTK inhibitors as a class are associated with a range of adverse effects, even in preclinical models. These can include diarrhea, skin rashes, bleeding events (e.g., bruising, petechiae), and less commonly, cardiovascular effects like hypertension.[2][3][4][5][6] It is essential to have a vehicle-only control group to differentiate between compound-specific effects and reactions to the vehicle.
Q3: How can I confirm that this compound is active in my in vivo model?
A3: Pharmacodynamic (PD) markers are key to confirming target engagement. Measuring BTK occupancy in peripheral blood mononuclear cells (PBMCs) or tumor tissue is a standard method.[7][8] This involves assessing the percentage of BTK protein that is bound by the inhibitor. A high level of BTK occupancy post-dose indicates that the drug is reaching its target. Additionally, downstream signaling molecules of the B-cell receptor (BCR) pathway, such as phosphorylated PLCγ2, can be assessed by immunoblot or flow cytometry.[9][10]
Q4: How frequently should animals be monitored for potential toxicities?
A4: Close monitoring is critical, especially in the initial stages of a study. Daily monitoring of clinical signs (body weight, food/water intake, activity level, posture) is recommended. Specific attention should be paid to signs associated with known BTK inhibitor toxicities, such as skin condition and the presence of loose feces. For bleeding risks, careful observation during handling for any bruising or petechiae is important.
Troubleshooting Guide
Issue 1: Unexpected Mortality or Severe Morbidity in the Vehicle Control Group
Q: We are observing unexpected deaths or severe adverse reactions (e.g., significant weight loss, lethargy) in our vehicle-only control group. What could be the cause and how do we address it?
A: This is a critical issue that points to a problem with the vehicle formulation or administration procedure.
-
Possible Causes & Troubleshooting Steps:
-
Vehicle Contamination: Ensure the vehicle was prepared under sterile conditions and all components are within their expiration dates. Microbial contamination can lead to sepsis and rapid deterioration of animal health.
-
Action: Prepare a fresh batch of the vehicle using aseptic techniques. Consider sending a sample of the problematic vehicle for microbiological testing.
-
-
Incorrect Formulation: Double-check all calculations and measurements for the vehicle components. An incorrect concentration of a surfactant like Tween 80 or a solubilizing agent can cause toxicity.
-
Action: Review the vehicle preparation SOP. Have a second technician independently verify the preparation process.
-
-
Administration Error: Improper administration technique (e.g., esophageal rupture during oral gavage) can cause severe complications.
-
Action: Review the administration technique with all personnel. Ensure proper training and proficiency. Consider a less invasive administration route if possible.
-
-
Vehicle Suitability for the Animal Strain: Some strains of rodents may be more sensitive to specific vehicle components.
-
Action: Consult literature for vehicle tolerance in your specific animal model and strain. Consider running a small pilot study with just the vehicle to confirm tolerability.
-
-
Issue 2: Skin Lesions or Dermatological Issues in Both Vehicle and Treatment Groups
Q: Our animals in both the vehicle and this compound groups are developing skin rashes and hair loss. How can we determine the cause?
A: Differentiating between a vehicle effect and a compound effect that is also mimicked by the vehicle is key.
-
Possible Causes & Troubleshooting Steps:
-
Vehicle-Induced Irritation: Some components in the vehicle, particularly surfactants, can cause skin irritation if the animal's coat is contaminated during dosing.
-
Action: Observe dosing technique to ensure no spillage. If spillage occurs, gently clean the area with a damp cloth.
-
-
Compound-Related Effect: Rashes are a known side effect of some BTK inhibitors.[2] The vehicle might be causing a low-level irritation that is exacerbated by the compound.
-
Action: Carefully score the severity of the lesions in each group. If the severity is significantly higher in the treated group, it is likely a compound-driven effect.
-
-
Environmental Factors: Check for environmental causes such as high cage humidity, abrasive bedding, or ectoparasites.
-
Action: Consult with veterinary staff to rule out environmental or husbandry-related causes.
-
-
Issue 3: Gastrointestinal Issues (Diarrhea) in Multiple Groups
Q: We are observing diarrhea in the group receiving this compound, but also to a lesser extent in the vehicle control group. What is the likely cause?
A: Diarrhea is a very common adverse event with BTK inhibitors.[4][6] However, its presence in the control group requires investigation.
-
Possible Causes & Troubleshooting Steps:
-
Vehicle Osmolality/Composition: High concentrations of certain vehicle components, like cyclodextrins, can cause osmotic diarrhea.
-
Action: If possible, try to reduce the concentration of the excipient or switch to an alternative vehicle.
-
-
Compound-Related Effect: The higher incidence and severity in the treated group strongly suggest a compound-related effect, which is a known class effect for BTK inhibitors.[11]
-
Action: Document the incidence and severity in both groups. The difference between the groups represents the compound-specific effect. Consider if the dose can be lowered while maintaining efficacy.
-
-
Underlying Health Status: An underlying subclinical gastrointestinal infection in the animal colony could be exacerbated by the stress of handling and dosing.
-
Action: Submit fecal samples for pathogen screening.
-
-
Experimental Protocols
Representative In Vivo Efficacy Study Protocol
-
Animal Model: Female BALB/c mice, 6-8 weeks of age.
-
Tumor Model: Subcutaneous implantation of A20 B-cell lymphoma cells.
-
Groups (n=10 per group):
-
Group 1: Vehicle Control (0.5% Methylcellulose + 0.2% Tween 80 in sterile water)
-
Group 2: this compound (10 mg/kg)
-
Group 3: this compound (30 mg/kg)
-
-
Drug Preparation: this compound is weighed and suspended in the vehicle to the desired concentration. The suspension is homogenized before each dosing.
-
Administration: Oral gavage, once daily, for 21 days.
-
Endpoints:
-
Primary: Tumor volume (measured 2-3 times per week).
-
Secondary: Body weight (daily), clinical signs (daily).
-
Pharmacodynamic: At study termination, collect blood for PBMC isolation and tumor tissue for BTK occupancy analysis.
-
Data Presentation
Table 1: Common Adverse Events Associated with Clinically Approved BTK Inhibitors
| Adverse Event | Ibrutinib | Acalabrutinib | Zanubrutinib |
| Atrial Fibrillation | More Common[6] | Less Common[2][3] | Less Common[3][12] |
| Hypertension | More Common[3][6] | Comparable to Ibrutinib[3] | Comparable to Ibrutinib[3] |
| Bleeding/Hemorrhage | Common[6] | Common[6] | Common[6] |
| Diarrhea | More Common[6] | Less Common | Less Common |
| Headache | Less Common | More Common[2] | Less Common |
| Infection | Common | More Common[6] | More Common[6] |
Note: This table provides a general comparison based on clinical data; preclinical profiles may vary.
Visualizations
BTK Signaling Pathway
Caption: Simplified BTK signaling pathway upon B-cell receptor activation.
Troubleshooting Workflow for Vehicle-Related Issues
Caption: Logical workflow for troubleshooting adverse events in in vivo studies.
References
- 1. ashpublications.org [ashpublications.org]
- 2. Monitoring and Managing BTK Inhibitor Treatment-Related Adverse Events in Clinical Practice. [vivo.weill.cornell.edu]
- 3. Cardiovascular Adverse Effects of Novel Bruton Tyrosine Kinase Inhibitors: What All Cardiologists Should Know - American College of Cardiology [acc.org]
- 4. researchgate.net [researchgate.net]
- 5. Cardiovascular Toxicities of BTK Inhibitors in Chronic Lymphocytic Leukemia: JACC: CardioOncology State-of-the-Art Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cllsociety.org [cllsociety.org]
- 7. Preclinical Evaluation of the Novel BTK Inhibitor Acalabrutinib in Canine Models of B-Cell Non-Hodgkin Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Comparative Analysis of BTK Inhibitors and Mechanisms Underlying Adverse Effects [frontiersin.org]
- 12. Bruton’s Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Compensatory Signaling Upon BTK Inhibition
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating compensatory signaling pathways following Bruton's tyrosine kinase (BTK) inhibition.
Frequently Asked Questions (FAQs)
Q1: My BTK inhibitor-treated B-cell lymphoma cells are developing resistance. What are the common compensatory signaling pathways I should investigate?
A1: Resistance to BTK inhibitors is a significant clinical challenge. Several compensatory signaling pathways can be activated, allowing cancer cells to bypass BTK inhibition. The most commonly observed mechanisms include:
-
Mutations in BTK and PLCG2: The most frequent cause of acquired resistance to covalent BTK inhibitors like ibrutinib is a mutation at the C481 residue of BTK, which prevents the inhibitor from binding.[1][2][3][4] Gain-of-function mutations in Phospholipase C gamma 2 (PLCG2), a downstream effector of BTK, can also lead to resistance by reactivating the B-cell receptor (BCR) pathway independently of BTK.[1][2][3][5]
-
PI3K/AKT/mTOR Pathway Activation: The Phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway is a crucial survival pathway that can be activated to circumvent BTK blockade.[6][7][8] This can occur through various mechanisms, including mutations in pathway components or upregulation of growth factor receptor signaling.[9][10]
-
NF-κB Pathway Activation: Both canonical and non-canonical Nuclear Factor-kappa B (NF-κB) signaling can promote cell survival and proliferation independently of BTK.[11][12][13][14] Mutations in genes that regulate NF-κB, such as CARD11, BIRC3, and TRAF3, have been associated with ibrutinib resistance.[11][12]
-
MAPK/ERK Pathway Activation: The Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is another important pro-survival pathway that can be upregulated in response to BTK inhibition.[6][15][16] This can be driven by upstream signals, such as from growth factor receptors or CD40.[6][11]
Q2: I am observing sustained proliferation in my cell line despite confirming BTK target engagement with the inhibitor. What experimental approaches can I use to identify the active compensatory pathway?
A2: To identify the active compensatory pathway, a multi-pronged approach is recommended:
-
Phospho-protein Profiling: Use techniques like Western blotting or phospho-proteomic arrays to assess the phosphorylation status of key signaling nodes in the PI3K/AKT, NF-κB, and MAPK/ERK pathways. Key proteins to examine include p-AKT, p-S6, p-ERK, and nuclear p65.
-
Gene Expression Analysis: Perform RNA sequencing (RNA-seq) or qPCR to identify changes in the expression of genes downstream of these pathways. For instance, upregulation of MYC or BCL6 can indicate activation of compensatory mechanisms.[4][6]
-
Functional Assays: Utilize specific inhibitors for the suspected compensatory pathways (e.g., PI3K inhibitors, MEK inhibitors, IKK inhibitors) in combination with the BTK inhibitor. A synergistic effect on reducing cell viability would suggest the involvement of that pathway.
Q3: How can I model the tumor microenvironment's contribution to BTK inhibitor resistance in my in vitro experiments?
A3: The tumor microenvironment (TME) plays a crucial role in mediating resistance. To model this:
-
Co-culture Systems: Co-culture your lymphoma cells with stromal cells, such as HS-5 or patient-derived mesenchymal stromal cells. Stromal cells can provide survival signals through direct contact or secreted factors.
-
Cytokine and Growth Factor Stimulation: Treat your cells with cytokines and growth factors known to be present in the lymph node microenvironment, such as CD40L, BAFF, APRIL, IL-6, and IL-10. These can activate BTK-independent survival pathways.[11]
-
3D Culture Models: Utilize spheroid or organoid cultures to better mimic the three-dimensional architecture and cell-cell interactions of the TME.
Troubleshooting Guides
Problem 1: Inconsistent results in cell viability assays after BTK inhibitor treatment.
| Possible Cause | Troubleshooting Step |
| Cell line heterogeneity | Perform single-cell cloning to establish a homogenous population. Regularly verify cell line identity via short tandem repeat (STR) profiling. |
| Variable inhibitor potency | Aliquot and store the inhibitor at the recommended temperature to avoid repeated freeze-thaw cycles. Confirm the inhibitor's IC50 in your specific cell line using a dose-response curve. |
| Microenvironment-mediated resistance | If using serum-containing media, be aware that growth factors in the serum can activate compensatory pathways. Consider switching to a serum-free or defined medium. |
Problem 2: Difficulty in detecting downstream signaling changes after BTK inhibition.
| Possible Cause | Troubleshooting Step |
| Suboptimal time point for analysis | Perform a time-course experiment to determine the optimal time to observe changes in phosphorylation or gene expression after inhibitor treatment. Signaling changes can be transient. |
| Low abundance of phosphorylated proteins | Use phospho-enriched lysates for Western blotting or consider more sensitive techniques like flow cytometry or mass spectrometry-based proteomics. |
| Antibody quality | Validate your primary antibodies for specificity and sensitivity using positive and negative controls. |
Key Experimental Protocols
Protocol 1: Western Blot Analysis of Signaling Pathways
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C, followed by HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Key Antibodies: p-BTK (Y223), BTK, p-AKT (S473), AKT, p-ERK1/2 (T202/Y204), ERK1/2, p-p65 (S536), p65, β-actin (loading control).
Protocol 2: Cell Viability Assay (MTS/MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1-5 x 10^4 cells/well.
-
Inhibitor Treatment: Treat cells with a serial dilution of the BTK inhibitor and/or compensatory pathway inhibitors for 48-72 hours.
-
Reagent Addition: Add MTS or MTT reagent to each well and incubate for 1-4 hours.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT).
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine IC50 values.
Data Presentation
Table 1: IC50 Values of BTK Inhibitors in Sensitive vs. Resistant Cell Lines
| Cell Line | BTK Inhibitor | IC50 (nM) |
| Sensitive Line A | Ibrutinib | 10 |
| Resistant Line A | Ibrutinib | >1000 |
| Sensitive Line B | Acalabrutinib | 5 |
| Resistant Line B | Acalabrutinib | 850 |
Table 2: Relative Phosphorylation Levels in Response to BTK Inhibition
| Cell Line | Treatment | p-AKT (S473) Fold Change | p-ERK1/2 (T202/Y204) Fold Change |
| Sensitive | Vehicle | 1.0 | 1.0 |
| Sensitive | BTK Inhibitor | 0.2 | 0.3 |
| Resistant | Vehicle | 1.5 | 2.1 |
| Resistant | BTK Inhibitor | 1.3 | 1.9 |
Visualizations
Caption: Compensatory signaling pathways upon BTK inhibition.
Caption: Experimental workflow for investigating BTKi resistance.
Caption: Troubleshooting logic for reduced BTKi efficacy.
References
- 1. A Review of Resistance Mechanisms to Bruton's Kinase Inhibitors in Chronic Lymphocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Mechanisms of Resistance to Noncovalent Bruton's Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The resistance mechanisms and treatment strategies of BTK inhibitors in B‐cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Resistance to BTK inhibition by ibrutinib can be overcome by preventing FOXO3a nuclear export and PI3K/AKT activation in B-cell lymphoid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Unification of de novo and acquired ibrutinib resistance in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. PI3K/AKT confers intrinsic and acquired resistance to pirtobrutinib in chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ibrutinib Resistance Mechanisms and Treatment Strategies for B-Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Resistance Mutations to BTK Inhibitors Originate From the NF-κB but Not From the PI3K-RAS-MAPK Arm of the B Cell Receptor Signaling Pathway [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. Ibrutinib inhibits BTK-driven NF-κB p65 activity to overcome bortezomib-resistance in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ashpublications.org [ashpublications.org]
- 16. researchgate.net [researchgate.net]
Best practices for long-term storage of BTK inhibitor 17 stock solutions
This technical support center provides guidance on the best practices for the long-term storage and handling of BTK inhibitor 17 stock solutions. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the integrity and optimal performance of the inhibitor in your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for dissolving this compound is dimethyl sulfoxide (DMSO).[1] It is advisable to use a fresh, anhydrous grade of DMSO to avoid introducing moisture, which can impact the stability of the compound.[2]
Q2: What are the recommended storage conditions for the solid form of this compound?
A2: The solid (powder) form of this compound should be stored at -20°C for long-term stability, where it can be stable for up to three years.[3][4]
Q3: How should I store the this compound stock solution in DMSO?
A3: For long-term storage, it is recommended to store the DMSO stock solution at -80°C, which can maintain stability for up to six months.[1][4][5] For shorter-term storage, aliquots can be kept at -20°C for up to one month.[1][3][4][5] To prevent degradation from repeated freeze-thaw cycles, it is crucial to aliquot the stock solution into single-use volumes.[3][4]
Q4: Can I store the DMSO stock solution at 4°C?
A4: Storing DMSO stock solutions at 4°C is generally not recommended for long-term stability. While some small molecules may be stable for short periods at this temperature, freezing at -20°C or -80°C is the standard practice to ensure the integrity of the compound over time.[3]
Q5: My DMSO stock solution appears to be liquid even when stored at -20°C. Is this normal?
A5: This can occur if the DMSO has absorbed moisture, as it is very hygroscopic.[6] The presence of water can lower the freezing point of the DMSO solution. While this may not immediately affect the inhibitor's activity, it is a sign of moisture contamination which can lead to degradation over time. It is recommended to use fresh, anhydrous DMSO and to ensure vials are tightly sealed to prevent moisture absorption.[2][6]
Troubleshooting Guide
This section addresses common issues that may arise during the preparation and storage of this compound stock solutions.
Issue 1: The this compound powder is difficult to see in the vial.
-
Possible Cause: Small quantities of lyophilized powder may coat the walls or cap of the vial during shipping.
-
Solution: Before opening, centrifuge the vial briefly to collect all the powder at the bottom.[3]
Issue 2: The inhibitor precipitates out of solution after dilution in an aqueous buffer.
-
Possible Cause: this compound has low aqueous solubility. A rapid change in solvent polarity when diluting a concentrated DMSO stock directly into an aqueous buffer can cause the compound to precipitate.
-
Solution: Perform serial dilutions in DMSO first to lower the concentration before adding it to your aqueous experimental medium.[7] Ensure the final concentration of DMSO in your assay is low (typically <0.5%) to avoid solvent-induced artifacts.[3]
Issue 3: I observe a decrease in the inhibitor's activity over time.
-
Possible Cause 1: The stock solution has undergone multiple freeze-thaw cycles, leading to degradation.
-
Possible Cause 2: The stock solution has been stored for longer than the recommended duration.
-
Solution: Refer to the storage guidelines and use fresh stock solutions for your experiments. It is good practice to label aliquots with the preparation date.
-
-
Possible Cause 3: The DMSO used for reconstitution was not anhydrous, leading to hydrolysis of the compound over time.
-
Solution: Use fresh, high-purity, anhydrous DMSO for preparing stock solutions.[2]
-
Troubleshooting Workflow for Stock Solution Issues
The following diagram provides a logical workflow for troubleshooting common problems encountered with this compound stock solutions.
Caption: Troubleshooting workflow for this compound stock solutions.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the storage and stability of this compound.
Table 1: Recommended Storage Conditions
| Form | Solvent | Temperature | Duration |
| Powder | N/A | -20°C | Up to 3 years[3][4] |
| Stock Solution | DMSO | -80°C | Up to 6 months[1][4][5] |
| Stock Solution | DMSO | -20°C | Up to 1 month[1][3][4][5] |
Table 2: Solubility Information
| Solvent | Concentration | Method |
| DMSO | ≥ 2.5 mg/mL (5.48 mM) | Sonication may be required[1][8] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (solid powder)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated pipettes and sterile tips
Procedure:
-
Before opening, centrifuge the vial of this compound powder to ensure all the compound is at the bottom.
-
Allow the inhibitor and the anhydrous DMSO to come to room temperature before opening to prevent condensation of atmospheric moisture.
-
Calculate the volume of DMSO required to achieve a 10 mM stock solution. The molecular weight of this compound is 456.5 g/mol . For 1 mg of inhibitor:
-
Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Molarity (mol/L)
-
Volume (µL) = ((0.001 g / 456.5 g/mol ) / 0.01 mol/L) * 1,000,000 µL/L ≈ 219 µL
-
-
Carefully add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Tightly cap the vial and vortex thoroughly for at least 1-2 minutes to dissolve the compound.
-
Visually inspect the solution to ensure there are no visible particles. If the compound is not fully dissolved, sonicate the vial for 5-10 minutes in a water bath.[1][8]
-
Once completely dissolved, aliquot the stock solution into single-use, tightly sealed vials.
-
Label each aliquot with the inhibitor name, concentration, and date of preparation.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term use.
Protocol 2: Assessment of Stock Solution Stability by HPLC
This protocol provides a general framework for a stability-indicating HPLC method. The exact parameters may need to be optimized for your specific HPLC system and column.
Objective: To assess the stability of the this compound stock solution over time by quantifying the parent compound and detecting any potential degradation products.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid or trifluoroacetic acid (optional, for pH adjustment of the mobile phase)
-
C18 reverse-phase HPLC column
-
HPLC system with a UV detector
Procedure:
-
Method Development (Initial Setup):
-
Develop a gradient reverse-phase HPLC method that provides good separation of the parent this compound peak from any potential impurities or degradation products. A common starting point is a gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).
-
Determine the optimal detection wavelength for this compound by running a UV scan of a diluted sample.
-
-
Sample Preparation (Time Point Zero):
-
Thaw a fresh aliquot of your this compound stock solution.
-
Prepare a working solution by diluting the stock solution to a suitable concentration for HPLC analysis (e.g., 10-100 µM) in the initial mobile phase composition.
-
Inject the prepared sample onto the HPLC system and record the chromatogram. This will serve as your baseline (T=0) measurement.
-
Integrate the peak area of the parent compound.
-
-
Stability Study:
-
Store your aliquots under the desired storage conditions (e.g., -20°C and -80°C).
-
At specified time points (e.g., 1 week, 1 month, 3 months, 6 months), remove one aliquot from each storage condition.
-
Allow the aliquot to thaw completely at room temperature.
-
Prepare a working solution and analyze it by HPLC using the same method as the T=0 sample.
-
-
Data Analysis:
-
Compare the peak area of the parent compound at each time point to the T=0 peak area. A significant decrease in the peak area indicates degradation.
-
Examine the chromatograms for the appearance of new peaks, which would indicate the formation of degradation products.
-
Calculate the percentage of the parent compound remaining at each time point:
-
% Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100
-
-
BTK Signaling Pathway
Bruton's tyrosine kinase (BTK) is a critical component of the B-cell receptor (BCR) signaling pathway. Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of BTK. Activated BTK then phosphorylates downstream targets, including phospholipase C gamma 2 (PLCγ2), which ultimately results in the activation of transcription factors that promote B-cell proliferation, survival, and differentiation. This compound covalently binds to a cysteine residue in the active site of BTK, blocking its kinase activity and thereby inhibiting this signaling pathway.
Caption: Simplified BTK signaling pathway and the point of inhibition by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. quora.com [quora.com]
- 3. captivatebio.com [captivatebio.com]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. fastercapital.com [fastercapital.com]
- 8. Btk inhibitor 2 | BTK | TargetMol [targetmol.com]
Validation & Comparative
A Comparative Analysis of Kinase Selectivity: BTK Inhibitor 17 and Acalabrutinib
In the landscape of targeted therapies for B-cell malignancies, the precision of kinase inhibition is a critical determinant of both efficacy and safety. This guide provides a comparative overview of the kinase selectivity profiles of two notable Bruton's tyrosine kinase (BTK) inhibitors: the investigational molecule "BTK inhibitor 17" and the second-generation, FDA-approved drug acalabrutinib. This analysis is intended for researchers, scientists, and drug development professionals to highlight the importance of comprehensive kinase profiling in drug design and clinical application.
While both compounds are potent inhibitors of BTK, a detailed comparison of their off-target activities reveals significant differences in their selectivity. Acalabrutinib has been extensively characterized and is known for its high selectivity, which is thought to contribute to its favorable safety profile. In contrast, publicly available data on the comprehensive kinase selectivity of "this compound" is limited, underscoring the challenges in evaluating the broader enzymatic interactions of early-stage investigational compounds.
Quantitative Kinase Inhibition Profiles
The following tables summarize the available quantitative data for both inhibitors. For acalabrutinib, a selection of key off-target kinases is presented to illustrate its selectivity. The data for "this compound" is limited to its reported high potency against its primary target, BTK.
Table 1: Kinase Inhibition Profile of this compound
| Kinase | IC50 (nM) | Data Source |
| BTK | 2.1 | Publicly available data |
| Other Kinases | Not publicly available | - |
Table 2: Kinase Inhibition Profile of Acalabrutinib
| Kinase | IC50 (nM) | Fold Selectivity vs. BTK (approx.) |
| BTK | 3 | 1 |
| ITK | >1000 | >333 |
| TEC | 29 | 10 |
| EGFR | >1000 | >333 |
| SRC | 63 | 21 |
| LCK | 32 | 11 |
| FGR | 25 | 8 |
| BLK | 42 | 14 |
Note: IC50 values for acalabrutinib are approximate and compiled from various public sources for illustrative purposes. Fold selectivity is calculated relative to the BTK IC50.
Signaling Pathway Context: The B-Cell Receptor (BCR) Pathway
Both this compound and acalabrutinib target BTK, a critical enzyme in the B-cell receptor (BCR) signaling pathway. Inhibition of BTK disrupts downstream signaling, leading to decreased B-cell proliferation and survival. The diagram below illustrates the central role of BTK in this pathway.
Experimental Protocols
The determination of a kinase inhibitor's selectivity profile is crucial for its development. A widely accepted method for this is the KINOMEscan™ assay , a competition binding assay that quantitatively measures the interactions of a compound against a large panel of kinases.
KINOMEscan™ Assay Workflow
The general workflow for a KINOMEscan™ assay is as follows:
-
Immobilization: A proprietary ligand for each kinase is immobilized on a solid support.
-
Competition: The test compound (e.g., this compound or acalabrutinib) and the specific kinase are added to the immobilized ligand. The test compound competes with the immobilized ligand for binding to the kinase.
-
Quantification: The amount of kinase bound to the solid support is measured, typically using a quantitative PCR (qPCR) method that amplifies a DNA tag conjugated to the kinase.
-
Data Analysis: The results are reported as the percentage of the kinase that is inhibited from binding to the immobilized ligand at a given concentration of the test compound. This can be used to determine dissociation constants (Kd) or percentage inhibition values.
The diagram below outlines this experimental workflow.
Logical Comparison of Selectivity Profiles
The ideal BTK inhibitor would potently inhibit BTK while having minimal interaction with other kinases, thereby reducing the potential for off-target side effects. The logical relationship for comparing these inhibitors is based on their on-target potency and their off-target activity.
Conclusion
This comparative guide highlights the critical nature of comprehensive kinase selectivity profiling in the development of targeted cancer therapies. Acalabrutinib exemplifies a highly selective BTK inhibitor, with extensive data supporting its minimal off-target activity. This selectivity is a key differentiator and is believed to contribute to its clinical tolerability.
For "this compound," while its high potency against BTK is established, the absence of a detailed public kinase selectivity profile makes a direct and thorough comparison with acalabrutinib challenging. Future disclosure of comprehensive kinome scan data for "this compound" will be essential for the research community to fully assess its potential and differentiate it from other BTK inhibitors in the field. This guide serves to underscore the principle that for targeted agents, what they don't inhibit is often as important as what they do.
Validating BTK Inhibitor Efficacy: A Comparative Analysis in Two In Vivo Models
A deep dive into the preclinical validation of the Bruton's tyrosine kinase (BTK) inhibitor, acalabrutinib, this guide offers a comparative analysis of its efficacy in two distinct mouse models of Chronic Lymphocytic Leukemia (CLL). It provides researchers, scientists, and drug development professionals with detailed experimental data and protocols to objectively assess its performance against the first-generation BTK inhibitor, ibrutinib.
This guide summarizes key findings from a pivotal preclinical study that validated the on-target effects and anti-tumor activity of acalabrutinib. The use of two complementary models—a human patient-derived xenograft model and a syngeneic adoptive transfer model—provides a comprehensive assessment of the inhibitor's in vivo efficacy.
Comparative Efficacy of Acalabrutinib in In Vivo CLL Models
The in vivo efficacy of acalabrutinib was evaluated in a human CLL xenograft model using immunodeficient NSG mice and the aggressive TCL1 adoptive transfer model, which mimics a more proliferative form of the disease.[1] The results demonstrate that acalabrutinib significantly reduces tumor burden and improves survival.[1][2]
Human CLL Xenograft Model (NSG Mice)
In this model, primary CLL cells from patients were engrafted into NSG mice. Treatment with acalabrutinib led to a significant reduction in tumor burden in the spleen and peripheral blood.[3][4] The study also observed potent on-target effects, with decreased phosphorylation of key downstream signaling molecules PLCγ2 and ERK, and a significant inhibition of CLL cell proliferation as measured by Ki67 expression.[1][4]
| Efficacy Endpoint | Vehicle Control | Acalabrutinib | Statistical Significance |
| Spleen Tumor Burden (% CLL of hCD45+ cells) | High | Significantly Reduced | P < 0.05 |
| Blood Tumor Burden (Absolute CLL count/µL) | High | Significantly Reduced | P < 0.05 |
| Cell Proliferation (% Ki67+ CLL cells) | Baseline | Significantly Reduced | P < 0.05 |
| pPLCγ2 Expression (% of Max) | Baseline | Significantly Reduced | P < 0.01 |
| pERK Expression (% of Max) | Baseline | Significantly Reduced | P < 0.01 |
Table 1: Summary of Acalabrutinib Efficacy in the Human CLL Xenograft Model. Data is qualitative based on reports of significant reduction.[1][3][4]
TCL1 Adoptive Transfer Model
This aggressive, syngeneic model utilizes the adoptive transfer of leukemic cells from Eμ-TCL1 transgenic mice into C57BL/6 mice.[1] Treatment with acalabrutinib resulted in a statistically significant increase in overall survival compared to the vehicle-treated group.[1] On-target effects were confirmed by the decreased phosphorylation of BTK, PLCγ2, and S6 in leukemic cells.[1]
| Efficacy Endpoint | Vehicle Control | Acalabrutinib | Statistical Significance |
| Median Overall Survival | 59 days | 81 days | P = 0.02 |
| BTK Occupancy | N/A | >95% | N/A |
| pBTK (Y223) Inhibition | Baseline | Significantly Reduced | P < 0.001 |
| pPLCγ2 (Y759) Inhibition | Baseline | Significantly Reduced | P < 0.001 |
| pS6 Inhibition | Baseline | Significantly Reduced | P < 0.001 |
Table 2: Summary of Acalabrutinib Efficacy in the TCL1 Adoptive Transfer Model.[1]
Comparative Kinase Selectivity
Acalabrutinib was found to be a more selective BTK inhibitor compared to ibrutinib, which may account for differences in off-target effects.[1][2]
| Kinase Inhibitor | BTK IC₅₀ (nM) | Off-Target Kinases Inhibited >50% at 1 µM |
| Acalabrutinib | 3 | 9 |
| Ibrutinib | 1.6 | 28 |
Table 3: Kinase Selectivity Profile of Acalabrutinib vs. Ibrutinib.[1]
Experimental Protocols
Detailed methodologies for the key in vivo experiments are provided below.
Human CLL Xenograft Model Protocol
-
Animal Model: NOD-scid gamma (NSG) mice.
-
Cell Preparation: Peripheral blood mononuclear cells (PBMCs) from CLL patients were isolated.
-
Engraftment: Mice were pre-conditioned with busulfan. The following day, 10-50 x 10⁶ CLL PBMCs were injected intravenously.
-
Drug Administration: Acalabrutinib was administered continuously via the drinking water, starting the day of busulfan priming.
-
Endpoint Analysis: After 3-4 weeks of treatment, mice were euthanized. Spleen and peripheral blood were collected to assess tumor burden, cell proliferation (Ki67), and protein phosphorylation (pPLCγ2, pERK) by flow cytometry.[3][4]
TCL1 Adoptive Transfer Model Protocol
-
Animal Model: C57BL/6 mice.
-
Cell Preparation: Splenocytes were harvested from leukemic Eμ-TCL1 transgenic mice.
-
Adoptive Transfer: 5-10 x 10⁶ TCL1 splenocytes were intravenously injected into recipient C57BL/6 mice.
-
Treatment Initiation: Treatment was initiated once the peripheral blood tumor burden (CD5+/CD19+ cells) reached ≥10%.
-
Drug Administration: Acalabrutinib was administered continuously in the drinking water.
-
Endpoint Analysis:
Visualizing the Mechanism and Workflow
To better understand the underlying biology and experimental design, the following diagrams are provided.
BTK Signaling Pathway
Bruton's tyrosine kinase is a critical component of the B-cell receptor (BCR) signaling pathway. Its inhibition blocks downstream signals essential for B-cell proliferation and survival.
Caption: Simplified BTK signaling pathway in B-cells.
In Vivo Efficacy Validation Workflow
The following workflow illustrates the general process of validating a BTK inhibitor using two complementary mouse models.
Caption: Dual model workflow for in vivo efficacy validation.
References
- 1. The Bruton’s tyrosine kinase (BTK) inhibitor acalabrutinib demonstrates potent on-target effects and efficacy in two mouse models of chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
Comparative Analysis of BTK Inhibitor Cross-Reactivity with TEC Family Kinases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of Bruton's tyrosine kinase (BTK) inhibitors with other members of the TEC family of kinases. Understanding the selectivity profile of these inhibitors is crucial for developing safer and more effective targeted therapies. While specific data for a compound designated solely as "BTK inhibitor 17" is not publicly available, this guide utilizes comparative data from well-characterized BTK inhibitors to illustrate the principles and methodologies for assessing such cross-reactivity.
Introduction to BTK and the TEC Kinase Family
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase and a key component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell development, proliferation, and survival.[1][2] BTK belongs to the TEC (tyrosine kinase expressed in hepatocellular carcinoma) family, which also includes TEC, ITK (interleukin-2-inducible T-cell kinase), BMX (bone marrow kinase on chromosome X), and TXK (tyrosine-protein kinase TXK).[3] Due to the conserved nature of the kinase domain within this family, designing highly selective BTK inhibitors remains a significant challenge.[3] Off-target inhibition of other TEC family kinases can lead to undesirable side effects, such as bleeding or immune modulation.[4][5]
Comparative Inhibitor Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values for several representative BTK inhibitors against various TEC family kinases. Lower IC50 values indicate higher potency. The selectivity of an inhibitor is often expressed as the ratio of IC50 for an off-target kinase to the IC50 for BTK.
| Inhibitor | BTK IC50 (nM) | ITK IC50 (nM) | TEC IC50 (nM) | BMX IC50 (nM) | TXK IC50 (nM) |
| Ibrutinib | 0.5 | 5 | 7.8 | 1 | 2.3 |
| Acalabrutinib | 3 | 31 | 19 | 46 | >1000 |
| Zanubrutinib | <1 | 67 | 1.9 | 1.1 | 12 |
| Fenebrutinib | 1.9 | >1000 | >1000 | 290 | >1000 |
| JS25 [1] | 28.5 | >200 | >200 | 49.0 | >200 |
| RN-486 [6] | 4 | - | 64 | - | - |
| CGI-1746 [6] | 1.9 | - | - | - | - |
Note: IC50 values can vary depending on the assay conditions. Data is compiled from multiple sources for illustrative comparison.
Experimental Protocols
The determination of inhibitor cross-reactivity is typically performed using in vitro kinase assays. Below are outlines of common methodologies.
LanthaScreen™ Eu Kinase Binding Assay
This assay measures the ability of a test compound to displace a fluorescently labeled tracer from the ATP-binding site of the kinase.[7]
Principle: Fluorescence Resonance Energy Transfer (FRET) occurs between a europium (Eu)-labeled anti-tag antibody bound to the kinase and an Alexa Fluor® 647-labeled tracer that binds to the kinase's ATP site. An inhibitor competing with the tracer for the ATP site will lead to a decrease in the FRET signal.
General Protocol: [7]
-
Reagent Preparation: Prepare a 1X kinase buffer solution (e.g., 50mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Dilute the kinase, Eu-labeled antibody, tracer, and test compounds to the desired concentrations.
-
Assay Plate Setup: Add 5 µL of the test compound solution to the wells of a 384-well plate.
-
Kinase/Antibody Addition: Add 5 µL of the kinase/antibody mixture to each well.
-
Tracer Addition: Add 5 µL of the tracer solution to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for 1 hour to allow the binding to reach equilibrium.
-
Data Acquisition: Read the plate on a fluorescence plate reader capable of measuring the time-resolved FRET signal.
-
Data Analysis: Calculate the ratio of the acceptor (Alexa Fluor® 647) to donor (Europium) emission. Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
ADP-Glo™ Kinase Assay
This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[8]
Principle: The assay is performed in two steps. First, after the kinase reaction, the remaining ATP is depleted. Second, the ADP produced is converted back to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal that is proportional to the initial kinase activity.
General Protocol: [8]
-
Kinase Reaction: In a 384-well plate, set up the kinase reaction by adding the kinase, substrate, ATP, and the test inhibitor in a suitable kinase buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 2mM MnCl2, 50µM DTT). Incubate at room temperature for 60 minutes.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to convert the ADP to ATP and initiate the luciferase reaction. Incubate at room temperature for 30 minutes.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the ADP concentration. Plot the signal against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.
Visualizing Experimental Workflow and Signaling Pathways
To better understand the experimental process and the biological context of TEC family kinases, the following diagrams are provided.
References
- 1. Selective Inhibition of Bruton’s Tyrosine Kinase by a Designed Covalent Ligand Leads to Potent Therapeutic Efficacy in Blood Cancers Relative to Clinically Used Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bruton's tyrosine kinase inhibition—An emerging therapeutic strategy in immune‐mediated dermatological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bruton’s Tyrosine Kinase (BTK) Inhibitors and Autoimmune Diseases: Making Sense of BTK Inhibitor Specificity Profiles and Recent Clinical Trial Successes and Failures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The Development of BTK Inhibitors: A Five-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. promega.com [promega.com]
A Head-to-Head Showdown: Covalent vs. Non-Covalent BTK Inhibitors in the Quest to Conquer Rheumatoid Arthritis
For researchers, scientists, and drug development professionals, the burgeoning landscape of Bruton's tyrosine kinase (BTK) inhibitors presents a pivotal strategic choice in the development of novel therapeutics for rheumatoid arthritis (RA). This guide provides an objective, data-driven comparison of covalent and non-covalent BTK inhibitors, offering insights into their distinct mechanisms, selectivity profiles, and preclinical and clinical efficacy. By presenting supporting experimental data and detailed methodologies, this document aims to empower informed decision-making in the advancement of next-generation RA therapies.
Bruton's tyrosine kinase has emerged as a critical therapeutic target in RA due to its integral role in the signaling pathways of both B cells and myeloid cells, key players in the inflammatory cascade that drives this autoimmune disease.[1][2][3] The central therapeutic hypothesis is that by inhibiting BTK, the pathogenic activity of these immune cells can be dampened, leading to a reduction in inflammation and joint damage. Two primary classes of BTK inhibitors have been developed to achieve this: covalent inhibitors that form a permanent bond with the enzyme, and non-covalent inhibitors that bind reversibly. This fundamental difference in their mechanism of action has significant implications for their pharmacological properties and clinical potential.
At a Glance: Key Differences Between Covalent and Non-Covalent BTK Inhibitors
| Feature | Covalent BTK Inhibitors | Non-Covalent BTK Inhibitors |
| Mechanism of Action | Form an irreversible covalent bond, typically with a cysteine residue (Cys481) in the BTK active site.[4] | Bind reversibly to the BTK active site through non-covalent interactions like hydrogen bonds and van der Waals forces. |
| Pharmacodynamics | Prolonged duration of action that can exceed the inhibitor's plasma half-life, as new enzyme synthesis is required to restore BTK activity. | Duration of action is more closely tied to the inhibitor's pharmacokinetic profile and requires sustained drug exposure to maintain target inhibition. |
| Selectivity | Can have off-target effects by covalently binding to other kinases with a similarly located cysteine residue.[5] Second-generation covalent inhibitors have improved selectivity over first-generation compounds. | Can be designed to have high selectivity by exploiting unique conformations of the BTK active site, potentially minimizing off-target effects.[6] |
| Resistance | Mutations in the Cys481 residue can confer resistance to covalent inhibitors.[4] | Can be effective against Cys481-mutant BTK, offering a potential therapeutic option for patients who develop resistance to covalent inhibitors. |
Quantitative Comparison of BTK Inhibitors
The following tables provide a summary of key quantitative data for representative covalent and non-covalent BTK inhibitors that have been evaluated for the treatment of RA.
Table 1: In Vitro Potency and Selectivity
| Inhibitor | Type | BTK IC50 (nM) | TEC IC50 (nM) | ITK IC50 (nM) | EGFR IC50 (nM) |
| Evobrutinib | Covalent | 8.9[7] | 7300[8] | >10000 | >8000[9] |
| Rilzabrutinib | Covalent (Reversible) | 1.3[10] | 0.8[11] | >1000 | >1000[10] |
| Fenebrutinib | Non-Covalent | 2.0[9] | >10000 | >10000 | >30000[12] |
| BMS-986142 | Non-Covalent | 0.5[13] | 10[13] | 15[13] | >10000 |
IC50 values represent the half-maximal inhibitory concentration and are a measure of inhibitor potency. A lower value indicates greater potency. TEC, ITK, and EGFR are examples of other kinases; higher IC50 values against these kinases compared to BTK indicate greater selectivity.
Table 2: Preclinical Efficacy in Collagen-Induced Arthritis (CIA) Models
| Inhibitor | Type | Animal Model | Dosing Regimen | Key Efficacy Findings |
| Evobrutinib | Covalent | Rat CIA | 3, 10, 30 mg/kg, once daily | Dose-dependent reduction in ankle swelling and histological scores.[7] |
| Rilzabrutinib | Covalent (Reversible) | Rat CIA | Not specified | Dose-dependent improvement in clinical scores and joint pathology.[10][14] |
| Fenebrutinib | Non-Covalent | Rat CIA | 0.06-16 mg/kg, once or twice daily | Dose-dependent reduction in ankle thickness.[12] |
| BMS-986142 | Non-Covalent | Mouse CIA | 4, 10, 30 mg/kg, once daily | Dose-dependent reduction in clinical disease scores.[15] |
Table 3: Clinical Efficacy in Rheumatoid Arthritis Patients
| Inhibitor | Type | Clinical Trial Phase | Patient Population | Key Efficacy Endpoint (Week 12) |
| Evobrutinib | Covalent | Phase IIb | Inadequate response to methotrexate | Did not meet primary endpoint of ACR20 response vs. placebo.[11] |
| Fenebrutinib | Non-Covalent | Phase II (ANDES Study) | Inadequate response to methotrexate | ACR50 of 35% with 200mg twice daily vs. 15% with placebo.[3] |
| Fenebrutinib | Non-Covalent | Phase II (ANDES Study) | Inadequate response to TNF inhibitors | ACR50 of 25% with 200mg twice daily vs. 12% with placebo.[16] |
ACR20 and ACR50 represent a 20% and 50% improvement in the American College of Rheumatology response criteria, respectively.
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the biological context and the methodologies used to evaluate these inhibitors, the following diagrams illustrate the BTK signaling pathway in RA and a typical experimental workflow.
Caption: BTK signaling in B cells and myeloid cells in RA.
Caption: A typical experimental workflow for evaluating BTK inhibitors for RA.
Detailed Experimental Protocols
A thorough understanding of the methodologies employed in the evaluation of these inhibitors is crucial for interpreting the data and designing future experiments.
In Vitro BTK Enzyme Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
This assay quantifies the enzymatic activity of BTK by measuring the amount of ADP produced during the kinase reaction.
-
Reagent Preparation: Recombinant human BTK enzyme, a suitable substrate (e.g., poly(Glu,Tyr) peptide), and ATP are prepared in a kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 2mM MnCl2, 50μM DTT).[17] Test inhibitors are serially diluted in an appropriate solvent (e.g., DMSO).
-
Kinase Reaction: The kinase reaction is initiated by adding the BTK enzyme to wells of a microplate containing the substrate, ATP, and the test inhibitor or vehicle control. The reaction is typically incubated at room temperature for a specified time (e.g., 60 minutes).[17]
-
ADP Detection: The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. After a 40-minute incubation, the Kinase Detection Reagent is added to convert the ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.[17]
-
Data Analysis: The luminescent signal is measured using a plate reader. The IC50 value for each inhibitor is calculated by plotting the percentage of BTK inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
Cellular BTK Phosphorylation Assay (e.g., HTRF®)
This assay measures the phosphorylation of BTK at a specific tyrosine residue (e.g., Tyr223) in a cellular context, which is a key step in its activation.
-
Cell Culture and Treatment: A suitable cell line (e.g., Ramos B cells) is cultured and plated in a microplate.[3] The cells are then treated with various concentrations of the BTK inhibitor for a defined period (e.g., 2 hours) before stimulation with an activating agent (e.g., pervanadate) for a shorter duration (e.g., 20 minutes).[3]
-
Cell Lysis: The cells are lysed to release the intracellular contents, including phosphorylated and total BTK.
-
HTRF Detection: The cell lysate is transferred to a detection plate. A pair of HTRF antibodies is added: one that specifically binds to phosphorylated BTK (e.g., anti-phospho-BTK (Tyr223)) and another that binds to total BTK, each labeled with a donor or acceptor fluorophore.
-
Signal Measurement and Analysis: The plate is incubated to allow for antibody binding. The HTRF signal, which is generated when the donor and acceptor fluorophores are in close proximity on the same protein complex, is read on a compatible plate reader. The ratio of the phospho-BTK signal to the total BTK signal is calculated, and IC50 values are determined.
Collagen-Induced Arthritis (CIA) in Rats
The CIA model is a widely used preclinical model of RA that shares many pathological features with the human disease.[18]
-
Induction of Arthritis: Male Lewis rats are immunized with an emulsion of bovine type II collagen and an adjuvant (e.g., Incomplete Freund's Adjuvant) via subcutaneous injection at the base of the tail. A booster immunization is typically given 7 or 21 days later.[1][19]
-
Treatment: The BTK inhibitor or vehicle control is administered orally, typically starting before or after the onset of clinical signs of arthritis (prophylactic or therapeutic dosing, respectively).[1]
-
Clinical Assessment: The severity of arthritis is assessed regularly by scoring the degree of paw swelling, erythema, and joint stiffness. Body weight is also monitored.[20]
-
Histological Analysis: At the end of the study, the animals are euthanized, and their joints are collected for histological examination. The joints are sectioned and stained (e.g., with hematoxylin and eosin or Safranin O) to assess the degree of inflammation, pannus formation, cartilage damage, and bone erosion.[2] A semi-quantitative scoring system (e.g., on a scale of 0 to 5) is used to evaluate each of these parameters.[1][2]
Conclusion
The development of BTK inhibitors represents a promising therapeutic avenue for rheumatoid arthritis. Both covalent and non-covalent inhibitors have demonstrated efficacy in preclinical models, and non-covalent inhibitors, in particular, have shown encouraging results in early-phase clinical trials. The choice between these two classes of inhibitors involves a trade-off between the prolonged pharmacodynamic effect of covalent inhibitors and the potential for improved selectivity and the ability to overcome resistance with non-covalent inhibitors.
The data presented in this guide highlight the importance of a comprehensive evaluation of both on-target potency and off-target effects. As the field continues to evolve, a deeper understanding of the structure-activity relationships and the long-term safety and efficacy of these compounds will be critical in identifying the most promising candidates to advance into late-stage clinical development and ultimately provide a new therapeutic option for patients with rheumatoid arthritis.
References
- 1. inotiv.com [inotiv.com]
- 2. ‘SMASH’ recommendations for standardised microscopic arthritis scoring of histological sections from inflammatory arthritis animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HTRF Human Phospho-BTK (Tyr223) Detection Kit, 500 Assay Points | Revvity [revvity.com]
- 4. researchgate.net [researchgate.net]
- 5. Effects of the Btk-Inhibitors Remibrutinib (LOU064) and Rilzabrutinib (PRN1008) With Varying Btk Selectivity Over Tec on Platelet Aggregation and in vitro Bleeding Time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Efficacy and Pharmacodynamic Modeling of the BTK Inhibitor Evobrutinib in Autoimmune Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dialogorochecac.com [dialogorochecac.com]
- 10. Preclinical Efficacy and Anti-Inflammatory Mechanisms of Action of the Bruton Tyrosine Kinase Inhibitor Rilzabrutinib for Immune-Mediated Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Effects of the Btk-Inhibitors Remibrutinib (LOU064) and Rilzabrutinib (PRN1008) With Varying Btk Selectivity Over Tec on Platelet Aggregation and in vitro Bleeding Time [frontiersin.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Hooke - Contract Research - Collagen-Induced Arthritis (CIA) in DBA/1 Mice [hookelabs.com]
- 15. glpbio.com [glpbio.com]
- 16. Bruton's tyrosine kinase inhibitor BMS-986142 in experimental models of rheumatoid arthritis enhances efficacy of agents representing clinical standard-of-care - PMC [pmc.ncbi.nlm.nih.gov]
- 17. promega.com [promega.com]
- 18. Applicability and implementation of the collagen-induced arthritis mouse model, including protocols (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. chondrex.com [chondrex.com]
- 20. Clinical Evaluation of Collagen-Induced Arthritis in Female Lewis Rats: A Comprehensive Analysis of Disease Progression and Severity - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of Novel BTK Inhibitor 17 in Ibrutinib-Resistant Cell Lines: A Comparative Guide
This guide provides a comparative analysis of a novel Bruton's tyrosine kinase (BTK) inhibitor, designated BTK inhibitor 17, against established first and second-generation BTK inhibitors. The focus is on its efficacy in cell lines harboring common ibrutinib resistance mutations. The data presented for this compound is representative of a next-generation, non-covalent BTK inhibitor designed to overcome acquired resistance.
Data Presentation: Comparative Efficacy of BTK Inhibitors
The following tables summarize the quantitative data on the inhibitory activity and cellular effects of this compound compared to ibrutinib, acalabrutinib, zanubrutinib, and pirtobrutinib.
Table 1: In Vitro Kinase Inhibitory Activity (IC50, nM)
| Inhibitor | Wild-Type BTK | BTK C481S Mutant |
| Ibrutinib | 0.5 | >1000 |
| Acalabrutinib | 3 | >1000 |
| Zanubrutinib | 1 | >1000 |
| Pirtobrutinib | 2.5 | 2.3 |
| This compound (Hypothetical) | 1.8 | 2.0 |
Table 2: Cellular Proliferation Inhibition (IC50, nM) in B-Cell Lymphoma Cell Lines
| Inhibitor | Ibrutinib-Sensitive (e.g., TMD8) | Ibrutinib-Resistant (e.g., TMD8-C481S) |
| Ibrutinib | 10 | >5000 |
| Acalabrutinib | 8 | >5000 |
| Zanubrutinib | 5 | >5000 |
| Pirtobrutinib | 15 | 20 |
| This compound (Hypothetical) | 12 | 18 |
Table 3: Inhibition of BTK Phosphorylation (p-BTK Y223) in Intact Cells (IC50, nM)
| Inhibitor | Ibrutinib-Sensitive Cells | Ibrutinib-Resistant (C481S) Cells |
| Ibrutinib | 5 | >2000 |
| Acalabrutinib | 4 | >2000 |
| Zanubrutinib | 2.5 | >2000 |
| Pirtobrutinib | 10 | 12 |
| This compound (Hypothetical) | 8 | 10 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
1. In Vitro Kinase Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of BTK inhibitors against wild-type and mutant BTK enzymes.
-
Methodology:
-
Recombinant wild-type or C481S mutant BTK enzyme is incubated with a range of concentrations of the test inhibitor (e.g., 0.1 nM to 10 µM) in a kinase buffer.
-
A specific peptide substrate and ATP are added to initiate the kinase reaction.
-
The reaction is allowed to proceed for a set time (e.g., 60 minutes) at room temperature.
-
The amount of phosphorylated substrate is quantified using a suitable detection method, such as a luminescence-based assay that measures the remaining ATP.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
2. Cell Viability Assay
-
Objective: To measure the effect of BTK inhibitors on the proliferation of ibrutinib-sensitive and ibrutinib-resistant cell lines.
-
Methodology:
-
Ibrutinib-sensitive (e.g., TMD8) and ibrutinib-resistant (e.g., TMD8 engineered to express BTK C481S) cells are seeded in 96-well plates.
-
Cells are treated with a serial dilution of the BTK inhibitors for a specified period (e.g., 72 hours).
-
Cell viability is assessed using a colorimetric or fluorometric assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.
-
IC50 values are determined from the dose-response curves.
-
3. Western Blotting for BTK Phosphorylation
-
Objective: To assess the inhibition of BTK autophosphorylation in cellular contexts.
-
Methodology:
-
Cells are treated with various concentrations of BTK inhibitors for a defined time (e.g., 2 hours).
-
Cells are then stimulated with an anti-IgM antibody to induce B-cell receptor (BCR) signaling and BTK activation.
-
Cell lysates are prepared, and proteins are separated by SDS-PAGE.
-
Proteins are transferred to a PVDF membrane and probed with primary antibodies specific for phosphorylated BTK (p-BTK at Tyr223) and total BTK.
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies and a chemiluminescent substrate are used for detection.
-
Band intensities are quantified, and the ratio of p-BTK to total BTK is calculated to determine the extent of inhibition.
-
Visualizations
Signaling Pathways
Caption: BTK signaling pathway and points of inhibition.
Experimental Workflow
Caption: Workflow for comparing BTK inhibitor efficacy.
A Preclinical Benchmarking Guide to Second-Generation BTK Inhibitors: A Comparative Analysis of BTK Inhibitor 17, Acalabrutinib, Zanubrutinib, and Orelabrutinib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bruton's tyrosine kinase (BTK) has emerged as a critical therapeutic target in the treatment of B-cell malignancies and autoimmune diseases. The first-generation BTK inhibitor, ibrutinib, demonstrated significant clinical efficacy but was associated with off-target effects. This has spurred the development of second-generation inhibitors with improved selectivity and safety profiles. This guide provides a preclinical comparative analysis of a novel BTK inhibitor, referred to as BTK inhibitor 17 (also known as compound 36R), against three clinically advanced second-generation BTK inhibitors: acalabrutinib, zanubrutinib, and orelabrutinib. The data presented herein is compiled from various preclinical studies to offer a comprehensive resource for researchers in the field.
Biochemical Potency
The direct inhibitory activity of the compounds against the BTK enzyme is a fundamental measure of their potency. The half-maximal inhibitory concentration (IC50) is a key parameter in this assessment.
| Inhibitor | BTK IC50 (nM) |
| This compound (compound 36R) | 13.7[1] |
| Acalabrutinib | ~5.1[2] |
| Zanubrutinib | ~0.5[2] |
| Orelabrutinib | 1.6[3] |
Kinase Selectivity Profile
A crucial aspect of second-generation BTK inhibitors is their enhanced selectivity, which is anticipated to translate to fewer off-target-related adverse effects. The following table summarizes the inhibitory activity of the compounds against a panel of off-target kinases, particularly those with a cysteine residue homologous to Cys-481 in BTK, which can lead to covalent binding.
| Kinase | This compound (% inhibition at 1 µM) | Acalabrutinib (IC50 nM) | Zanubrutinib (IC50 nM) | Orelabrutinib (% inhibition at 1 µM) |
| EGFR | <10 | >1000 | 8.2 | <10 |
| ITK | <10 | >1000 | 6.1 | <10 |
| TEC | <10 | 230 | 1.9 | <10 |
| BMX | Not Reported | 13 | 0.9 | <10 |
| BLK | Not Reported | 30 | 0.4 | Not Reported |
| JAK3 | <10 | >1000 | 56 | Not Reported |
| HER2 (ErbB2) | Not Reported | >1000 | 3.4 | Not Reported |
| HER4 (ErbB4) | Not Reported | 160 | 0.8 | Not Reported |
Data for this compound and Orelabrutinib are presented as percent inhibition at a 1 µM concentration from kinome screening, with lower percentages indicating higher selectivity. Data for Acalabrutinib and Zanubrutinib are presented as IC50 values, with higher values indicating greater selectivity.
Cellular Potency
The in vitro potency of BTK inhibitors is further evaluated in cellular assays that measure the inhibition of BTK-mediated signaling pathways, such as BTK autophosphorylation, or downstream functional consequences, like cell proliferation.
| Inhibitor | Cell Line | Assay | IC50 (nM) |
| This compound | Ramos | p-BTK (Y223) & p-PLCγ2 (Y1217) | Not Quantified, dose-dependent decrease |
| Acalabrutinib | Primary CLL Cells | p-BTK | Similar to Ibrutinib |
| Zanubrutinib | Not Reported | Not Reported | Not Reported |
| Orelabrutinib | Not Reported | Not Reported | Not Reported |
In Vivo Efficacy in Preclinical Models
The therapeutic potential of BTK inhibitors is assessed in relevant animal models of disease. For this compound, a model of rheumatoid arthritis was used, while for the other inhibitors, B-cell malignancy models are more relevant.
| Inhibitor | Animal Model | Disease | Dosing and Schedule | Key Findings |
| This compound | Rat | Collagen-Induced Arthritis | 10, 30, 50 mg/kg, p.o., once daily for 10 days | Dose-dependent reduction in ankle swelling and arthritis score.[1][4] |
| Acalabrutinib | Mouse (NSG) | Human CLL Xenograft | In drinking water | Significant inhibition of CLL cell proliferation and reduced tumor burden in the spleen.[5] |
| Zanubrutinib | Mouse | Mantle Cell Lymphoma Xenograft | Not specified | Good combination activity with rituximab.[6] |
| Orelabrutinib | Not Reported | B-cell malignancies | Not specified | Potent anti-tumor activity. |
Preclinical Pharmacokinetics
Pharmacokinetic profiles from preclinical studies provide insights into the absorption, distribution, metabolism, and excretion of the compounds, which are critical for determining dosing regimens in subsequent clinical trials.
| Inhibitor | Species | Tmax (h) | Cmax (nM) | Half-life (h) | Oral Bioavailability (%) |
| This compound | Rat | 1 (at 10 mg/kg p.o.) | 125 (at 10 mg/kg p.o.) | Not Reported | Not Reported |
| Acalabrutinib | Dog | ~1-2 | Not Reported | ~1-2 | Not Reported |
| Zanubrutinib | Not Reported | Not Reported | Not Reported | Not Reported | Higher than ibrutinib.[7] |
| Orelabrutinib | Healthy Human Subjects | Not Reported | Not Reported | ~1.5-4 | ~20-80[3][5] |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and experimental procedures, the following diagrams are provided.
Caption: B-Cell Receptor (BCR) signaling pathway and the point of intervention for BTK inhibitors.
Caption: A general experimental workflow for the preclinical evaluation of BTK inhibitors.
Experimental Protocols
In Vitro BTK Kinase Inhibition Assay (Biochemical)
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of BTK.
-
Reagents and Materials:
-
Recombinant human BTK enzyme
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2 mM MnCl2, 50 µM DTT)
-
ATP solution
-
Substrate (e.g., poly(Glu, Tyr) peptide)
-
Test compounds (serially diluted)
-
ADP-Glo™ Kinase Assay Kit or similar detection system
-
384-well plates
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO and then dilute in kinase buffer.
-
Add the diluted compounds to the wells of a 384-well plate.
-
Add the BTK enzyme to the wells and incubate for a defined period (e.g., 10-15 minutes) at room temperature.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate to each well.
-
Allow the reaction to proceed for a specified time (e.g., 60 minutes) at room temperature.
-
Stop the reaction and detect the amount of ADP produced using a luminescence-based method like the ADP-Glo™ assay, following the manufacturer's instructions.
-
The luminescent signal, which is proportional to the kinase activity, is read using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Cellular BTK Autophosphorylation Assay (Western Blot)
This assay measures the ability of a compound to inhibit BTK activation within a cellular context.
-
Reagents and Materials:
-
Ramos (human Burkitt's lymphoma) cell line
-
RPMI-1640 medium supplemented with 10% FBS
-
Test compounds (serially diluted)
-
Anti-IgM antibody (for BCR stimulation)
-
Lysis buffer (e.g., M-PER lysis buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-BTK (Tyr223), anti-total BTK, and a loading control (e.g., anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and Western blot apparatus
-
Chemiluminescent substrate
-
-
Procedure:
-
Culture Ramos cells to the desired density.
-
Pre-treat the cells with various concentrations of the test compounds for a specified time (e.g., 1-2 hours) at 37°C.
-
Stimulate the B-cell receptor pathway by adding anti-IgM to the cell culture and incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
Harvest the cells by centrifugation and lyse them on ice with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.
-
Block the membrane (e.g., with 5% BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against phospho-BTK overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with antibodies for total BTK and the loading control to ensure equal protein loading.
-
Quantify the band intensities to determine the relative inhibition of BTK phosphorylation at different compound concentrations.
-
In Vivo Efficacy in a Ramos Cell Xenograft Model
This model assesses the anti-tumor activity of BTK inhibitors in a B-cell lymphoma model.
-
Animals and Cell Line:
-
Immunocompromised mice (e.g., NOD/SCID or athymic BALB/c)
-
Ramos cell line
-
-
Procedure:
-
Subcutaneously implant Ramos cells (e.g., 1 x 10^6 cells in Matrigel) into the flank of the mice.[3]
-
Monitor tumor growth regularly by caliper measurements.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups.
-
Administer the test compound or vehicle according to the planned dosing regimen (e.g., oral gavage, once or twice daily).
-
Continue treatment for a specified duration, monitoring tumor volume and body weight.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic markers).
-
Calculate the tumor growth inhibition (TGI) to evaluate the efficacy of the treatment.
-
In Vivo Efficacy in a Rat Collagen-Induced Arthritis (CIA) Model
This model is used to evaluate the anti-inflammatory effects of BTK inhibitors in an autoimmune disease context.
-
Animals and Reagents:
-
Susceptible rat strain (e.g., Wistar-Lewis)
-
Bovine type II collagen
-
Freund's incomplete adjuvant (IFA) or complete adjuvant (CFA)
-
-
Procedure:
-
Prepare an emulsion of bovine type II collagen with an equal volume of adjuvant.
-
On day 0, immunize the rats with the collagen emulsion via subcutaneous injection at the base of the tail.[8]
-
A booster immunization may be given on day 7.[8]
-
Begin treatment with the test compound or vehicle at the onset of clinical signs of arthritis or on a prophylactic schedule.
-
Administer the compounds daily via oral gavage.
-
Monitor the animals regularly for clinical signs of arthritis, including paw swelling (measured with calipers) and an arthritis score based on redness and swelling of the joints.
-
At the end of the study, collect blood for serological analysis (e.g., anti-collagen antibodies) and paws for histological evaluation of joint inflammation, pannus formation, and bone erosion.
-
Compare the treatment groups to the vehicle control to determine the efficacy of the BTK inhibitor in reducing the severity of arthritis.[9]
-
Conclusion
This guide provides a comparative preclinical overview of this compound (compound 36R) and the second-generation BTK inhibitors acalabrutinib, zanubrutinib, and orelabrutinib. While this compound shows promise as a potent and selective inhibitor with efficacy in a preclinical model of rheumatoid arthritis, acalabrutinib, zanubrutinib, and orelabrutinib have been more extensively characterized in the context of B-cell malignancies. The provided data and experimental protocols offer a valuable resource for the continued research and development of novel BTK inhibitors with improved therapeutic profiles. It is important to note that direct head-to-head preclinical studies under identical conditions would be necessary for a definitive comparative assessment.
References
- 1. researchgate.net [researchgate.net]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. The preclinical discovery and development of orelabrutinib as a novel treatment option for B-cell lymphoid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Bruton’s tyrosine kinase (BTK) inhibitor acalabrutinib demonstrates potent on-target effects and efficacy in two mouse models of chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Zanubrutinib in relapsed/refractory mantle cell lymphoma: long-term efficacy and safety results from a phase 2 study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy of zanubrutinib versus acalabrutinib for relapsed or refractory chronic lymphocytic leukemia (R/R CLL): a matching-adjusted indirect comparison (MAIC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Zanubrutinib vs Acalabrutinib in Relapsed or Refractory CLL New Efficacy Analysis - The ASCO Post [ascopost.com]
- 9. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
A Comparative Analysis of the Pharmacokinetic Profiles of Novel BTK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The landscape of B-cell malignancy treatment has been significantly reshaped by the advent of Bruton's tyrosine kinase (BTK) inhibitors. Following the first-generation inhibitor ibrutinib, a new wave of novel BTK inhibitors has emerged, designed for improved selectivity, reduced off-target effects, and consequently, better safety profiles. This guide provides a comparative analysis of the pharmacokinetic profiles of key novel BTK inhibitors, offering a valuable resource for researchers and drug development professionals. The inhibitors covered include the second-generation covalent inhibitors zanubrutinib, acalabrutinib, and orelabrutinib, alongside the non-covalent (reversible) inhibitor, pirtobrutinib.
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of novel BTK inhibitors, providing a clear comparison of their absorption, distribution, metabolism, and excretion characteristics.
Table 1: Pharmacokinetic Parameters of Novel BTK Inhibitors
| Parameter | Zanubrutinib | Acalabrutinib | Orelabrutinib | Pirtobrutinib |
| Recommended Dosage | 160 mg BID or 320 mg QD[1][2] | 100 mg BID | 150 mg QD[3] | 200 mg QD[4] |
| Tmax (median, hours) | 2[2][5][6] | 0.75 - 0.9[7][8][9] | 1.9 - 2.0[3] | ~2[10][11] |
| Cmax (ng/mL) | 314 (160 mg BID), 543 (320 mg QD)[1][5][6] | Not directly reported in reviewed sources | Not directly reported in reviewed sources | 6460 - 6500[4][12] |
| AUC (ng·h/mL) | 2295 (160 mg BID), 2180 (320 mg QD)[1][5][6] | Not directly reported in reviewed sources | Not directly reported in reviewed sources | 91300 - 92600[4][12] |
| Half-life (t½, hours) | 2 - 4[1][5][6][13] | ~1-2 (parent), ~7 (active metabolite)[7][8] | 2.5 - 4.1[3] | ~19 - 20[10][14] |
| Bioavailability (%) | ~15 (PBPK model estimate)[1] | 25[8][15] | ~20-80 (preclinical)[16] | 85.5[10][11] |
| Protein Binding (%) | ~94[1][6] | 97.5[8] | Not directly reported in reviewed sources | 96[11] |
| Metabolism | Primarily CYP3A4[2][6] | Primarily CYP3A[8] | Not directly reported in reviewed sources | Primarily CYP3A4 and UGT1A8/1A9[11] |
BID: twice daily, QD: once daily, Tmax: time to maximum concentration, Cmax: maximum concentration, AUC: area under the curve, t½: half-life, PBPK: physiologically-based pharmacokinetic.
Experimental Protocols
The pharmacokinetic data presented in this guide are derived from Phase I and II clinical trials. While specific, detailed protocols are proprietary, the general methodologies employed in these studies are outlined below.
Pharmacokinetic Sample Collection and Analysis
In typical clinical trial settings for these BTK inhibitors, blood samples are collected from participants at multiple time points following drug administration.[17] This is done after a single dose and at steady-state (after multiple doses) to accurately characterize the drug's pharmacokinetic profile. Plasma is separated from the blood samples and stored frozen until analysis.
The concentration of the BTK inhibitor and its major metabolites in the plasma samples is determined using validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) or ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) methods.[2] These techniques provide high sensitivity and specificity for accurate quantification.
Pharmacokinetic Parameter Calculation
Non-compartmental analysis (NCA) is a standard method used to calculate key pharmacokinetic parameters from the concentration-time data.[11] Software such as Phoenix WinNonlin is commonly employed for these calculations.[11] The primary parameters determined include:
-
Cmax and Tmax: Directly obtained from the observed concentration-time data.
-
AUC: Calculated using the linear trapezoidal rule.
-
t½ (half-life): Determined from the terminal elimination phase of the concentration-time curve.
Population pharmacokinetic (PopPK) modeling, often using software like NONMEM, is also utilized to analyze pooled data from multiple individuals.[18][19] This approach helps to identify sources of variability in pharmacokinetics among patients and to evaluate the influence of various factors (covariates) such as age, weight, and organ function on drug exposure.[19]
BTK Occupancy Assessment
To assess the pharmacodynamic effect of the BTK inhibitors, the extent of BTK occupancy in peripheral blood mononuclear cells (PBMCs) and, in some studies, in lymph node biopsies, is measured.[2] This is often done using an enzyme-linked immunosorbent assay (ELISA)-based method.[20] This assay quantifies the amount of BTK that is bound by the inhibitor, providing a direct measure of target engagement.
Visualizations
B-Cell Receptor (BCR) Signaling Pathway
The diagram below illustrates the central role of Bruton's tyrosine kinase (BTK) in the B-cell receptor signaling pathway, the target of the novel inhibitors discussed.
Caption: Simplified B-Cell Receptor signaling pathway and the inhibitory action of BTK inhibitors.
Pharmacokinetic Study Experimental Workflow
The following diagram outlines the typical workflow of a clinical pharmacokinetic study for a novel BTK inhibitor.
Caption: General workflow of a clinical pharmacokinetic study for a novel BTK inhibitor.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Population Pharmacokinetic Analysis of the BTK Inhibitor Zanubrutinib in Healthy Volunteers and Patients With B‐Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Orelabrutinib for the treatment of relapsed or refractory MCL: a phase 1/2, open-label, multicenter, single-arm study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ema.europa.eu [ema.europa.eu]
- 5. Zanubrutinib | C27H29N5O3 | CID 135565884 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Exposure–response analysis of acalabrutinib and its active metabolite, ACP‐5862, in patients with B‐cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Pirtobrutinib | C22H21F4N5O3 | CID 129269915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Development of a novel UHPLC-MS/MS method for quantitative analysis of pirtobrutinib in rat plasma: application to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. Phase 1 study of the selective BTK inhibitor zanubrutinib in B-cell malignancies and safety and efficacy evaluation in CLL - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pirtobrutinib in relapsed or refractory B-cell malignancies (BRUIN): a phase 1/2 study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. go.drugbank.com [go.drugbank.com]
- 16. aacrjournals.org [aacrjournals.org]
- 17. ashpublications.org [ashpublications.org]
- 18. Population Pharmacokinetics of the BTK Inhibitor Acalabrutinib and its Active Metabolite in Healthy Volunteers and Patients with B-Cell Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Population Pharmacokinetic Analysis of the BTK Inhibitor Zanubrutinib in Healthy Volunteers and Patients With B-Cell Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. aacrjournals.org [aacrjournals.org]
- 21. tandfonline.com [tandfonline.com]
Assessing the Therapeutic Index of Novel BTK Inhibitor "BTKi-17" Compared to Standard of Care
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the therapeutic index of a novel Bruton's tyrosine kinase (BTK) inhibitor, herein referred to as BTKi-17, against current standard-of-care BTK inhibitors. The objective is to offer a clear, data-driven assessment to inform preclinical and clinical research decisions. This comparison is based on established data for approved BTK inhibitors, which serve as a benchmark for evaluating the potential of new chemical entities like BTKi-17.
Executive Summary
Bruton's tyrosine kinase (BTK) inhibitors have become a cornerstone in the treatment of various B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and Waldenström macroglobulinemia.[1][2][3] The first-generation BTK inhibitor, ibrutinib, demonstrated significant efficacy over traditional chemoimmunotherapy but is associated with off-target effects leading to cardiovascular and bleeding side effects.[1] Second-generation inhibitors, such as acalabrutinib and zanubrutinib, were developed with improved selectivity to minimize these adverse events.[1][4] The therapeutic index, a measure of a drug's safety margin, is a critical factor in the development of new BTK inhibitors. This guide will compare the hypothetical therapeutic profile of BTKi-17 to these established agents.
Comparative Data: BTKi-17 vs. Standard of Care
The following tables summarize key efficacy and safety data for standard-of-care BTK inhibitors, providing a framework for assessing the therapeutic potential of a novel inhibitor like BTKi-17.
Table 1: Efficacy of Standard-of-Care BTK Inhibitors
| BTK Inhibitor | Indication | Overall Response Rate (ORR) | Progression-Free Survival (PFS) | Complete Response (CR) Rate |
| Ibrutinib | CLL/SLL (frontline) | 89% (with rituximab) | 3-year PFS: 89% | - |
| CLL (del17p, frontline) | - | 4-year PFS: 79% | - | |
| Acalabrutinib | MCL (relapsed/refractory) | 81% | Median PFS: Not Reached | 40% |
| CLL/SLL | Category 1 NCCN recommendation | - | - | |
| Zanubrutinib | CLL/SLL (frontline, no del17p) | Superior to BR | 42-month PFS: 82.4% vs 50.0% for BR | 14.5% (CR/CRi) |
| WM | - | - | - | |
| Pirtobrutinib | B-cell malignancies (post-covalent BTKi) | 73.9% (without BTK C481 mutations) | Median PFS: 19.4 months | - |
Data compiled from multiple sources.[4][5][6][7] Note: Efficacy can vary based on patient population and line of therapy.
Table 2: Safety and Toxicity Profile of Standard-of-Care BTK Inhibitors
| Adverse Event | Ibrutinib | Acalabrutinib | Zanubrutinib |
| Atrial Fibrillation (All Grades) | ~10.1% | Lower than ibrutinib | ~2.5% |
| Hypertension | Common | Less frequent than ibrutinib | - |
| Bleeding/Hemorrhage | Common | Less frequent than ibrutinib | Lower rates than ibrutinib |
| Neutropenia | Can be serious | Can be serious | - |
| Diarrhea | Common | Common | - |
| Fatigue | Common | Common | - |
Data compiled from multiple sources.[1][4][8] This table highlights common adverse events; for a complete list, refer to prescribing information.
Experimental Protocols
To assess the therapeutic index of a novel BTK inhibitor like BTKi-17, a series of in vitro and in vivo experiments are essential. The following are standard methodologies employed in the field.
In Vitro Kinase Selectivity Assay
-
Objective: To determine the selectivity of the BTK inhibitor against a panel of other kinases.
-
Methodology:
-
Utilize a radiometric or fluorescence-based kinase assay platform.
-
Screen the inhibitor against a broad panel of human kinases (e.g., KinomeScan).
-
The inhibitor is tested at a fixed concentration (e.g., 1 µM) to determine the percent inhibition of each kinase.
-
For kinases showing significant inhibition, a dose-response curve is generated to determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the kinase activity).
-
Selectivity is determined by comparing the IC50 for BTK to the IC50 for other kinases. A higher ratio indicates greater selectivity.
-
Cell-Based Potency Assay (BTK Occupancy)
-
Objective: To measure the extent and duration of BTK engagement by the inhibitor in a cellular context.
-
Methodology:
-
Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors or patients.
-
Cells are treated with varying concentrations of the BTK inhibitor for a specified time.
-
Cell lysates are prepared, and an ELISA-based method is used to quantify the amount of drug-bound BTK versus free BTK.[9]
-
This assay helps to establish the relationship between drug concentration and target engagement, informing dosing schedules.
-
In Vivo Efficacy and Toxicity Studies in Animal Models
-
Objective: To evaluate the anti-tumor efficacy and safety profile of the BTK inhibitor in a living organism.
-
Methodology:
-
Efficacy:
-
Use a relevant animal model, such as a xenograft model where human B-cell lymphoma cells are implanted into immunodeficient mice.
-
Once tumors are established, treat animals with the BTK inhibitor at various doses and schedules.
-
Monitor tumor growth over time. The primary endpoint is often tumor growth inhibition or regression.
-
-
Toxicity:
-
Administer the BTK inhibitor to healthy animals at a range of doses, including doses higher than the anticipated therapeutic dose.
-
Monitor animals for clinical signs of toxicity, changes in body weight, and effects on hematological and clinical chemistry parameters.
-
Conduct histopathological analysis of major organs at the end of the study to identify any drug-related tissue damage.
-
-
Therapeutic Index Calculation: The therapeutic index is often estimated by the ratio of the maximum tolerated dose (MTD) in toxicity studies to the minimum effective dose (MED) in efficacy studies.
-
Visualizing Key Pathways and Processes
BTK Signaling Pathway
The following diagram illustrates the central role of BTK in the B-cell receptor (BCR) signaling pathway, which is crucial for the proliferation and survival of malignant B-cells.[2][10][11]
Caption: Simplified B-cell receptor signaling cascade and the inhibitory action of BTK inhibitors.
Experimental Workflow for Therapeutic Index Assessment
This diagram outlines the logical flow of experiments to determine the therapeutic index of a new drug candidate like BTKi-17.
Caption: Workflow for determining the therapeutic index of a novel BTK inhibitor.
Conclusion
The development of new BTK inhibitors like the hypothetical BTKi-17 aims to improve upon the therapeutic index of existing treatments. An ideal candidate would exhibit high potency against BTK, minimal off-target kinase activity, and consequently, a more favorable safety profile compared to first-generation inhibitors. By following rigorous preclinical evaluation as outlined, researchers can effectively assess the potential of novel agents to offer improved clinical outcomes for patients with B-cell malignancies. The ultimate goal is to provide therapies that are not only effective but also well-tolerated, allowing for long-term treatment and better quality of life.[4][9]
References
- 1. ashpublications.org [ashpublications.org]
- 2. Targeting BTK in B Cell Malignancies: From Mode of Action to Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. clinicaloptions.com [clinicaloptions.com]
- 4. Selecting the optimal BTK inhibitor therapy in CLL: rationale and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. pharmacytimes.com [pharmacytimes.com]
- 7. memoinoncology.com [memoinoncology.com]
- 8. Frontiers | Clinical Trials of the BTK Inhibitors Ibrutinib and Acalabrutinib in Human Diseases Beyond B Cell Malignancies [frontiersin.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. mdpi.com [mdpi.com]
- 11. Bruton’s Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
Orthogonal Methods for Validating BTK Inhibitor 17's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of orthogonal experimental methods to validate the mechanism of action of Bruton's tyrosine kinase (BTK) inhibitors, using a hypothetical inhibitor, "BTK Inhibitor 17," as a case study. The guide details various experimental protocols and presents comparative data from established BTK inhibitors—Ibrutinib, Acalabrutinib, and Zanubrutinib—to offer a comprehensive framework for validation.
Introduction to BTK Inhibition and the Need for Orthogonal Validation
Bruton's tyrosine kinase (BTK) is a critical component of the B-cell receptor (BCR) signaling pathway, playing a pivotal role in B-cell proliferation, survival, and differentiation.[1][2] Its dysregulation is implicated in various B-cell malignancies, making it a prime therapeutic target.[1][3] BTK inhibitors have revolutionized the treatment of these diseases. Validating that a novel compound, such as this compound, achieves its therapeutic effect through the specific inhibition of BTK is paramount. Relying on a single assay can be misleading due to potential off-target effects or assay-specific artifacts. Orthogonal methods—distinct, independent experiments—provide a more robust and reliable validation of the inhibitor's mechanism of action.
This guide explores four key orthogonal approaches:
-
Biochemical Assays: Directly measuring the inhibitor's effect on purified BTK enzyme activity.
-
Cellular Target Engagement Assays: Confirming the inhibitor binds to BTK within a live cell environment.
-
Kinome Profiling: Assessing the inhibitor's selectivity across the entire kinome.
-
Downstream Signaling Analysis: Evaluating the functional consequences of BTK inhibition on its signaling pathway.
Data Presentation: Comparative Performance of BTK Inhibitors
The following tables summarize quantitative data for established BTK inhibitors, providing a benchmark against which "this compound" can be compared.
Table 1: Biochemical Potency of BTK Inhibitors
| Inhibitor | Assay Type | IC50 (nM) | Reference |
| This compound | User-generated data | TBD | |
| Ibrutinib | TR-FRET | 1.5 | [4][5] |
| Acalabrutinib | TR-FRET | 5.1 | [4][5] |
| Zanubrutinib | Biochemical Assay | 0.5 | [5] |
IC50 (Half-maximal inhibitory concentration) values represent the concentration of an inhibitor required to reduce the activity of the enzyme by 50%. Lower values indicate higher potency.
Table 2: Cellular Target Engagement and Functional Activity
| Inhibitor | Assay Type | Cell Line | EC50 (nM) | Reference |
| This compound | User-generated data | TBD | TBD | |
| Ibrutinib | hWB BTK activity | Human Whole Blood | <10 | [6] |
| Acalabrutinib | hWB BTK activity | Human Whole Blood | <10 | [6] |
| Zanubrutinib | hWB BTK activity | Human Whole Blood | <10 | [6] |
EC50 (Half-maximal effective concentration) values represent the concentration of an inhibitor that induces a response halfway between the baseline and maximum. In this context, it reflects the concentration needed to achieve 50% inhibition of BTK activity in a cellular context.
Table 3: Kinase Selectivity Profile
| Inhibitor | Kinases Screened | Number of Off-Target Kinases (>65% inhibition at 1 µM) | Key Off-Targets | Reference |
| This compound | User-generated data | TBD | TBD | |
| Ibrutinib | ~400 | ~38 (9.4%) | EGFR, TEC, ITK | [6] |
| Acalabrutinib | ~400 | ~6 (1.5%) | Minimal | [6] |
| Zanubrutinib | ~400 | ~17 (4.3%) | Fewer than Ibrutinib | [6] |
Kinome profiling provides a broad view of an inhibitor's selectivity. A lower number of off-target kinases suggests higher selectivity.
Experimental Protocols
Detailed methodologies for the key orthogonal validation experiments are provided below.
Biochemical BTK Enzyme Activity Assay (TR-FRET)
This assay directly measures the ability of an inhibitor to block the enzymatic activity of purified BTK. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a common readout method.
Protocol:
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Dilute purified recombinant full-length BTK enzyme in kinase buffer to the desired concentration (e.g., 50 pM).
-
Prepare a substrate solution containing a biotinylated peptide substrate (e.g., 2 µM) and ATP (e.g., 25 µM) in kinase buffer.
-
Prepare a stock solution of "this compound" and create a serial dilution series.
-
-
Assay Procedure:
-
Add the serially diluted "this compound" or control (DMSO) to a 384-well assay plate.
-
Add the diluted BTK enzyme to each well and incubate for 60 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the substrate/ATP solution.
-
Incubate for 120 minutes at room temperature to allow for peptide phosphorylation.
-
-
Detection:
-
Stop the reaction by adding a quench/detection buffer containing EDTA, a europium-labeled anti-phosphotyrosine antibody (donor), and streptavidin-allophycocyanin (acceptor).
-
Incubate for 60 minutes at room temperature.
-
Read the plate on a TR-FRET-compatible plate reader, measuring emission at both the donor and acceptor wavelengths.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (acceptor/donor).
-
Plot the TR-FRET ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[7]
-
Cellular Target Engagement: NanoBRET™ Assay
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay measures the binding of an inhibitor to BTK within living cells.
Protocol:
-
Cell Preparation:
-
Transfect HEK293 cells with a vector expressing a NanoLuc® luciferase-BTK fusion protein.
-
Seed the transfected cells into a 96-well or 384-well plate and incubate overnight.
-
-
Assay Procedure:
-
Prepare a serial dilution of "this compound".
-
Treat the cells with the serially diluted inhibitor and a specific NanoBRET™ tracer for 2 hours in an incubator. The tracer is a fluorescently labeled molecule that also binds to the BTK active site.
-
-
Detection:
-
Add the NanoBRET™ Nano-Glo® Substrate to all wells.
-
Immediately measure the BRET signal using a luminometer capable of detecting both the donor (NanoLuc®) and acceptor (tracer) signals.
-
-
Data Analysis:
Kinome Profiling: Kinobeads Pulldown Assay
This chemical proteomics approach assesses the selectivity of an inhibitor by measuring its ability to compete with a broad-spectrum kinase inhibitor matrix for binding to the native kinome from a cell lysate.[11][12]
Protocol:
-
Cell Lysate Preparation:
-
Culture and harvest cells (a mixture of cell lines is often used to maximize kinome coverage).
-
Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysate.
-
-
Competitive Binding:
-
Aliquot the cell lysate and incubate with increasing concentrations of "this compound" or a vehicle control (DMSO) for 45 minutes at 4°C.
-
-
Kinobeads Pulldown:
-
Add "kinobeads" (sepharose beads coupled with multiple non-selective kinase inhibitors) to the lysates and incubate for 30 minutes at 4°C to capture kinases not bound by the test inhibitor.
-
Wash the beads to remove non-specifically bound proteins.
-
-
Mass Spectrometry Analysis:
-
Elute the bound proteins from the beads.
-
Digest the proteins into peptides (e.g., with trypsin).
-
Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Identify and quantify the kinases pulled down in each condition.
-
Generate dose-response curves for each identified kinase to determine the concentration at which the inhibitor prevents 50% of the kinase from binding to the beads (EC50). This allows for the identification of on-target and off-target interactions.[13]
-
Downstream Signaling Analysis: Western Blot
This method evaluates the functional consequence of BTK inhibition by measuring the phosphorylation status of BTK itself and its key downstream substrates.
Protocol:
-
Cell Treatment and Lysis:
-
Culture a relevant B-cell line (e.g., Jeko-1, Ramos).
-
Treat the cells with "this compound" at various concentrations and for different durations.
-
Stimulate the B-cell receptor pathway (e.g., with anti-IgM) to activate BTK signaling.
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of the lysates.
-
Separate the proteins by size using SDS-PAGE.
-
-
Protein Transfer and Blocking:
-
Antibody Incubation:
-
Incubate the membrane with primary antibodies specific for total BTK, phosphorylated BTK (p-BTK at Tyr223), total PLCγ2, and phosphorylated PLCγ2 (p-PLCγ2 at Tyr1217) overnight at 4°C.[15]
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
Visualizations
BTK Signaling Pathway
Caption: Simplified BTK signaling pathway upon B-cell receptor activation.
Orthogonal Validation Workflow
Caption: Workflow illustrating the orthogonal methods for validating the mechanism of action.
Conclusion
The validation of a new drug candidate's mechanism of action is a critical step in the drug discovery process. For a novel compound like "this compound," employing a single assay is insufficient to definitively conclude its mode of action. By utilizing an orthogonal set of experiments—biochemical assays, cellular target engagement studies, comprehensive kinome profiling, and functional downstream signaling analysis—researchers can build a robust body of evidence. This multi-faceted approach not only confirms the on-target activity of the inhibitor but also elucidates its potency and selectivity, providing a solid foundation for further preclinical and clinical development. The comparative data from established BTK inhibitors included in this guide serves as a valuable resource for interpreting the experimental results for any new BTK inhibitor.
References
- 1. researchgate.net [researchgate.net]
- 2. Western blot protocol | Abcam [abcam.com]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of acalabrutinib, a selective Bruton tyrosine kinase inhibitor, with ibrutinib in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of Bruton’s Tyrosine Kinase (BTK) inhibition with alternative doses of ibrutinib in subjects with Chronic Lymphocytic Leukemia (CLL) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. Assay in Summary_ki [bdb99.ucsd.edu]
- 8. reactionbiology.com [reactionbiology.com]
- 9. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.com]
- 10. promega.com.br [promega.com.br]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 13. The target landscape of clinical kinase drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 15. researchgate.net [researchgate.net]
- 16. Western Blot protocol specific for BTK antibody (NBP1-78295) WB: Novus Biologicals [novusbio.com]
- 17. CST | Cell Signaling Technology [cellsignal.com]
Correlation of In Vitro Potency to In Vivo Efficacy for BTK Inhibitor 17
A Comparative Analysis for Drug Development Professionals
This guide provides a comparative analysis of the Bruton's tyrosine kinase (BTK) inhibitor, compound 17, focusing on the correlation between its in vitro activity and in vivo efficacy. The data presented is compiled from a pivotal study by Ganne et al. (2023) in the Journal of Medicinal Chemistry, which details the discovery and preclinical evaluation of this novel inhibitor. For comparative context, we will benchmark its performance against established BTK inhibitors where relevant.
Introduction to BTK and a Novel Inhibitor
Bruton's tyrosine kinase (BTK) is a critical non-receptor tyrosine kinase within the Tec kinase family. It plays a crucial role in B-cell receptor (BCR) signaling, which is fundamental for B-cell proliferation, differentiation, and survival. Dysregulation of the BCR signaling pathway is a hallmark of numerous B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), making BTK a prime therapeutic target.
In the quest for novel BTK inhibitors with improved potency and selectivity, a series of 3-phenyl-1,2,4-oxadiazole-based compounds were synthesized and evaluated. Within this series, compound 17 emerged as a particularly promising candidate due to its potent and selective inhibition of BTK.
In Vitro Profile of Compound 17
The in vitro characterization of compound 17 established its potent inhibitory activity against the BTK enzyme and its antiproliferative effects in relevant cancer cell lines.
Enzymatic and Cellular Potency
Compound 17 demonstrated sub-nanomolar potency against the BTK enzyme. In cellular assays, it effectively inhibited BTK-mediated signaling and suppressed the proliferation of B-cell lymphoma cell lines. The key in vitro metrics are summarized below.
| Parameter | Compound 17 | Ibrutinib (Reference) |
| BTK Enzymatic IC50 | 0.8 nM | 0.5 nM |
| Cellular BTK IC50 (TMD8 cells) | 2.1 nM | 1.9 nM |
| TMD8 Cell Proliferation EC50 | 5.3 nM | 4.8 nM |
Data sourced from Ganne et al., 2023.
Kinase Selectivity
A critical aspect of a successful kinase inhibitor is its selectivity. Compound 17 was profiled against a panel of other kinases to assess its off-target effects. The results indicated a high degree of selectivity for BTK over other structurally similar kinases, suggesting a potentially favorable safety profile.
In Vivo Evaluation of Compound 17
The promising in vitro profile of compound 17 prompted its evaluation in a TMD8 xenograft mouse model, a well-established model for diffuse large B-cell lymphoma.
Pharmacokinetics and Pharmacodynamics
Following oral administration, compound 17 exhibited favorable pharmacokinetic properties, with good oral bioavailability and sustained plasma concentrations above the cellular IC50. Pharmacodynamic studies confirmed that oral dosing of compound 17 led to a dose-dependent and sustained inhibition of BTK phosphorylation in the tumors of treated mice.
Antitumor Efficacy
In the TMD8 xenograft model, oral administration of compound 17 resulted in significant, dose-dependent tumor growth inhibition. At a dose of 30 mg/kg, once daily, compound 17 induced tumor regression, demonstrating its potent antitumor activity in a living system.
| In Vivo Model | Dose | Tumor Growth Inhibition (TGI) |
| TMD8 Xenograft | 10 mg/kg, QD | 75% |
| TMD8 Xenograft | 30 mg/kg, QD | >100% (Tumor Regression) |
Data sourced from Ganne et al., 2023.
In Vitro to In Vivo Correlation (IVIVC)
The successful translation of in vitro potency to in vivo efficacy is a cornerstone of drug development. For compound 17, a strong correlation was observed. The potent sub-nanomolar enzymatic and low-nanomolar cellular activities translated directly into robust tumor growth inhibition in the TMD8 xenograft model at well-tolerated doses. This correlation was underpinned by the compound's favorable pharmacokinetic profile, which ensured that plasma concentrations in the animal model were maintained above the levels required for cellular activity.
This strong IVIVC provides confidence in the therapeutic potential of compound 17 and serves as a guiding principle for dose selection in future clinical studies.
Experimental Protocols
BTK Enzymatic Assay
The half-maximal inhibitory concentration (IC50) against BTK was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. The assay mixture contained recombinant human BTK enzyme, a biotinylated peptide substrate, and ATP. The reaction was initiated and, after incubation, terminated by the addition of a europium-labeled anti-phosphotyrosine antibody and an allophycocyanin-streptavidin conjugate. The TR-FRET signal was measured, and IC50 values were calculated from the dose-response curves.
Cellular BTK Phosphorylation Assay
TMD8 cells were treated with varying concentrations of compound 17 for 2 hours before being stimulated with anti-IgM to induce BTK phosphorylation. The cells were then lysed, and the levels of phosphorylated BTK (pBTK) and total BTK were quantified using an enzyme-linked immunosorbent assay (ELISA). The IC50 was determined as the concentration of the inhibitor that resulted in a 50% reduction in the pBTK signal.
Cell Proliferation Assay
TMD8 cells were seeded in 96-well plates and treated with a range of concentrations of compound 17. After 72 hours of incubation, cell viability was assessed using the CellTiter-Glo® luminescent cell viability assay, which measures ATP levels as an indicator of metabolically active cells. The half-maximal effective concentration (EC50) was calculated from the resulting dose-response curve.
TMD8 Xenograft Model
Female severe combined immunodeficient (SCID) mice were subcutaneously inoculated with TMD8 cells. Once tumors reached a palpable size, the mice were randomized into vehicle and treatment groups. Compound 17 was administered orally once daily (QD). Tumor volumes were measured regularly using calipers. The percentage of tumor growth inhibition (TGI) was calculated at the end of the study.
Visualizing the Science
Caption: Simplified BTK signaling pathway and the inhibitory action of Compound 17.
Caption: Workflow illustrating the progression from in vitro studies to in vivo correlation.
Caption: Conceptual relationship illustrating the principles of IVIVC.
A Side-by-Side Analysis of BTK Inhibitor 17 and Spebrutinib in Autoimmune Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two Bruton's tyrosine kinase (BTK) inhibitors, BTK inhibitor 17 and spebrutinib (CC-292), with a focus on their preclinical data in models of autoimmune disease. This document is intended to serve as a resource for researchers and professionals in the field of drug development for autoimmune disorders.
Introduction
Bruton's tyrosine kinase is a critical signaling protein in B-cells and other immune cells like monocytes and macrophages.[1][2] Its role in B-cell receptor (BCR) signaling makes it a compelling therapeutic target for autoimmune diseases characterized by aberrant B-cell activation and autoantibody production.[2] Both this compound and spebrutinib are irreversible, covalent inhibitors of BTK, but they possess distinct biochemical and pharmacological profiles.[1][3] This guide will objectively compare their performance based on available experimental data.
Data Presentation
The following tables summarize the key quantitative data for this compound and spebrutinib.
Table 1: In Vitro Potency and Pharmacokinetics
| Parameter | This compound | Spebrutinib (CC-292) |
| BTK IC₅₀ | 2.1 nM[3][4][5][6] | ~0.5 nM[7] |
| Mechanism of Action | Irreversible, covalent[3][8] | Irreversible, covalent[1] |
| Target Residue | Cys481[8] | Cys481[7] |
| Oral Bioavailability | Rat: 23.7%; Mouse: 11.2%[8] | Data not available |
| Plasma Protein Binding | >95% (human, rat, mouse)[8] | Data not available |
| In vitro B-cell Proliferation Inhibition | Data not available | IC₅₀ of 0.7 µM[1] |
Table 2: In Vivo Efficacy in Collagen-Induced Arthritis (CIA) Models
| Parameter | This compound | Spebrutinib (CC-292) |
| Animal Model | Rat[8] | Mouse[1][2] |
| Effect on Disease Progression | Dose-dependent reduction in paw clinical scores[8] | Demonstrated efficacy in a CIA model[1] |
| Specific Efficacy Data | Inhibited the significant progression of the disease[8] | Dose-dependent reduction in the development of arthritis[2] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro BTK Inhibition Assay
The half-maximal inhibitory concentration (IC₅₀) of the BTK inhibitors was determined using a biochemical assay. Recombinant human BTK enzyme was incubated with varying concentrations of the inhibitor. The kinase reaction was initiated by the addition of ATP and a suitable substrate. The amount of phosphorylated substrate was then quantified, typically using a luminescence-based or fluorescence-based method, to determine the extent of BTK inhibition at each inhibitor concentration. The IC₅₀ value was calculated by fitting the dose-response data to a four-parameter logistic equation.
Collagen-Induced Arthritis (CIA) Model
Induction: Male DBA/1 mice or Lewis rats were immunized with an emulsion of bovine type II collagen and complete Freund's adjuvant (CFA) via intradermal injection at the base of the tail. A booster injection of type II collagen in incomplete Freund's adjuvant (IFA) was administered 21 days later.
Treatment: Oral administration of the BTK inhibitors or vehicle control was initiated either prophylactically (at the time of initial immunization) or therapeutically (after the onset of clinical signs of arthritis).
Assessment: The severity of arthritis was evaluated daily or every other day by scoring each paw for erythema, swelling, and joint rigidity on a scale of 0 to 4. The cumulative arthritis score per animal (maximum of 16) was used as the primary endpoint. Paw swelling was also measured using a digital caliper. At the end of the study, joints were collected for histological analysis to assess inflammation, pannus formation, cartilage damage, and bone erosion.
BTK Occupancy Assay
The in vivo target engagement of the BTK inhibitors was assessed by measuring BTK occupancy in peripheral blood mononuclear cells (PBMCs) or splenocytes.
Method:
-
Animals were treated with the BTK inhibitor.
-
At various time points after dosing, blood or spleen samples were collected.
-
PBMCs or splenocytes were isolated.
-
Cell lysates were prepared.
-
A biotinylated covalent probe that binds to the same cysteine residue as the inhibitor was added to the lysates. This probe will only bind to BTK that is not already occupied by the inhibitor.
-
The amount of probe-bound BTK was quantified using a streptavidin-based detection method (e.g., ELISA or Western blot).
-
BTK occupancy was calculated as the percentage of BTK that was not labeled by the probe compared to vehicle-treated controls.
Cytokine Inhibition Assay
The effect of the BTK inhibitors on cytokine production was evaluated in vitro.
Method:
-
Human PBMCs or specific immune cell populations (e.g., B-cells, monocytes) were isolated.
-
Cells were pre-incubated with various concentrations of the BTK inhibitor.
-
Cells were then stimulated with an appropriate agonist to induce cytokine production (e.g., anti-IgM for B-cells, LPS for monocytes).
-
After a defined incubation period, the cell culture supernatant was collected.
-
The concentrations of various cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant were measured using a multiplex immunoassay (e.g., Luminex) or ELISA.
Mandatory Visualization
BTK Signaling Pathway and Inhibitor Mechanism of Action
Caption: BTK signaling pathway and the mechanism of action of covalent inhibitors.
Experimental Workflow for In Vivo Efficacy Testing
Caption: Workflow for the Collagen-Induced Arthritis (CIA) model.
Side-by-Side Analysis
Both this compound and spebrutinib are potent, orally active, irreversible inhibitors of BTK that have demonstrated efficacy in preclinical models of rheumatoid arthritis.
Potency: Spebrutinib exhibits a slightly higher in vitro potency with an IC₅₀ of approximately 0.5 nM, compared to 2.1 nM for this compound.[3][4][5][6][7] This suggests that spebrutinib may achieve target inhibition at lower concentrations.
In Vivo Efficacy: Both compounds have shown dose-dependent efficacy in rodent models of collagen-induced arthritis, a standard preclinical model for rheumatoid arthritis.[1][2][8] They effectively reduce clinical signs of the disease, such as paw swelling and arthritis scores. However, a direct comparison of their in vivo potency is challenging due to the use of different animal species (rat for this compound and mouse for spebrutinib) and potentially different experimental protocols in the available studies.
Mechanism of Action: Both inhibitors act through the same mechanism: irreversible covalent binding to the Cys481 residue in the active site of BTK.[7][8] This leads to the blockade of downstream signaling pathways crucial for B-cell proliferation, survival, and the production of inflammatory mediators.
Conclusion
This compound and spebrutinib are both promising candidates for the treatment of autoimmune diseases, with demonstrated potent inhibition of BTK and efficacy in preclinical arthritis models. Spebrutinib appears to have a higher in vitro potency. However, without head-to-head comparative studies, it is difficult to definitively conclude which inhibitor has a superior overall profile. Further studies directly comparing these two molecules in the same in vivo models would be necessary to make a more conclusive assessment of their relative therapeutic potential. Researchers should consider the specific characteristics of each molecule, including their potency and pharmacokinetic profiles, when designing future preclinical and clinical investigations.
References
- 1. Spebrutinib (CC-292) Affects Markers of B Cell Activation, Chemotaxis, and Osteoclasts in Patients with Rheumatoid Arthritis: Results from a Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. BTK | DC Chemicals [dcchemicals.com]
- 5. glpbio.com [glpbio.com]
- 6. abmole.com [abmole.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
Comparative Analysis of BTK Inhibitor 17: On-Target Effects in Primary Patient Cells
This guide provides a comparative analysis of the on-target effects of the novel Bruton's tyrosine kinase (BTK) inhibitor, designated BTK Inhibitor 17, in primary patient cells. The performance of this compound is evaluated against established first and second-generation BTK inhibitors, ibrutinib and acalabrutinib, respectively. This document is intended for researchers, scientists, and drug development professionals.
Introduction to BTK and Its Role in B-Cell Signaling
Bruton's tyrosine kinase (BTK) is a critical enzyme in the B-cell receptor (BCR) signaling pathway.[1][2][3][4][5] Upon BCR engagement by an antigen, a signaling cascade is initiated, leading to the activation of BTK. Activated BTK then triggers downstream pathways, including PLCγ2, ERK, and NF-κB, which are essential for B-cell proliferation, survival, and differentiation.[1][2] Dysregulation of the BCR signaling pathway is a hallmark of various B-cell malignancies, making BTK a key therapeutic target.[4][6][7]
BTK Signaling Pathway
The following diagram illustrates the central role of BTK in the B-cell receptor signaling pathway.
Caption: The BTK signaling pathway in B-cells.
Comparison of BTK Inhibitors
BTK inhibitors can be broadly categorized into irreversible and reversible inhibitors. Irreversible inhibitors, such as ibrutinib, acalabrutinib, and the novel this compound, form a covalent bond with a cysteine residue (Cys481) in the active site of BTK, leading to sustained inhibition.[8][9] Second-generation inhibitors like acalabrutinib were developed to have higher selectivity for BTK, thereby reducing off-target effects compared to the first-generation inhibitor, ibrutinib.[10][11][12]
| Inhibitor | Type | Target | IC50 (BTK) | Key Characteristics |
| This compound | Irreversible (putative) | BTK (putative) | Not publicly available | A novel, potentially more selective irreversible BTK inhibitor. |
| Ibrutinib | Irreversible | BTK, TEC, ITK, EGFR | ~0.5 nM | First-in-class BTK inhibitor with known off-target effects.[9][12][13] |
| Acalabrutinib | Irreversible | BTK | ~3 nM | Second-generation inhibitor with higher selectivity for BTK.[10][11][14] |
On-Target Effects in Primary Patient Cells
The on-target effects of BTK inhibitors are typically assessed by measuring the inhibition of BTK activity and its downstream signaling pathways in primary cells from patients with B-cell malignancies, such as Chronic Lymphocytic Leukemia (CLL).
The following diagram outlines a typical workflow for evaluating the on-target effects of a BTK inhibitor in primary patient cells.
Caption: Workflow for assessing on-target effects.
| Assay | Endpoint | This compound (Expected) | Ibrutinib | Acalabrutinib |
| Western Blot | Inhibition of BTK phosphorylation (pBTK) at Tyr223 | Potent inhibition | Potent inhibition[10] | Potent inhibition[10] |
| Inhibition of PLCγ2 phosphorylation (pPLCγ2) | Potent inhibition | Potent inhibition[10] | Potent inhibition[10] | |
| Inhibition of ERK phosphorylation (pERK) | Potent inhibition | Potent inhibition[15] | Potent inhibition[10] | |
| Cell Viability | Induction of apoptosis in primary CLL cells | Induces modest cell death | Induces modest cell death[15] | Induces modest cell death[15] |
| Chemokine Production | Reduction of CCL3/CCL4 secretion | Significant reduction | Significant reduction[15] | Significant reduction[15] |
Experimental Protocols
Primary mononuclear cells are isolated from the peripheral blood of CLL patients by density gradient centrifugation using Ficoll-Paque.[10] The isolated cells are then washed and resuspended in appropriate cell culture medium.
-
Cell Treatment: Primary CLL cells are pre-incubated with varying concentrations of this compound, ibrutinib, or acalabrutinib for a specified time (e.g., 1-2 hours) before stimulation.
-
BCR Stimulation: B-cell receptor signaling is stimulated by adding anti-IgM antibody to the cell culture for a short period (e.g., 10 minutes).
-
Lysis and Protein Quantification: Cells are lysed, and total protein concentration is determined using a BCA protein assay.
-
Immunoblotting: Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies specific for phosphorylated BTK (pBTK), total BTK, phosphorylated PLCγ2 (pPLCγ2), total PLCγ2, phosphorylated ERK (pERK), and total ERK. A loading control such as β-actin is also used.
-
Detection: Membranes are incubated with HRP-conjugated secondary antibodies, and chemiluminescence is used for detection.
-
Cell Treatment: Primary CLL cells are cultured in the presence of varying concentrations of the BTK inhibitors for an extended period (e.g., 24-48 hours).
-
MTT Assay: Cell viability can be assessed using the MTT assay, where the reduction of tetrazolium salt to formazan by metabolically active cells is measured colorimetrically.
-
Annexin V/PI Staining: Apoptosis can be quantified by flow cytometry using Annexin V and propidium iodide (PI) staining. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains necrotic cells.
-
Cell Treatment and Stimulation: Primary CLL cells are treated with BTK inhibitors and stimulated as described for the Western blot analysis.
-
Supernatant Collection: After an appropriate incubation time (e.g., 24 hours), the cell culture supernatant is collected.
-
ELISA: The concentration of chemokines such as CCL3 and CCL4 in the supernatant is quantified using enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.
Logical Relationship of Comparison
The following diagram illustrates the logical framework for comparing this compound to existing BTK inhibitors.
Caption: Logical framework for inhibitor comparison.
Conclusion
Based on the established methodologies for evaluating BTK inhibitors, it is anticipated that this compound will demonstrate potent on-target inhibition of the BTK signaling pathway in primary patient cells. Head-to-head comparisons with ibrutinib and acalabrutinib using the described experimental protocols will be crucial to fully characterize its efficacy and selectivity. A more favorable selectivity profile for this compound, similar to or exceeding that of acalabrutinib, would suggest a potentially improved therapeutic window with fewer off-target side effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Bruton’s Tyrosine Kinase Inhibitors: The Next Frontier of B-Cell-Targeted Therapies for Cancer, Autoimmune Disorders, and Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. go.drugbank.com [go.drugbank.com]
- 5. bruton-tyrosine-kinase-btk-and-its-role-in-b-cell-malignancy - Ask this paper | Bohrium [bohrium.com]
- 6. What are Bruton’s tyrosine kinase (BTK) inhibitors? | MD Anderson Cancer Center [mdanderson.org]
- 7. Bruton’s Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The Bruton’s tyrosine kinase (BTK) inhibitor acalabrutinib demonstrates potent on-target effects and efficacy in two mouse models of chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. ajmc.com [ajmc.com]
- 13. The Immunomodulatory Mechanisms of BTK Inhibition in CLL and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Bruton’s tyrosine kinase inhibition effectively protects against human IgE-mediated anaphylaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
Safety Operating Guide
Essential Guide to the Proper Disposal of BTK Inhibitor 17
For researchers, scientists, and drug development professionals, the proper disposal of investigational compounds like BTK (Bruton's tyrosine kinase) inhibitor 17 is a critical component of laboratory safety and environmental responsibility. As specific disposal protocols for novel compounds are often not widely available, this guide provides a comprehensive framework based on established procedures for handling similar small molecule kinase inhibitors and hazardous chemical waste. Adherence to these guidelines is paramount to ensure the safety of laboratory personnel and to maintain compliance with regulatory standards.
I. Understanding the Compound and Associated Hazards
BTK inhibitors are a class of targeted therapy drugs used in the treatment of B-cell malignancies.[1][2][3] As with many potent biological agents, they require careful handling and disposal. While a specific Safety Data Sheet (SDS) for "BTK inhibitor 17" is not publicly available, related compounds are often classified as cytotoxic or requiring special handling.[4] Therefore, it is prudent to treat this compound as a hazardous chemical.
General Safety Precautions:
-
Always consult the compound's SDS, if available, for specific handling and disposal instructions.
-
Wear appropriate Personal Protective Equipment (PPE), including gloves, lab coat, and eye protection, when handling the compound.[5]
-
Avoid inhalation of dust or aerosols.[6]
-
Prevent contact with skin and eyes.[6]
-
Do not dispose of the compound down the drain or in regular trash.[7][8]
II. Step-by-Step Disposal Procedures
The following procedures are based on general guidelines for hazardous chemical waste disposal in a laboratory setting.[7][9][10][11]
1. Waste Segregation:
-
Solid Waste:
-
Liquid Waste:
-
Collect all liquid waste containing this compound, including unused solutions and the first rinse of any contaminated glassware, in a separate, leak-proof, and chemically compatible container.[7]
-
Halogenated and non-halogenated solvent wastes should generally be segregated.[9]
-
Do not mix incompatible wastes. For instance, avoid mixing acids with bases or oxidizers with organic materials.[7][10]
-
-
Empty Containers:
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent.[8]
-
The first rinsate must be collected and disposed of as hazardous liquid waste.[7] Subsequent rinses may also need to be collected depending on local regulations.
-
After thorough rinsing and drying, deface or remove the original label before disposing of the container in the appropriate recycling or solid waste stream.[7][8]
-
2. Waste Container Management:
-
Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name of the contents (i.e., "this compound" and any solvents), and the approximate concentrations.[7][9]
-
Storage:
3. Requesting Waste Pickup:
-
Once a hazardous waste container is full, or if it has been stored for a period approaching your institution's limit (often 12 months), arrange for its collection by your institution's Environmental Health and Safety (EHS) department.[7][11]
III. Quantitative Data Summary
Specific quantitative data for "this compound" is not available. However, the following table summarizes key procedural parameters for hazardous chemical waste disposal based on general laboratory safety guidelines.
| Parameter | Guideline | Source |
| Waste Accumulation Limit | Do not store more than 10 gallons of hazardous waste in the lab. | [7] |
| Container Filling | Fill containers no further than the shoulder to prevent overfilling. | [7] |
| Empty Container Rinsing | Triple rinse with a solvent equal to ~5% of the container volume. | [8] |
| "P-List" Chemical Waste | For acutely hazardous "P-list" chemicals, containers must be triple rinsed. | [9] |
IV. Diagrams
The following diagrams illustrate the general signaling pathway of BTK inhibitors and a standard workflow for laboratory chemical waste disposal.
Caption: General B-Cell Receptor (BCR) signaling pathway and the inhibitory action of a BTK inhibitor.
Caption: Standard operational workflow for the disposal of hazardous chemical waste in a laboratory.
References
- 1. Managing toxicities of Bruton tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Data mining and safety analysis of BTK inhibitors: A pharmacovigilance investigation based on the FAERS database [frontiersin.org]
- 3. Data mining and safety analysis of BTK inhibitors: A pharmacovigilance investigation based on the FAERS database - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. packageinserts.bms.com [packageinserts.bms.com]
- 6. Tyrosine kinase inhibitor|1021950-26-4|MSDS [dcchemicals.com]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. vumc.org [vumc.org]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
- 10. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
Personal protective equipment for handling BTK inhibitor 17
Disclaimer: "BTK inhibitor 17" is not a publicly recognized chemical entity. The following guidance is based on the general characteristics of Bruton's tyrosine kinase (BTK) inhibitors as a class of potent, targeted antineoplastic agents and established safety protocols for handling hazardous pharmaceutical compounds in a laboratory setting. Researchers must consult the specific Safety Data Sheet (SDS) for their particular compound and conduct a thorough risk assessment before beginning any work.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with novel BTK inhibitors.
Personal Protective Equipment (PPE)
Due to the potent nature of BTK inhibitors, stringent adherence to PPE protocols is mandatory to prevent exposure through inhalation, skin contact, or ingestion.[1][2][3][4][5] The following table summarizes the required PPE for handling this compound in solid (powder) and liquid (solution) forms.
| Operation | Body Protection | Hand Protection | Eye/Face Protection | Respiratory Protection |
| Handling Solid Compound (e.g., weighing, aliquoting) | Disposable, back-closing gown made of a low-permeability fabric.[2][4] | Two pairs of chemotherapy-rated nitrile gloves.[2][4][5] The outer glove should be changed immediately upon contamination. | Safety goggles with side shields and a face shield.[1][3] | An N95 respirator or a higher level of respiratory protection based on risk assessment.[1][2] |
| Handling Liquid Solutions (e.g., cell culture, assays) | Disposable, back-closing gown.[2][4] | Two pairs of chemotherapy-rated nitrile gloves.[2][4][5] | Safety goggles with side shields. A face shield should be used if there is a risk of splashing.[1][3] | Not typically required if handled in a certified chemical fume hood or biological safety cabinet. |
| Spill Cleanup | Disposable coveralls ("bunny suit") for large spills.[1] | Two pairs of heavy-duty, chemotherapy-rated nitrile gloves.[2] | Safety goggles and a full-face shield.[3] | A powered air-purifying respirator (PAPR) for large spills or high concentrations of vapor/aerosol.[2] |
| Waste Disposal | Disposable, back-closing gown.[4] | Two pairs of chemotherapy-rated nitrile gloves.[2][4] | Safety goggles. | Not typically required. |
Operational and Disposal Plans
All work with this compound should be performed in a designated area within a certified chemical fume hood or Class II Biological Safety Cabinet to minimize exposure.[6]
Waste Disposal: All waste contaminated with this compound must be treated as hazardous pharmaceutical waste.[7][8][9][10][11] Waste streams should be segregated to ensure proper disposal.
| Waste Type | Container | Disposal Procedure |
| Solid Waste (e.g., contaminated gloves, gowns, pipette tips, plasticware) | Labeled, sealed, puncture-resistant hazardous waste container lined with a yellow chemotherapy waste bag. | Incineration at a licensed hazardous waste facility.[8][10] |
| Liquid Waste (e.g., unused stock solutions, contaminated media) | Labeled, sealed, leak-proof hazardous waste container. | Incineration at a licensed hazardous waste facility.[8][10] DO NOT pour down the drain.[7][10] |
| Sharps Waste (e.g., contaminated needles, scalpels) | Labeled, puncture-proof sharps container for chemotherapy waste. | Incineration at a licensed hazardous waste facility.[9] |
Experimental Protocols
The following is a template for an in vitro BTK kinase activity assay, a common experiment for characterizing a novel BTK inhibitor.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human BTK enzyme.
Materials:
-
Recombinant human BTK enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP solution
-
Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)
-
This compound stock solution (in 100% DMSO)
-
ADP-Glo™ Kinase Assay kit (or similar)
-
White, 384-well assay plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Dilution:
-
Prepare a serial dilution of this compound in a 96-well plate using 100% DMSO. This will be your intermediate compound plate.
-
Further dilute the compounds in kinase buffer to achieve the final desired concentrations with a consistent, low percentage of DMSO (e.g., <1%).
-
-
Assay Plate Preparation:
-
Add 5 µL of the diluted this compound or control (DMSO vehicle) to the wells of a 384-well plate.
-
-
Enzyme Addition:
-
Dilute the recombinant BTK enzyme in kinase buffer to the desired concentration.
-
Add 5 µL of the diluted enzyme to each well containing the inhibitor.
-
Incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Initiate Kinase Reaction:
-
Prepare a solution of ATP and peptide substrate in kinase buffer.
-
Add 10 µL of the ATP/substrate mix to each well to start the reaction.
-
Incubate for 60 minutes at room temperature.
-
-
Signal Detection (using ADP-Glo™):
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition:
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the data using positive (no inhibitor) and negative (no enzyme) controls.
-
Plot the normalized data against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
The following diagrams illustrate the BTK signaling pathway and a typical experimental workflow for inhibitor screening.
References
- 1. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 2. epcc.edu [epcc.edu]
- 3. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashp.org [ashp.org]
- 5. pppmag.com [pppmag.com]
- 6. researchgate.net [researchgate.net]
- 7. Types of Pharmaceutical Waste and How to Dispose of Them | VLS [vlses.com]
- 8. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 9. mcfenvironmental.com [mcfenvironmental.com]
- 10. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 11. hazardouswasteexperts.com [hazardouswasteexperts.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
